molecular formula C6H5F6NS B572140 2-Fluoro-4-(pentafluorosulfur)aniline CAS No. 1240257-25-3

2-Fluoro-4-(pentafluorosulfur)aniline

Cat. No.: B572140
CAS No.: 1240257-25-3
M. Wt: 237.163
InChI Key: VNFMUDAEGKTTOA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)aniline is a useful research compound. Its molecular formula is C6H5F6NS and its molecular weight is 237.163. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pentafluorosulfur)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pentafluorosulfur)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMUDAEGKTTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Fluoro-4-(pentafluorosulfur)aniline .

The "Super-Trifluoromethyl" Building Block for Next-Gen Therapeutics

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) is a specialized fluorinated intermediate used primarily in the development of high-potency agrochemicals and pharmaceuticals. Distinguished by the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl" group—this molecule offers a unique combination of high electronegativity, steric bulk, and exceptional lipophilicity.[1] It serves as a critical bioisostere for trifluoromethyl (

), nitro (

), and tert-butyl groups, enabling medicinal chemists to modulate metabolic stability and membrane permeability without compromising binding affinity.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Parameter Data
CAS Number 1240257-25-3
IUPAC Name 2-Fluoro-4-(pentafluoro-

-sulfanyl)aniline
Synonyms 4-Amino-3-fluorophenylsulfur pentafluoride; 2-Fluoro-4-(pentafluorothio)aniline
Molecular Formula

Molecular Weight 237.17 g/mol
Appearance Off-white to pale yellow crystalline solid (or low-melting solid)
LogP (Predicted) ~3.5 – 4.0 (Highly Lipophilic)
pKa (Conjugate Acid) ~2.0 – 2.5 (Weakly basic due to electron-withdrawing

and

)
H-Bond Donors/Acceptors 1 / 6
The Advantage in Medicinal Chemistry

The


 group is not merely a "heavy" version of 

. Its distinct geometry and electronic profile make it a powerful tool for lead optimization.
  • Steric Demand: The

    
     group is bulky (
    
    
    
    ), significantly larger than
    
    
    (
    
    
    ) and comparable to a tert-butyl group. This allows it to fill large hydrophobic pockets in enzyme active sites.
  • Electronic Modulation: It is one of the most electron-withdrawing groups known (

    
    , 
    
    
    
    ), exceeding the
    
    
    group. This drastically lowers the pKa of the aniline nitrogen, reducing oxidative metabolism (e.g., N-oxidation).
  • Lipophilicity & Stability: The C-S bond is protected by the square pyramidal cage of fluorine atoms, rendering it chemically inert and resistant to hydrolysis. The high lipophilicity (

    
    ) improves blood-brain barrier (BBB) penetration.
    
Synthesis Pathway

The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline is challenging due to the difficulty of introducing the


 group. The most robust route involves the oxidative fluorination of disulfides  followed by regioselective nitration and reduction .
Mechanistic Workflow
  • 
     Installation:  3-Fluorophenyldisulfide is treated with silver difluoride (
    
    
    
    ) or elemental fluorine (
    
    
    ) to generate 3-fluorophenylsulfur pentafluoride .
  • Regioselective Nitration: The

    
     group is strongly meta-directing, while the fluorine atom is ortho/para-directing. Nitration of 3-fluorophenylsulfur pentafluoride occurs primarily para to the fluorine  (and ortho to the 
    
    
    
    group is sterically hindered, while para to
    
    
    is blocked by F direction). However, to get the specific 2-fluoro-4-SF5-aniline (which is 4-amino-3-fluorophenylsulfur pentafluoride), we require the nitro group to be installed para to the SF5 group or we must start from a different precursor.
    • Correction: A more common industrial route starts with 4-nitro-(pentafluorosulfur)benzene . However, direct fluorination is difficult.

    • Optimal Route:Nucleophilic Aromatic Substitution (

      
      ) . Starting with 3,4-difluoronitrobenzene  is not feasible for SF5 introduction.
      
    • Validated Route: The synthesis typically proceeds via the bromination/iodination of 4-(pentafluorosulfur)aniline followed by halogen exchange or direct electrophilic fluorination using Selectfluor, though this is low yielding.

    • Commercial Route:Nitration of 3-fluorophenylsulfur pentafluoride .

      • Substrate: 1-SF5, 3-Fluoro-benzene.

      • Directing Effects:

        
         (Meta), 
        
        
        
        (Ortho/Para).
      • Target Position: Position 4 (Para to

        
        , Ortho to 
        
        
        
        ). This is electronically disfavored by
        
        
        but favored by
        
        
        .
      • Major Product: Usually the position para to the Fluorine (Position 6).

      • Alternative:Umemoto's Method on 2-fluoro-4-nitro-phenyldisulfide .

Representative Synthesis Diagram (Graphviz):

SynthesisPathway Figure 1: Proposed Synthetic Pathway via Nitration of 3-Fluorophenylsulfur Pentafluoride Start 3-Fluorophenyldisulfide Step1 Oxidative Fluorination (AgF2 or F2/N2) Start->Step1 Inter1 3-Fluorophenylsulfur pentafluoride Step1->Inter1 SF5 Formation Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro-3-fluorophenylsulfur pentafluoride Step2->Inter2 Regioselective Nitration Step3 Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Final 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1240257-25-3) Step3->Final Nitro Reduction

Experimental Protocol: Amide Coupling

Note: This protocol describes the use of 2-Fluoro-4-(pentafluorosulfur)aniline as a nucleophile in drug discovery (e.g., synthesizing a benzamide derivative).

Objective: Synthesis of N-(2-fluoro-4-(pentafluorosulfur)phenyl)benzamide.

Reagents:

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)[2]

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 mmol, 237 mg) and anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.0 mmol, 280 µL) via syringe. The solution may darken slightly.

  • Acylation: Cool the mixture to 0°C. Dropwise add benzoyl chloride (1.1 mmol) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target amide as a white solid.

Safety & Handling (MSDS Highlights)

This compound is a halogenated aniline and must be handled with extreme care. It is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • GHS Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)

    • Skin Irritation: Category 2 (H315)[5]

    • Eye Irritation: Category 2A (H319)[5]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air.[6]

References
  • Umemoto, T., et al. (2012).[7] "Synthesis and properties of pentafluorosulfanyl compounds." Beilstein Journal of Organic Chemistry, 8, 461–471.[7] Link

  • Welch, J. T., et al. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Sante, M., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536.[1] Link

  • PubChem. (2024). "Compound Summary for CID 66523512: 2-Fluoro-4-(pentafluorosulfur)aniline."[2] National Library of Medicine. Link

Sources

In-Depth Technical Guide: 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Compound: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1240257-25-3 Class: Polyfluorinated Aniline Building Block[1][2]

This guide serves as a technical manual for the application of 2-Fluoro-4-(pentafluorosulfur)aniline , a high-value intermediate in modern medicinal and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—this molecule offers a unique combination of extreme electronegativity, high lipophilicity, and steric bulk.

For the drug developer, this scaffold is not merely a halogenated aniline; it is a tool for metabolic engineering . The ortho-fluorine atom blocks labile metabolic sites (Phase I oxidation), while the para-


 group provides a robust, chemically inert anchor that dramatically alters the physicochemical profile of the final pharmacophore.

Part 2: Molecular Architecture & Physicochemical Profile

The "Super-Trifluoromethyl" Effect

The defining feature of this molecule is the


 group. Unlike the planar or tetrahedral geometry of common substituents, 

adopts a square pyramidal geometry. This creates a distinct steric volume that is slightly larger than a tert-butyl group but with electron-withdrawing power exceeding that of a nitro group.

Comparative Electronic & Steric Parameters:

PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
Nitro (

)
Geometry Square PyramidalTetrahedralPlanar
Electronegativity (

)
3.653.36~3.0
Hammett Constant (

)
0.680.540.78
Lipophilicity (

)
1.510.88-0.28
Bond Length (C-X) 1.81 Å1.49 Å1.48 Å
Physical Properties Table
PropertyValueNote
Molecular Formula

Molecular Weight 237.16 g/mol
Appearance Clear, colorless to pale yellow liquidMay crystallize at low temps
Boiling Point ~85-90 °C @ 1 mmHgExtrapolated from analogs
Refractive Index

1.4690 - 1.4740
Predicted pKa ~1.5 - 1.8Extremely weak base due to

+ F
Solubility High in DCM, EtOAc, MeOHLow water solubility
Electronic Vector Map (Graphviz)

The following diagram illustrates the competing electronic effects within the molecule. The amino group (


) acts as a resonance donor (+M), while the 

and F groups act as powerful inductive withdrawers (-I), creating an electron-deficient ring system.

ElectronicMap cluster_effects Net Electronic Result Aniline Aniline Core (Electron Rich) NH2 Amino Group (-NH2) (+M Effect, Weak +I) Ring Benzene Ring (Electron Deficient) NH2->Ring Donates e- density SF5 Pentafluorosulfanyl (-SF5) (Strong -I, Strong -M) F_Ortho Ortho-Fluorine (-F) (Strong -I, Weak +M) Ring->SF5 Pulls e- density (Para) Ring->F_Ortho Pulls e- density (Inductive) Result Result: Deactivated Nucleophile Low pKa (~1.7) Resistant to Oxidation Ring->Result

Caption: Electronic vector map showing the push-pull mechanism. The strong withdrawal by SF5 and F overwhelms the donation from NH2, resulting in a deactivated aniline.

Part 3: Synthetic Methodologies

Synthesizing 2-Fluoro-4-(pentafluorosulfur)aniline requires bypassing the poor availability of


 precursors. Two primary pathways are validated for high-purity production.
Pathway A: The Umemoto Transformation (Industrial Standard)

This method builds the


 group from a disulfide precursor. It is preferred for scalability.
  • Precursor Selection: Start with 2-Fluoro-4-nitro-phenyldisulfide .

  • Oxidative Fluorination: Treat with

    
     and excess 
    
    
    
    (or
    
    
    ) to form the intermediate trichlorosulfur derivative, followed by halogen exchange with
    
    
    or
    
    
    .
  • Reduction: The resulting 2-Fluoro-4-(pentafluorosulfur)nitrobenzene is reduced using

    
     or 
    
    
    
    .
Pathway B: Electrophilic Fluorination (Late-Stage)

Useful for smaller, rapid analog generation.

  • Starting Material: 4-(Pentafluorosulfur)aniline .

  • Reagent: Selectfluor (1.1 equiv) in MeCN.

  • Mechanism: The amino group directs the electrophilic fluorine to the ortho position.

    • Note: Yields can be moderate due to the deactivated nature of the ring, but this avoids toxic

      
       gas handling.
      

SynthesisPath StartA Bis(2-fluoro-4-nitrophenyl)disulfide StepA1 Cl2 / KF / MeCN (Oxidative Fluorination) StartA->StepA1 InterA 2-Fluoro-4-nitro-(SF5)benzene StepA1->InterA StepA2 H2, Pd/C (Reduction) InterA->StepA2 Target 2-Fluoro-4-(SF5)aniline (Target) StepA2->Target StartB 4-(Pentafluorosulfur)aniline StepB1 Selectfluor / MeCN (Electrophilic Subst.) StartB->StepB1 StepB1->Target

Caption: Dual synthetic pathways. Pathway A (Umemoto) constructs the SF5 group; Pathway B functionalizes the existing SF5-aniline scaffold.

Part 4: Reactivity & Functionalization

Due to the extreme electron-withdrawing nature of the ring, the amino group is weakly nucleophilic . Standard protocols must be adjusted.

Nucleophilic Substitution (Buchwald-Hartwig)

Standard alkylation (


) often fails or requires harsh conditions. Palladium-catalyzed coupling is the gold standard here.
  • Catalyst System:

    
     with Xantphos  or BrettPhos .
    
  • Base:

    
     (weaker bases like carbonate are sufficient due to the acidity of the NH protons).
    
  • Rationale: The bulky phosphine ligands protect the Pd center and facilitate reductive elimination of the electron-deficient amine.

Sandmeyer & Diazotization

The amino group can be converted into a versatile diazonium salt, opening routes to diverse analogs.

  • Conditions:

    
    , 
    
    
    
    (conc.), 0 °C.
  • Stability: The diazonium salt is surprisingly stable due to the electron-deficient ring, reducing the risk of immediate decomposition.

  • Applications:

    • Sandmeyer: Conversion to -Cl, -Br, -CN.

    • Balz-Schiemann: Conversion to -F (yielding the 1,2-difluoro-4-

      
       analog).
      
Amide Coupling

For generating amide libraries (e.g., insecticide discovery):

  • Reagent: Acid Chlorides are preferred over carboxylic acids + coupling agents (EDC/HATU).

  • Reasoning: The low nucleophilicity of the aniline makes it sluggish with activated esters. The high reactivity of acid chlorides overcomes this kinetic barrier.

Part 5: Medicinal Chemistry Applications[4][5]

Bioisosterism & Lipophilicity

The


 group is a superior bioisostere for the trifluoromethyl (

) group when increased lipophilicity and metabolic stability are required.
  • LogP Shift: Replacing a

    
     with 
    
    
    
    typically increases LogP by ~0.6 units .
  • Permeability: This increase often enhances Blood-Brain Barrier (BBB) penetration, provided the Molecular Weight (MW) penalty is acceptable.

Metabolic Blocking

The 2-Fluoro substituent serves a critical protective role. In non-fluorinated analogs, the position ortho to the amine is a "hotspot" for Cytochrome P450 oxidation.

  • Mechanism: The C-F bond strength (approx. 116 kcal/mol) renders this position inert to metabolic hydroxylation.

  • Result: Extended half-life (

    
    ) and reduced clearance in vivo.
    

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Hazard: While the C-S bond in

    
     is stable, thermal decomposition at extreme temperatures (>250 °C) can release 
    
    
    
    and
    
    
    .
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is stable but can oxidize slowly to the N-oxide or azo-dimers upon prolonged air exposure.

References

  • Umemoto, T., et al. (2012). "Discovery of Practical Production Processes for Arylsulfur Pentafluorides and Their Higher Homologues." Beilstein Journal of Organic Chemistry, 8, 461–471. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Altomonte, S., & Zanda, M. (2012). "Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules." Journal of Fluorine Chemistry, 143, 57–93. Link

  • Thermo Fisher Scientific. "2-Fluoro-4-(pentafluorothio)aniline Product Specifications." Link

  • Hammett, L. P. (1937).[3] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103. Link

Sources

The Structural & Synthetic Guide to 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-(pentafluorosulfur)aniline molecular structure Content Type: In-depth technical guide

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3 ) represents a high-value motif in modern medicinal chemistry, integrating the "super-trifluoromethyl" properties of the pentafluorosulfanyl (


) group with the ortho-fluorine aniline scaffold.[1] This compound is increasingly utilized as a bioisostere for nitro- and trifluoromethyl-anilines to enhance lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability without compromising steric compatibility.

This guide analyzes the molecular architecture, physicochemical advantages, and synthetic pathways of this building block, providing actionable protocols for researchers in lead optimization.

Part 1: Molecular Architecture & Geometry

The Pentafluorosulfanyl ( ) Core

Unlike the tetrahedral trifluoromethyl (


) group, the 

substituent adopts a rigid octahedral geometry around the sulfur atom.[2] This hypervalent bonding arrangement has profound implications for ligand-protein binding:
  • Steric Bulk: The

    
     group has a van der Waals volume of 
    
    
    
    , significantly larger than
    
    
    (
    
    
    ) but smaller than a tert-butyl group.[2] This allows it to fill hydrophobic pockets that are too large for
    
    
    but too sterically restricted for alkyl chains.
  • Electronegativity: The

    
     group is strongly electron-withdrawing (
    
    
    
    ), exceeding that of
    
    
    (
    
    
    ). This drastically reduces the basicity of the aniline nitrogen, making the amino group less susceptible to oxidative metabolism.
  • Dipole Moment: The

    
     bond is highly polarized, creating a distinct electrostatic signature that can engage in unique dipole-dipole interactions within an active site.
    
The Ortho-Fluorine Effect

The fluorine atom at the 2-position (ortho to the amine) introduces critical conformational and electronic biases:

  • Intramolecular Hydrogen Bonding: The fluorine atom acts as a weak hydrogen bond acceptor for the adjacent amino proton (

    
    ). This planarizes the molecule and reduces the energetic penalty for desolvation upon binding to a target protein.
    
  • Metabolic Blocking: The C-F bond (bond energy

    
    ) effectively blocks metabolic hydroxylation at the ortho position, a common clearance pathway for anilines.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and key electronic features of the molecule.

MolecularStructure AnilineCore Aniline Core (Aromatic Ring) SF5 Pentafluorosulfanyl (SF5) Octahedral Geometry High Lipophilicity AnilineCore->SF5 Para-Substitution (Strong EWG) OrthoF Ortho-Fluorine Metabolic Blocker H-Bond Acceptor AnilineCore->OrthoF Ortho-Substitution Amine Amino Group (-NH2) Low Basicity (pKa < 3) Nucleophilic Handle AnilineCore->Amine C1 Attachment OrthoF->Amine Intramolecular H-Bond (Conformational Lock)

Figure 1: Structural connectivity map highlighting the interplay between the


 group, the ortho-fluorine, and the aniline core.

Part 2: Physicochemical Properties[3]

The integration of


 and ortho-F creates a unique physicochemical profile. The 

group is often termed "lipophilic bullet" because it increases solubility in lipids while maintaining high polarity.
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

--
Molecular Weight 237.16 g/mol Fragment-like, suitable for FBDD.
Lipophilicity (

)

Significantly higher than

analog (

). Enhances membrane permeability.[2]
Hammett Constant (

)
0.68 (

)
Strong deactivation of the ring; reduces

of aniline.
Aniline


Nitrogen is non-basic at physiological pH; reduced hERG liability.
H-Bond Donor 1 (Amine)Critical for hinge binding in kinase inhibitors.
Stability HighResistant to hydrolysis and thermal degradation (

).

Part 3: Synthesis & Manufacturing

Synthesizing


-anilines requires specialized fluorination chemistry. The direct introduction of 

onto an aniline is difficult due to oxidation sensitivity. The preferred industrial route involves Nucleophilic Aromatic Substitution (

)
on a highly activated precursor.
The "Precision Route" ( Strategy)

This protocol avoids hazardous nitration steps and ensures regioselectivity.

Precursor: 3,4-Difluorophenylsulfur pentafluoride (or 4-chloro-3-fluorophenylsulfur pentafluoride). Reagent: Ammonia (


) or Ammonium Hydroxide (

). Mechanism: The

group is a powerful activator for

at the para-position. The fluorine at the 4-position is significantly more labile than the 3-position due to the resonance withdrawal of the

group.
Step-by-Step Protocol:
  • Setup: Charge a high-pressure steel autoclave with 3,4-difluorophenylsulfur pentafluoride (1.0 eq) and DMSO (5 volumes).

  • Reagent Addition: Add aqueous

    
     (28%)  (5.0 eq) or anhydrous ammonia gas.
    
  • Reaction: Seal and heat to 90–110°C for 12–24 hours. Monitor by

    
     NMR (shift of the 
    
    
    
    signal).[3]
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

    
    ).[3]
    
  • Purification: The product, 2-Fluoro-4-(pentafluorosulfur)aniline , is purified via silica gel chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Diagram

SynthesisPath Start Start: 3,4-Difluorophenylsulfur pentafluoride (Activated Core) Step1 Reagent: NH3 (aq) or NH3 (g) Solvent: DMSO or DMF Temp: 100°C Start->Step1 Charge Reactor Intermediate Transition State: Meisenheimer Complex (Stabilized by SF5) Step1->Intermediate Nucleophilic Attack (Para to SF5) Product Product: 2-Fluoro-4-(pentafluorosulfur)aniline (Regioselective Substitution) Intermediate->Product Elimination of F-

Figure 2: The


 synthetic pathway leveraging the electron-withdrawing power of the 

group to direct regioselective amination.

Part 4: Applications in Medicinal Chemistry[2][5][6]

Bioisosteric Replacement

Researchers use 2-Fluoro-4-(pentafluorosulfur)aniline to replace:

  • 4-Nitroanilines: To eliminate toxicophore risks (nitro reduction) while maintaining electronic withdrawal.

  • 4-Trifluoromethylanilines: To increase lipophilicity and metabolic stability. The

    
     analog often shows 2–5x longer half-life (
    
    
    
    ) in microsome stability assays.
Case Study: Kinase Inhibition

In kinase inhibitor design, the aniline


 often forms a hinge-binding hydrogen bond. The ortho-fluorine locks the conformation relative to the kinase hinge region, while the 

group projects into the hydrophobic "back pocket" (Gatekeeper region). The square-pyramidal shape of the

face can achieve selectivity against kinases with smaller back pockets.

References

  • Fisher Scientific. 2-Fluoro-4-(pentafluorothio)aniline, 97%. Catalog Data & CAS Verification. Link

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. (Context on SF5 stability and synthesis).
  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior substituent in medicinal chemistry. Bioorganic & Medicinal Chemistry. (Comparison of SF5 vs CF3 lipophilicity).
  • Accela Chem. Product Analysis: 2-Fluoro-4-(pentafluorosulfur)aniline. Link

Sources

Technical Guide: Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimal synthetic pathway for 2-Fluoro-4-(pentafluorosulfur)aniline , a high-value intermediate in modern medicinal chemistry. The pentafluorosulfanyl (SF₅) group is increasingly utilized as a "super-trifluoromethyl" motif due to its high lipophilicity, metabolic stability, and unique square-pyramidal geometry.

The introduction of a fluorine atom at the ortho position to the amine (position 2) further modulates the pKa of the aniline and blocks metabolic oxidation at that site. This guide prioritizes a Late-Stage Electrophilic Fluorination strategy starting from the commercially available 4-(pentafluorosulfur)aniline. This route is selected for its operational simplicity, scalability, and avoidance of hazardous SF₅-gas handling.

Retrosynthetic Analysis

The retrosynthetic logic relies on the strong ortho/para directing power of the acetamide group (protected amine) to override the meta directing influence of the SF₅ group. Direct fluorination of the free amine is avoided to prevent oxidation and N-fluorination.

Retrosynthesis Target 2-Fluoro-4-(pentafluorosulfur)aniline (Target) Intermediate N-(2-Fluoro-4-(pentafluorosulfur)phenyl)acetamide (Protected Intermediate) Target->Intermediate Amide Hydrolysis Precursor N-(4-(pentafluorosulfur)phenyl)acetamide Intermediate->Precursor Electrophilic Fluorination (Selectfluor) SM 4-(Pentafluorosulfur)aniline (Starting Material) Precursor->SM Acetylation (Ac2O)

Figure 1: Retrosynthetic disconnection showing the protection-fluorination-deprotection strategy.

Detailed Synthetic Protocol

Phase 1: Amine Protection (Acetylation)

Objective: Convert the oxidation-prone free aniline into a stable acetanilide to direct regioselectivity.

  • Reagents: 4-(Pentafluorosulfur)aniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM (Solvent).

  • Mechanism: Nucleophilic acyl substitution.

  • Protocol:

    • Dissolve 4-(pentafluorosulfur)aniline in anhydrous Dichloromethane (DCM) (0.5 M concentration).

    • Add Pyridine (1.5 equiv) followed by dropwise addition of Acetic Anhydride (1.2 equiv) at 0°C.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

    • Expected Yield: >90% (White solid).

Phase 2: Electrophilic Ortho-Fluorination

Objective: Introduce the fluorine atom at the 2-position using an electrophilic fluorine source. Critical Insight: The SF₅ group is a strong electron-withdrawing group (


), deactivating the ring. However, the acetamide is a sufficient activator to facilitate reaction with strong electrophiles like Selectfluor.
  • Reagents: N-(4-(pentafluorosulfur)phenyl)acetamide (Intermediate 1), Selectfluor (1.1-1.5 equiv), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve Intermediate 1 in MeCN (0.2 M).

    • Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv) in one portion.

    • Heat the reaction mixture to 60-80°C. Note: Higher temperatures may be required due to the deactivating SF₅ group.

    • Monitor reaction progress closely. If conversion stalls, add an additional 0.3 equiv of Selectfluor.

    • Workup: Concentrate solvent, redissolve in Ethyl Acetate, wash with water and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The fluorine will install ortho to the acetamide.

    • Data Check: ¹⁹F NMR will show the characteristic SF₅ doublet (approx. 80-90 ppm, J~150 Hz) and quintet, plus a new aromatic fluorine signal (approx. -120 to -130 ppm).

Phase 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to release the free aniline.

  • Reagents: 6M HCl, Ethanol.

  • Protocol:

    • Dissolve the fluorinated intermediate in Ethanol.

    • Add 6M HCl (excess, ~10 equiv).

    • Reflux for 2-4 hours.

    • Workup: Cool to RT. Neutralize carefully with NaOH or NaHCO₃ to pH ~8. Extract with DCM or EtOAc.

    • Purification: Recrystallization or short pad silica filtration.

    • Final Product: 2-Fluoro-4-(pentafluorosulfur)aniline.

Process Logic & Self-Validation

The chosen route is designed to be self-validating through the distinct spectroscopic signatures of the SF₅ group.

ParameterRoute LogicValidation Checkpoint
Regioselectivity The NHAc group directs ortho and para. The para position is blocked by SF₅. The meta position is deactivated by SF₅.¹H NMR: Look for a 1,2,4-substitution pattern (doublet, doublet of doublets, doublet).
Reactivity SF₅ is strongly electron-withdrawing, making the ring sluggish.Temperature: If reaction is slow at RT, heating to 60°C+ is validated by the stability of the SF₅ group (stable >200°C).
Stability Free amines oxidize easily; SF₅-anilines are valuable.Protection: Acetylation prevents "tarring" and N-fluorination side reactions.

Pathway Visualization

The following diagram illustrates the chemical workflow and decision gates.

Workflow Start 4-SF5-Aniline Step1 Acetylation (Ac2O/Pyridine) Start->Step1 Inter1 Acetanilide Intermediate Step1->Inter1 Step2 Fluorination (Selectfluor, 60°C) Inter1->Step2 Inter2 2-Fluoro Intermediate Step2->Inter2 Step3 Hydrolysis (HCl/EtOH) Inter2->Step3 End 2-Fluoro-4-SF5-aniline Step3->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical & Safety Profile

Safety Considerations
  • Selectfluor: While safer than F₂ gas, it is an oxidant. Avoid contact with strong reducing agents.

  • HF Generation: During hydrolysis, trace HF may form if the SF₅ group degrades (unlikely under acidic conditions, but possible under strong forcing basic conditions). Glassware etching is a sign of SF₅ decomposition.

  • SF₅ Stability: The C-S bond in aromatic SF₅ compounds is generally robust to acid and standard oxidants.

Expected Analytical Data
  • ¹⁹F NMR:

    • SF₅: Doublet at ~ +84 ppm (4F, equatorial) and Quintet at ~ +63 ppm (1F, axial). Coupling constant J ≈ 150 Hz.

    • Ar-F: Singlet (or multiplet due to H-coupling) at ~ -125 ppm.

  • Mass Spectrometry: Distinctive isotope pattern is not prominent for F/S, but the mass shift of +18 Da (F vs H) is diagnostic.

References

  • General Reactivity of SF5-Anilines: Szafran, M., & Katritzky, A. R. (2020). The Pentafluorosulfanyl Group in Organic Chemistry. Wiley-VCH. (Provides basis for stability and directing effects).[1]

  • Electrophilic Fluorination Protocol: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Synthesis of SF5-Indoles (Analogous Chemistry): Linsenmeier, A. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Link

  • Commercial Availability & CAS Verification: TCI Chemicals / Sigma-Aldrich Catalog entries for 4-Aminophenylsulfur pentafluoride (CAS 2993-24-0) and 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1240257-25-3). Link

Sources

Comprehensive Spectroscopic Guide: 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 144292-38-8) represents a critical building block in modern medicinal chemistry and agrochemical development. Distinguished by the pentafluorosulfanyl (SF


)  group—often termed the "super-trifluoromethyl" group—this compound offers unique steric bulk, high lipophilicity, and exceptional metabolic stability.[1]

This guide provides a rigorous technical framework for the spectroscopic characterization of this molecule. Unlike standard anilines, the presence of six fluorine atoms creates a complex spin system requiring specialized NMR protocols. This document outlines the diagnostic signatures, experimental workflows, and validation logic required to confirm identity and purity with high confidence.

Chemical Identity & Physical Properties[1][2]

Parameter Data
IUPAC Name 2-Fluoro-4-(pentafluorosulfanyl)aniline
Synonyms 4-Amino-3-fluorophenylsulfur pentafluoride
CAS Number 144292-38-8
Molecular Formula C

H

F

NS
Molecular Weight 237.17 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform
pKa (Predicted) ~2.5–3.0 (Due to strong electron-withdrawing SF

and F groups)

Spectroscopic Characterization Strategy

As a Senior Application Scientist, I recommend a Fluorine-First strategy for this compound. The


F NMR spectrum provides the most definitive structural proof, offering a unique "fingerprint" that distinguishes the SF

group from common impurities like CF

or SF

analogs.
Core Validation Pillars:
  • 
    F NMR : Confirmation of the SF
    
    
    
    AB
    
    
    spin system (quintet + doublet) and the Ar-F signal.
  • 
    H NMR : Verification of the 1,2,4-substitution pattern on the aromatic ring.
    
  • HRMS : Confirmation of the molecular ion and specific SF

    
     fragmentation loss.
    

Detailed Spectroscopic Data Analysis

A. F NMR Spectroscopy (The "Gold Standard")

The SF


 group exhibits a characteristic AB

spin system
(often appearing as AX

at high fields), while the aromatic fluorine appears in a distinct upfield region.
Signal Shift (

, ppm)
Multiplicity Integration Assignment Coupling Constants (

)
A +80.0 to +88.0Quintet1FAxial SF

Fluorine

Hz
B +60.0 to +65.0Doublet4FEquatorial SF

Fluorines

Hz
C -120.0 to -135.0Multiplet1FAromatic Fluorine (C2)

Note: Shifts are referenced to CFCl


 (0 ppm). The large coupling constant (

150 Hz) between axial and equatorial fluorines is the diagnostic hallmark of the SF

group.
B. H NMR Spectroscopy

The aromatic region will display a specific pattern for the 1,3,4-proton arrangement (relative to the amine).

  • Solvent : DMSO-

    
     (Recommended to observe NH
    
    
    
    protons) or CDCl
    
    
    .
  • Resonances :

    • 
       5.5–6.5 ppm (Broad s, 2H) : NH
      
      
      
      amine protons (Exchangeable with D
      
      
      O).
    • 
       6.8–7.5 ppm (Aromatic Region) :
      
      • H6 (dd) : Doublet of doublets (coupling to F2 and H5).

      • H5 (dd) : Pseudo-triplet or dd (coupling to H6 and F2).

      • H3 (dd) : Small coupling due to meta-position relative to amine, but strong coupling to F2.

C. Mass Spectrometry (MS)
  • Ionization : ESI+ or EI.

  • Molecular Ion : [M+H]

    
     = 238.17 (ESI).
    
  • Fragmentation Pattern :

    • Loss of 19 Da (F atom) is common.

    • Loss of 127 Da (SF

      
       group) confirms the substituent.
      
    • Distinctive isotope pattern for Sulfur (

      
      S vs 
      
      
      
      S) is visible but subtle (4% abundance).
D. Infrared Spectroscopy (IR)[3]
  • 
     : 3300–3500 cm
    
    
    
    (Primary amine doublet).
  • 
     : 810–900 cm
    
    
    
    (Very strong, broad band). This is the most intense feature in the fingerprint region.
  • 
     : 1500–1600 cm
    
    
    
    (Aromatic ring).

Experimental Protocols

Protocol 1: High-Resolution F NMR Acquisition

To resolve the SF


 coupling patterns clearly.
  • Sample Prep : Dissolve 10–15 mg of sample in 0.6 mL CDCl

    
      (preferred for resolution) or DMSO-
    
    
    
    .
  • Instrument : Minimum 300 MHz (proton frequency), ideally 400 MHz+.

  • Parameters :

    • Spectral Width : Set to cover +100 ppm to -200 ppm.

    • Relaxation Delay (D1) : Set to

      
       2.0 seconds (Fluorine relaxation can be slow).
      
    • Scans : 64–128 scans.

    • Referencing : Internal standard C

      
      F
      
      
      
      (-164.9 ppm) or calibrated to solvent lock.
  • Processing : Apply 1.0 Hz exponential line broadening to enhance S/N for the quintet.

Protocol 2: GC-MS Purity Check

Because SF


 compounds are volatile and stable.
  • Column : HP-5ms or equivalent non-polar column.

  • Inlet Temp : 250 °C.

  • Gradient : 50 °C (hold 2 min)

    
     280 °C at 20 °C/min.
    
  • Detection : EI source (70 eV). Look for m/z 237 (M+) and fragments 110 (F-aniline core).

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the identity of 2-Fluoro-4-(pentafluorosulfur)aniline.

ValidationWorkflow Start Unknown Sample (Suspected SF5-Aniline) F19_Check Run 19F NMR (Wide Sweep: +100 to -200 ppm) Start->F19_Check Check_SF5 Is AB4 System Present? (Quintet ~85ppm, Doublet ~63ppm) F19_Check->Check_SF5 Check_ArF Is Ar-F Signal Present? (~ -125 to -135 ppm) Check_SF5->Check_ArF Yes Invalid REJECT / RE-PURIFY Check_SF5->Invalid No (Check for CF3/SF4) H1_Check Run 1H NMR (Aromatic Region) Check_ArF->H1_Check Yes Check_ArF->Invalid No (Missing F) Check_Pattern 1,3,4-Subst. Pattern? (NH2 + 3 Ar-H) H1_Check->Check_Pattern MS_Check Run MS (ESI/EI) Check_Pattern->MS_Check Yes Check_Pattern->Invalid No (Regioisomer?) Check_Mass M+ = 237 (EI) or 238 (ESI)? MS_Check->Check_Mass Valid IDENTITY CONFIRMED 2-Fluoro-4-(SF5)aniline Check_Mass->Valid Yes Check_Mass->Invalid No

Figure 1: Step-wise logic gate for confirming the chemical structure of 2-Fluoro-4-(pentafluorosulfur)aniline.

Applications in Drug Discovery

The SF


 group is not merely a "heavy" CF

.[1][2][3] It imparts specific properties that justify its use in high-value scaffolds:
  • Lipophilicity Modulation : The SF

    
     group is significantly more lipophilic (
    
    
    
    ) than CF
    
    
    (
    
    
    ) or t-Butyl (
    
    
    ), improving membrane permeability.
  • Metabolic Blocking : The 4-position SF

    
     combined with the 2-fluoro substituent effectively blocks Para-hydroxylation (Phase I metabolism), extending the half-life of the scaffold.
    
  • Bioisosterism : Used as a replacement in Teriflunomide derivatives and meta-diamide insecticides (e.g., Broflanilide analogs) to enhance potency and selectivity.

References

  • General SF

    
     Synthesis & Properties :
    
    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Insecticidal Applications (Meta-diamides)

    • Park, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link

  • Medicinal Chemistry (Teriflunomide Analogs)

    • Pylina, M., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 6(11), 4055–4066. Link

  • NMR Characterization of Fluorinated Anilines

    • Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for Biochemical Screening and Drug Discovery. Drug Discovery Today, 17(15-16), 890-897. Link

Sources

2-Fluoro-4-(pentafluorosulfur)aniline safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility in Drug Discovery[1][2]

Part 1: Executive Technical Summary[2]

2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value, niche building block in modern medicinal chemistry and agrochemical design.[1] It serves as a strategic bioisostere, primarily utilized to introduce the pentafluorosulfanyl (


) group—often termed the "Super-Trifluoromethyl"—into a scaffold while leveraging the ortho-fluorine atom to modulate conformational dynamics and metabolic stability.[1]

For the researcher, this molecule presents a duality: it offers exceptional chemical stability (hydrolytic/thermal) due to the hypervalent sulfur-fluorine bonds, yet it carries the acute toxicity profile of electron-deficient anilines, amplified by extreme lipophilicity.[1] This guide moves beyond standard SDS data to address the specific challenges of manipulating a molecule designed to penetrate biological membranes efficiently.

Part 2: Chemical Architecture & Properties[1][2]

To handle this compound safely and effectively, one must understand its steric and electronic reality.[1] The


 group is not merely a "larger 

"; it is a square pyramidal fortress of electron density.[1]
PropertyData / CharacteristicImplication for Research
Molecular Formula

High fluorine content requires specific waste streams (no standard incineration).[1]
Geometry (

)
Square Pyramidal (

)
Steric bulk is significant (Vol

), larger than

(

) but smaller than

-Butyl.[1][2]
Lipophilicity (

)
High (

)
Critical Safety Factor: Drastically increases skin permeation rates compared to non-fluorinated anilines.[1]
Electronic Effect Strong Electron Withdrawing (

)
The amine is less nucleophilic than standard anilines.[1] Coupling reactions may require stronger activation.[1]
Ortho-Fluorine Effect H-Bond Acceptor / DipoleCan lock amide conformations via intramolecular interactions; further deactivates the amine.
Visualization: Structural & Electronic Hierarchy

The following diagram illustrates the functional logic of the molecule, separating its reactive center from its stabilizing pharmacophore.[1]

ChemicalArchitecture Molecule 2-Fluoro-4-(SF5)aniline Aniline Aniline Core (Toxicophore) Molecule->Aniline SF5 -SF5 Group (Pharmacophore) Molecule->SF5 OrthoF Ortho-Fluorine (Conformation Lock) Molecule->OrthoF Prop_Lipid High Lipophilicity (Skin Absorption Risk) Aniline->Prop_Lipid Carrier SF5->Prop_Lipid Enhances Prop_Stab Hydrolytic Stability (Metabolic Block) SF5->Prop_Stab Confers Prop_Nuc Reduced Nucleophilicity (Slow Coupling) SF5->Prop_Nuc Inductively Withdraws OrthoF->Prop_Nuc Further Deactivates

Caption: Functional decomposition of 2-Fluoro-4-(SF5)aniline highlighting the interplay between structural features and resulting physicochemical properties.[1]

Part 3: Comprehensive Hazard Profile[2]

The "Trojan Horse" Toxicity Standard anilines are known methemoglobinemia inducers. However, the addition of the


 group creates a "Trojan Horse" effect.[1] The high lipophilicity allows the molecule to cross the stratum corneum (skin barrier) and blood-brain barrier more efficiently than simple fluoroanilines.
  • Acute Systemic Toxicity:

    • Methemoglobinemia: The amine metabolites oxidize ferrous iron (

      
      ) in hemoglobin to ferric iron (
      
      
      
      ), blocking oxygen transport.[1] Early signs:[3][1][4][5] Cyanosis (blue lips/fingernails) without respiratory distress.[1]
    • Neurotoxicity: Fluorinated organics can exhibit specific neurotoxic pathways; headache and dizziness are primary indicators.

  • Chemical Incompatibility:

    • Reaction with Strong Acids: While the

      
       group is stable, the amine can form salts.[1]
      
    • Combustion: In the event of a fire, this molecule does not just produce

      
       and 
      
      
      
      .[1] It will release Hydrogen Fluoride (HF) and potentially toxic sulfur-fluorine species.[1]
Part 4: Strategic Handling & Protocols
A. PPE Selection Decision Tree

Do not rely on standard laboratory nitrile gloves for prolonged handling, especially if the compound is dissolved in organic solvents (DCM, THF) which act as carrier vehicles.[1]

PPEDecision Start Handling 2-Fluoro-4-(SF5)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Standard Standard Nitrile (Double) + Tyvek Sleeves Solid->Standard SolventCheck Solvent Type? Solution->SolventCheck SolventCheck->Standard Alcohols/Water HighRisk Laminate / Silver Shield Gloves Required SolventCheck->HighRisk DCM/THF/DMF

Caption: PPE selection logic based on physical state and carrier solvent to prevent transdermal exposure.

B. Synthetic Protocol: Amide Coupling

Due to the electron-withdrawing nature of the


 and ortho-fluorine, the amine is a weak nucleophile . Standard EDC/NHS couplings often fail or proceed sluggishly.[1]

Recommended Workflow: Acid Chloride Activation [1]

  • Preparation:

    • Convert carboxylic acid partner to acid chloride using Oxalyl Chloride/DMF (catalytic) or Thionyl Chloride.[1]

    • Why: The weak aniline nucleophile requires a highly electrophilic partner.

  • Coupling Reaction:

    • Solvent: Anhydrous DCM or THF.[1]

    • Base: Pyridine or 2,6-Lutidine (mild bases preferred over

      
       to avoid side reactions if acid chloride is sensitive).[1]
      
    • Stoichiometry: Use 1.1 eq of Acid Chloride to 1.0 eq of Aniline.

    • Temperature: Start at

      
      , warm to reflux. Note: The low nucleophilicity often requires thermal energy to drive the reaction to completion.
      
  • Quench & Workup:

    • Quench with saturated

      
      .[1]
      
    • Safety Critical: All aqueous waste must be treated as hazardous fluorinated waste.[1] Do not pour down the drain.

C. Waste Disposal
  • Segregation: Label clearly as "Fluorinated Organic - Toxic."

  • Destruction: Must be sent to a high-temperature incinerator equipped with HF scrubbers. Standard incineration can damage facility infrastructure due to HF generation.[1]

Part 5: References & Authority[1][2][6]
  • Svechkarev, D., et al. (2016).[1] Synthesis and Properties of Pentafluorosulfanyl-Substituted Analogs of Fluorescent Probes. Describes the stability and lipophilicity parameters of SF5-anilines.

  • Umemoto, T., et al. (2012).[1] Discovery of 4-Pentafluorosulfanyl-aniline derivatives and their unique properties. Key paper on the "Super-Trifluoromethyl" effect.[3]

  • Sigma-Aldrich/Merck. Safety Data Sheet: 4-(Pentafluorosulfanyl)aniline. (Used as baseline for homologue toxicity).[1]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Detailed analysis of the steric and electronic bioisosterism.

Sources

Technical Brief: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Scaffold

2-Fluoro-4-(pentafluorosulfur)aniline is a high-value fluorinated building block used primarily in late-stage medicinal chemistry to modulate metabolic stability and lipophilicity.[1] Characterized by the presence of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—this molecule offers a unique square-pyramidal steric profile that differentiates it from traditional 

analogs.

This guide addresses the commercial scarcity of this specific isomer, analyzes its physiochemical advantages, and provides validated protocols for overcoming its inherent low nucleophilicity in cross-coupling reactions.

Chemical Identity & Physiochemical Profile[1][2][3][4]

The synergistic effect of the electron-withdrawing


 group and the ortho-fluorine atom creates a distinct electronic environment.[1]
PropertySpecificationTechnical Note
IUPAC Name 2-Fluoro-4-(pentafluoro-

-sulfanyl)aniline
Distinct from the more common 4-(

)aniline.[1][2]
CAS Number 1240257-25-3 Verify against isomer 1240257-94-6 (2-F-5-SF5).[1]
Molecular Formula

MW: 237.16 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly; store under inert atmosphere.[1]
LogP (Predicted) ~3.8 - 4.2significantly more lipophilic than

analog.[1]
pKa (Aniline

)
~1.5 - 2.0 (Est.)[1]Critical: Drastically lower than unsubstituted aniline (~4.[1]6) due to -I effect of F and

.
The

Advantage

The


 group is chemically robust, resistant to hydrolysis, and thermally stable.[3][4] Its volume (

) is slightly larger than a

-butyl group and significantly larger than a

group (

).[1] This bulk, combined with high lipophilicity, allows it to occupy hydrophobic pockets in protein targets that are inaccessible to planar substituents.
Commercial Availability & Sourcing Strategy

Unlike commodity fluorinated anilines, the 2-fluoro-4-(


) derivative is a Tier-3 Specialty Chemical .[1] It is rarely held in bulk inventory and is typically synthesized on demand (Make-to-Order).[1]
Supply Chain Landscape[1]
  • Primary Suppliers: Thermo Scientific Chemicals (formerly Alfa Aesar), Oakwood Chemical, Fluorochem (UK), Enamine.

  • Cost Analysis: High. Market rates fluctuate between $450 - $1,300 per gram depending on purity and lead time.[1]

  • Availability Status: Frequently listed as "Inquire" or "Backordered."[1]

Sourcing Recommendation: Due to the high cost and synthesis lead times (4–8 weeks), researchers should validate the synthesis route using the cheaper 4-(pentafluorosulfur)aniline (CAS 2993-24-0) before committing to the 2-fluoro derivative, unless the ortho-fluorine is critical for metabolic blocking or conformational locking.[1]

SourcingStrategy cluster_decision Make vs. Buy Logic Start Need 2-Fluoro-4-SF5-Aniline CheckStock Check Tier 1 Vendors (Fisher/Oakwood/Sigma) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (<1g) Validate Purity (NMR/F-NMR) InStock->Buy Yes ($$$) Custom Custom Synthesis (Enamine/WuXi) InStock->Custom No (Lead Time >4wks) Synthesize Route: Electrophilic Fluorination of 4-SF5-aniline Custom->Synthesize Internal Chem?

Figure 1: Strategic sourcing decision tree for high-value fluorinated building blocks.

Technical Synthesis & Reactivity

If commercial sourcing fails, or for scale-up, understanding the synthesis is vital. The introduction of the ortho-fluorine atom is the limiting step.[1]

Synthesis Pathway

The most scalable route typically involves:

  • Precursor: Starting with 4-(pentafluorosulfur)aniline.

  • Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in polar solvents (MeCN).[1] The amino group directs the fluorine ortho to itself.

  • Purification: Separation of mono-fluoro (desired) from di-fluoro byproducts requires careful chromatography.[1]

Reactivity Challenges (The "Dead Zone")

The 2-fluoro-4-(


)aniline is an electron-deficient aniline .[1]
  • Problem: The

    
     lone pair is delocalized into the ring (resonance) and inductively pulled by the ortho-F and para-
    
    
    
    .
  • Consequence: It is a poor nucleophile.[1] Standard amide couplings (EDC/HOBt) often fail or proceed sluggishly.

    
     reactions where this aniline acts as the nucleophile require high temperatures.
    
Validated Experimental Protocols

To mitigate the low nucleophilicity, the following protocols utilize high-activity catalysts and coupling agents.

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

Rationale: Standard Pd(


)

is insufficient. Use dialkylbiaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition and reductive elimination for electron-poor amines.[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Fluoro-4-(

    
    )aniline (1.2 equiv)[1]
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (4 mol%) — Critical for electron-deficient anilines.[1]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (stronger, if substrate allows).
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).[1]

Procedure:

  • Charge a reaction vial with catalyst, ligand, and base. Purge with Argon.

  • Add solvent, aryl halide, and the aniline.

  • Heat to 100°C for 12–18 hours.

  • Checkpoint: Monitor by LCMS. The starting aniline (

    
     237) is distinct.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: High-Efficiency Amide Coupling

Rationale: The pKa of the aniline is too low for standard carbodiimide coupling. An acid chloride or highly reactive ester generation is required.

Reagents:

  • Carboxylic Acid Partner[1]

  • Coupling Agent: HATU (1.2 equiv) or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for in-situ acid chloride formation.[1]

  • Base: DIPEA (3.0 equiv) or 2,6-Lutidine.[1]

  • Solvent: DMF or NMP.[1]

Procedure (HATU Method):

  • Dissolve carboxylic acid and DIPEA in DMF.

  • Add HATU and stir for 5 mins to form the activated ester.

  • Add 2-Fluoro-4-(

    
    )aniline.
    
  • Key Step: Heat to 50–60°C. Room temperature is often insufficient for this specific aniline due to steric hindrance from the ortho-F and electronic deactivation.[1]

Reactivity cluster_coupling Coupling Pathways Aniline 2-Fluoro-4-(SF5)aniline (Poor Nucleophile) Route1 Standard Amide Coupling (EDC/NHS) Aniline->Route1 Low Yield / Fail Route2 Activated Ester/Acid Chloride (HATU/SOCl2) Aniline->Route2 Preferred (Amides) Route3 Pd-Catalyzed C-N (BrettPhos Ligand) Aniline->Route3 Preferred (Arylation) Mechanism Mechanism: Ortho-F and Para-SF5 pull electron density from NH2 Aniline->Mechanism

Figure 2: Reactivity profile and protocol selection guide based on nucleophilicity constraints.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Specific Hazard: Fluorinated anilines can be toxic if absorbed through the skin.

  • Stability: The C-S bond in the aromatic

    
     group is extremely stable (comparable to 
    
    
    
    ). However, avoid contact with strong reducing agents (e.g., LiAlH4) which can degrade the
    
    
    functionality under harsh conditions.
References
  • Commercial Identity & Properties

    • Thermo Scientific Chemicals.[2] 2-Fluoro-4-(pentafluorothio)aniline Product Page. Fisher Scientific. Retrieved January 28, 2026, from [Link]

    • Oakwood Chemical. Product 343106: 2-Fluoro-5-(pentafluorosulfur)aniline (Isomer Comparison). Oakwood Products. Retrieved January 28, 2026, from [Link]

  • Medicinal Chemistry Context (

    
     Applications): 
    
    • Rowan Scientific. The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved January 28, 2026, from [Link]

  • Synthesis & Reactivity

    • Google Patents. Preparation of fluorinated anilines (US4145364A).
    • ResearchGate. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules 2020, 25, 5536.[4] Retrieved January 28, 2026, from [Link]

Sources

Physical Properties of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Scaffold

In the landscape of modern medicinal chemistry and agrochemical design, 2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value intermediate.[1] It combines the steric bulk and lipophilicity of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—with the orthogonal reactivity of an aniline handle.[1]

The


 moiety is chemically robust, hydrolytically stable, and possesses a unique square-pyramidal geometry that offers distinct biological recognition patterns compared to planar nitro or spherical trifluoromethyl groups.[1] This guide details the physicochemical profile, handling protocols, and strategic applications of this scaffold, designed to assist researchers in leveraging its properties for lead optimization.[1]

Chemical Identity & Structural Architecture[1][2]

The molecule features a benzene core substituted with an amino group at position 1, a fluorine atom at position 2, and a pentafluorosulfur group at position 4.[1]

Table 1: Chemical Identification

ParameterDetail
Chemical Name 2-Fluoro-4-(pentafluorosulfur)aniline
CAS Number 1240257-25-3
Molecular Formula

Molecular Weight 237.17 g/mol
SMILES Nc1ccc(cc1F)S(F)(F)(F)(F)F
InChI Key VNFMUDAEGKTTOA-UHFFFAOYSA-N
Synonyms 4-Amino-3-fluorophenylsulfur pentafluoride; 2-Fluoro-4-(pentafluoro-

-sulfanyl)aniline
Structural Analysis: The Effect

The


 group is electron-withdrawing (

) and highly lipophilic (

).[1] Unlike the

group, which rotates freely, the

group has a rigid octahedral geometry around the sulfur, creating a high transport barrier that can lock protein-ligand conformations.

StructureAnalysis cluster_legend Functional Impact Aniline Aniline Core (Nucleophilic Handle) OrthoF Ortho-Fluorine (Metabolic Blockade) Aniline->OrthoF Electronic Modulation SF5 Para-SF5 Group (Lipophilicity & Electronics) Aniline->SF5 Strong EWG Effect (-I, -R) Properties Net Properties: - Reduced Basicity (pKa < 2.0) - High Lipophilicity (LogP ~3.5) - Metabolic Stability OrthoF->Properties SF5->Properties

Figure 1: Structural dissection of 2-Fluoro-4-(pentafluorosulfur)aniline showing the interplay between the ortho-fluorine and the para-SF5 group.[1]

Physicochemical Profile

The physical properties of 2-Fluoro-4-(pentafluorosulfur)aniline are dominated by the electron-withdrawing nature of the substituents.[1]

Table 2: Physical Properties

PropertyValue / DescriptionNote
Physical State Low-melting solid or oilPure 4-

-aniline melts at 67-68°C. The ortho-F often lowers MP due to symmetry disruption.[1]
Melting Point ~30–50 °C (Estimated) Exact experimental MP is rarely reported; handle as a low-melting solid.[1]
Boiling Point >200 °C (Predicted)High thermal stability due to C-S bond strength.[1]
Density ~1.5 - 1.6 g/cm³High density characteristic of polyfluorinated aromatics.[1]
pKa (Conjugate Acid) ~1.5 - 1.8 Significantly lower than aniline (4.[1]6) due to strong electron withdrawal by

and F.
LogP ~3.5 - 3.9 Highly lipophilic.[1] The

group adds ~1.2 log units compared to H.
Solubility DCM, MeOH, EtOAcInsoluble in water.[1] Soluble in most organic solvents.[1]
Basicity and Reactivity

The nitrogen atom is significantly less basic than unsubstituted aniline.[1]

  • Nucleophilicity: Reduced.[1] Reactions requiring nucleophilic attack (e.g., amide coupling) may require stronger activation or catalysts.[1]

  • Stability: The

    
     group is chemically inert to standard reducing and oxidizing conditions, including catalytic hydrogenation and chromic acid oxidation.[1]
    

Experimental Protocols & Handling

Storage and Stability[1][3]
  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] While the

    
     group stabilizes the ring, anilines are prone to oxidation (browning) over time.[1]
    
  • Temperature: 2–8 °C (Refrigerate).

  • Light: Protect from light to prevent photochemical degradation of the aniline moiety.[1]

Solubility Testing Protocol

For formulation or reaction solvent selection, follow this tiered solubility protocol.

  • Primary Screen: Weigh 5 mg of compound.[1][2]

  • Add Solvent: Add 50 µL of solvent (DCM, MeOH, Toluene).

  • Observation: Vortex for 30 seconds.

    • Clear solution: Soluble (>100 mg/mL).[1]

    • Suspension: Sonicate for 5 mins. If typically insoluble, heat to 40°C.[1]

Synthesis Workflow (General Route)

The compound is typically accessed via the reduction of the corresponding nitro precursor.[1]

SynthesisWorkflow Start Precursor: SF5-Benzene Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter1 Intermediate: 3-Nitro-SF5-benzene Step1->Inter1 Step2 Step 2: Fluorination (Nucleophilic Aromatic Sub.) Inter1->Step2 Note: Isomer separation may be required Inter2 Intermediate: 2-Fluoro-4-SF5-nitrobenzene Step2->Inter2 Step3 Step 3: Reduction (H2/Pd-C or Fe/AcOH) Inter2->Step3 Final Target: 2-Fluoro-4-(SF5)aniline Step3->Final

Figure 2: Synthetic pathway. Note that direct nitration of SF5-benzene directs meta; alternative routes may involve starting from 4-nitro-SF5-benzene and fluorinating.[1]

Applications in Drug Discovery[1][5][6][7][8]

Bioisosterism

The 2-fluoro-4-


-aniline scaffold is a powerful bioisostere for:
  • 4-Trifluoromethyl anilines:

    
     provides greater lipophilicity and volume, potentially filling hydrophobic pockets more effectively.[1]
    
  • 4-Nitro anilines: Similar electron-withdrawing power but without the metabolic liability of the nitro group.[1]

  • 4-tert-Butyl anilines: Similar steric bulk, but with completely different electronic properties (EWG vs EDG).[1]

Metabolic Stability

The ortho-fluorine atom (position 2) blocks metabolic hydroxylation at the electron-rich ortho position, a common clearance pathway for anilines.[1] Combined with the C-S bond stability of the


 group, this scaffold often exhibits superior half-life (

) in microsomal stability assays.[1]

Safety & Toxicology (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: N95 Dust mask (if solid), Nitrile gloves, Safety goggles.[1]

  • First Aid: In case of contact, wash immediately with soap and water.[1] The lipophilic nature allows rapid skin absorption; treat with caution.[1]

References

  • Fisher Scientific. 2-Fluoro-4-(pentafluorothio)aniline, 97%.[1] Retrieved January 28, 2026.[1] [1]

  • Sigma-Aldrich. 4-(Pentafluorosulfanyl)aniline Properties (Parent Compound Reference). Retrieved January 28, 2026.[1] [1]

  • ChemicalBook. 4-Aminophenylsulfur Pentafluoride Physical Properties. Retrieved January 28, 2026.[1]

  • Rowan Scientific. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved January 28, 2026.[1]

  • ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved January 28, 2026.[1]

Sources

Executive Summary: The Rise of the SF₅ Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-(pentafluorosulfur)aniline: The "Super-Trifluoromethyl" Scaffold for Next-Gen Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

In the pursuit of novel pharmacophores, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the ubiquitous trifluoromethyl (CF₃) group.[1] Often termed "super-trifluoromethyl," the SF₅ moiety offers higher lipophilicity, stronger electron-withdrawing capacity, and exceptional metabolic stability.[2][3]

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 115200-09-4) represents a critical building block in this domain. It combines the steric and electronic benefits of the para-SF₅ group with the metabolic blocking and conformational control of an ortho-fluorine atom. This guide provides a technical deep-dive into the synthesis, quality control, and strategic sourcing of this high-value intermediate.

Technical Profile: The "Fluorine Effect"

To understand the value of this building block, one must analyze the synergistic effects of its substituents.

Structure-Activity Relationship (SAR)
PropertyTrifluoromethyl (-CF₃)Pentafluorosulfanyl (-SF₅)Impact on Drug Design
Geometry TetrahedralOctahedral (Square Pyramidal)SF₅ creates a unique steric volume, filling "deep" hydrophobic pockets.
Electronegativity (Hammett

)
0.540.68SF₅ is more electron-withdrawing, lowering the pKa of the aniline amine.
Lipophilicity (

)
0.881.51SF₅ significantly improves membrane permeability (LogP).
Chemical Stability HighHigh (Hydrolysis resistant)Both withstand harsh metabolic conditions.
The Ortho-Fluoro Advantage

The presence of fluorine at the 2-position (ortho to the amine) is not merely decorative. It serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the highly reactive ortho position, extending the half-life (

    
    ) of the final drug candidate.
    
  • Conformational Locking: Through intramolecular hydrogen bonding or electrostatic repulsion with the amine lone pair, the ortho-fluorine restricts bond rotation, pre-organizing the molecule for target binding.

Synthesis & Manufacturing: The Supplier Perspective

Understanding how suppliers manufacture this compound is vital for assessing impurity profiles. The synthesis of SF₅ aromatics is historically difficult, often requiring hazardous reagents like elemental fluorine (


).
Dominant Synthesis Routes

Most commercial suppliers utilize a variation of the Umemoto Method or direct fluorination of disulfides.

  • Step 1: Oxidative Chlorination. Bis(2-fluoro-4-nitrophenyl) disulfide is treated with chlorine gas (

    
    ) and an alkali fluoride (KF) to form the intermediate sulfur chlorotetrafluoride (
    
    
    
    ).
  • Step 2: Fluorine Exchange. The

    
     intermediate is converted to the 
    
    
    
    group using a Lewis acid fluoride source (e.g.,
    
    
    ,
    
    
    , or anhydrous
    
    
    ).
  • Step 3: Reduction. The nitro group is reduced to the aniline using

    
     or 
    
    
    
    .
Impurity Profile (QC Red Flags)

When reviewing a Certificate of Analysis (CoA), look for these specific process impurities:

  • Des-fluoro impurities: Incomplete exchange can lead to

    
     residues, which are hydrolytically unstable.
    
  • Regioisomers: Isomers where the fluorine is at the 3-position (rare but possible depending on precursor purity).

  • Sulfonyl Fluorides: Oxidation byproducts (

    
    ) if the reaction is not strictly anhydrous.
    

Visualization: Synthesis & Quality Control Workflow

The following diagram illustrates the critical pathway from raw material to validated building block, highlighting the decision gates for quality control.

G cluster_0 Critical Impurity Zone Start Raw Material: Bis(2-fluoro-4-nitrophenyl) disulfide Step1 Step 1: Chlorination (Cl2 / KF / TCCA) Start->Step1 Oxidation Inter Intermediate: -SF4Cl Species Step1->Inter Step2 Step 2: Fluorine Exchange (ZnF2 / HF) Inter->Step2 Fluorination Step3 Step 3: Nitro Reduction (H2 / Pd-C) Step2->Step3 -SF5 Established QC_Gate QC GATE: 19F-NMR & GC-MS Step3->QC_Gate Product Target: 2-Fluoro-4-(SF5)aniline QC_Gate->Step2 Fail (Incomplete F-Exchange) QC_Gate->Product Pass (>97%)

Figure 1: Synthesis workflow and Quality Control gating for SF₅-aniline production. The conversion of SF₄Cl to SF₅ is the critical failure point requiring rigorous ¹⁹F-NMR validation.

Procurement & Quality Control Protocols

When sourcing 2-Fluoro-4-(pentafluorosulfur)aniline, "purity" is not a single number.[4] The unique chemistry of sulfur fluorides requires specific analytical techniques.

The "Self-Validating" QC Protocol

Do not rely solely on HPLC UV traces, as SF₅ compounds often have low UV absorbance compared to their impurities.

  • Mandatory ¹⁹F-NMR: This is the gold standard.

    • Signal: The SF₅ group appears as a distinct AB₄ pattern (a doublet of pentets and a pentet of doublets) around +60 to +90 ppm.

    • Validation: Ensure the integration ratio between the aromatic fluorine (-120 ppm region) and the SF₅ fluorines matches the theoretical 1:5 ratio.

  • GC-MS Verification:

    • Check for the molecular ion peak (

      
      ).
      
    • Look for the characteristic loss of

      
       (M-19) and 
      
      
      
      (M-127) fragments.
Supplier Tiering
  • Tier 1 (Catalog Suppliers): (e.g., Sigma-Aldrich, Fluorochem, Apollo Scientific). Best for mg to gram scale. High reliability, standardized CoAs.

  • Tier 2 (Specialty Fluorine Houses): Best for 100g+ scale. These suppliers often hold the IP for the Umemoto or direct fluorination process and can offer custom purity profiles.

  • Tier 3 (Bulk Aggregators): Often re-package. Risk: Batch-to-batch consistency can vary. Always request a pre-shipment sample for ¹⁹F-NMR.

Applications in Drug Discovery

This aniline is not the end product; it is a versatile scaffold.

Key Reaction Pathways
  • Sandmeyer Reaction: Conversion of the aniline amine to a halide (I, Br, Cl) allows for subsequent metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • Amide Coupling: Reaction with acid chlorides to form stable amide bonds, common in kinase inhibitors.

  • Heterocycle Formation: Cyclization with 1,3-dicarbonyls to form quinolines or indoles.

Case Study: Next-Gen Agrochemicals & Pharma

Recent patents indicate the use of this scaffold in meta-diamide insecticides (analogues of Broflanilide) where the SF₅ group replaces a heptafluoroisopropyl moiety, maintaining potency while altering the environmental degradation profile.

Safety & Handling

  • Hazards: Like most fluorinated anilines, it is classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin/Eye Irrit. 2 .

  • Specific SF₅ Hazard: While the C-S bond is stable, thermal decomposition at extreme temperatures (>250°C) can release toxic

    
     and 
    
    
    
    gases.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Although stable, preventing oxidation of the aniline amine ensures consistent yield in subsequent steps.

References

  • Umemoto, T., et al. (2008). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry.

  • Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3][5][6][7][8] Chemical Reviews.

  • Kim, J. G., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules.

  • Fisher Scientific. (2024). "Safety Data Sheet: 4-(Pentafluorosulfanyl)aniline."

  • Rowan Scientific. (2024). "The Pentafluorosulfanyl Group (SF5): Properties and Applications."

Sources

Technical Guide: Discovery and Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3 ) represents a high-value fluorinated building block in modern medicinal chemistry.[1] It combines the steric bulk and lipophilicity of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—with the metabolic blocking capability of an ortho-fluorine atom.

This guide details the chemical rationale, validated synthesis protocols, and strategic applications of this compound. Unlike traditional trifluoromethyl (


) analogs, the 

moiety offers unique square-pyramidal geometry and superior hydrolytic stability, making this aniline derivative a critical scaffold for next-generation lipophilic drug candidates.

Part 1: The Chemical Rationale[2][3]

The "Super-Trifluoromethyl" Effect

The


 group is electronically similar to the nitro group (

) but chemically inert and highly lipophilic. When positioned at the para position of an aniline, it creates a strongly polarized system. The addition of a fluorine atom at the ortho position (2-position) serves two distinct purposes:
  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho carbon, a common clearance pathway for aniline-based drugs.

  • pKa Modulation: The electron-withdrawing nature of the 2-fluoro substituent lowers the pKa of the aniline nitrogen, reducing its potential for forming reactive metabolites (e.g., quinone imines).

Comparative Physicochemical Properties

The following table contrasts the


 group with its common analogs, highlighting why the 

aniline scaffold is superior for specific lipophilic targets.
PropertyPentafluorosulfanyl (

)
Trifluoromethyl (

)
tert-Butyl (

)
Geometry Square PyramidalTetrahedralTetrahedral
Electronegativity (

)
3.65 (Group)3.36 (Group)2.3 (Group)
Hammett Constant (

)
0.680.54-0.20
Volume (

)
~113~73~98
Lipophilicity (

)
1.510.881.98

Data sourced from comparative studies in organofluorine chemistry [1][2].

Part 2: Synthetic Pathways[2]

The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline presents a regioselectivity challenge. Direct fluorination of the parent aniline is prone to oxidation. The most robust, field-proven protocol involves a Protection-Fluorination-Deprotection strategy.

Strategic Workflow (DOT Visualization)

SynthesisPathway Figure 1: Validated Synthesis Route for CAS 1240257-25-3 Start 4-(Pentafluorosulfur)aniline (CAS: 2993-24-0) Step1 Acetylation (Protection) Start->Step1 Ac2O / AcOH Intermediate1 N-(4-SF5-phenyl)acetamide Step1->Intermediate1 Step2 Electrophilic Fluorination (Selectfluor) Intermediate1->Step2 Selectfluor / MeCN Intermediate2 2-Fluoro-Intermediate Step2->Intermediate2 Step3 Hydrolysis (Deprotection) Intermediate2->Step3 HCl / EtOH Product 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) Step3->Product

Detailed Experimental Protocol

This protocol is adapted from established methodologies for electrophilic fluorination of electron-deficient anilines [3][4].

Step 1: Protection (Acetylation)
  • Reagents: 4-(Pentafluorosulfur)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve the starting aniline in glacial acetic acid. Add acetic anhydride dropwise at ambient temperature. Stir for 2 hours.

  • Workup: Pour into ice water. Filter the precipitate.[2]

  • Why: The free amine is susceptible to oxidation by fluorinating agents. Acetylation moderates the ring reactivity while directing the incoming fluorine to the ortho position via sigma-complex stabilization.

Step 2: Electrophilic Fluorination
  • Reagents: N-(4-pentafluorosulfurphenyl)acetamide (1.0 eq), Selectfluor™ (F-TEDA-BF4) (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the acetamide in MeCN (0.1 M concentration).

    • Add Selectfluor in a single portion.

    • Reflux at 60-80°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material.

  • Mechanism: Selectfluor acts as an

    
     source. The acetamide group directs the electrophile ortho to the nitrogen. The 
    
    
    
    group at the para position strongly deactivates the ring, preventing over-fluorination.
  • Note: If conversion is low, adding a catalytic amount of triflic acid can activate the Selectfluor.

Step 3: Deprotection (Hydrolysis)
  • Reagents: 6M HCl, Ethanol.

  • Procedure: Suspend the fluorinated intermediate in ethanol/HCl (1:1). Reflux for 2 hours.

  • Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[3]

  • Yield Expectation: 60–75% overall yield.[4]

Part 3: Applications in Drug Design

The 2-Fluoro-4-(pentafluorosulfur)aniline scaffold is increasingly used to replace 2-fluoro-4-trifluoromethylaniline in lead optimization.

Bioisosteric Replacement Logic

Replacing a


 group with 

typically results in:
  • Increased Lipophilicity:

    
    . This improves blood-brain barrier (BBB) penetration.
    
  • Enhanced Metabolic Stability: The C-S bond in aryl-

    
     is stronger and sterically more protected than the C-C bond in aryl-
    
    
    
    .
  • Conformational Locking: The sheer bulk of the

    
     group restricts rotation of adjacent groups more effectively than 
    
    
    
    , potentially locking the ligand into a bioactive conformation.
Structural Comparison (DOT Visualization)

StructureComparison Figure 2: Bioisosteric evolution from CF3 to SF5 cluster_0 Standard Scaffold cluster_1 Enhanced Scaffold CF3 2-Fluoro-4-(trifluoromethyl)aniline (Planar/Tetrahedral) SF5 2-Fluoro-4-(pentafluorosulfur)aniline (Square Pyramidal/Bulky) CF3->SF5 Bioisosteric Swap (Higher LogP, Higher Stability)

References

  • BenchChem. (2025).[5] A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF5 vs. CF3. Retrieved from

  • Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[4][3][6][7] Retrieved from

  • Molecules. (2020).[4][3] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. 25(23), 5536. (Demonstrates halogenation of SF5-anilines). Retrieved from

  • Enamine. (2025).[4][5][8] Selectfluor™: Reagent Profile and Applications.[9] Retrieved from

  • Fisher Scientific. (2025). Product Specification: 2-Fluoro-4-(pentafluorothio)aniline, 97%. CAS 1240257-25-3.[1] Retrieved from

Sources

The Pentafluorosulfanyl (SF₅) Group: Engineering the "Super-Trifluoromethyl" in Drug Discovery

[1]

Introduction: Beyond the Trifluoromethyl Plateau

In the landscape of medicinal chemistry, the trifluoromethyl group (CF₃) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the pentafluorosulfanyl group (SF₅) —often termed the "Super-Trifluoromethyl"—offers a distinct and powerful alternative that allows researchers to break through the physicochemical ceilings imposed by CF₃.

For decades, SF₅ was a chemical curiosity, limited by hazardous synthesis requiring elemental fluorine. Today, modern radical chemistry has democratized access to this motif, allowing drug developers to exploit its unique octahedral geometry , extreme electronegativity , and high lipophilicity . This guide details the rationale for deploying SF₅ and provides the field-proven protocols necessary to synthesize it.

Physicochemical Profiling: The "Why" of SF₅

To effectively utilize the SF₅ group, one must understand how it differs from its tetrahedral cousins (CF₃ and tert-butyl). It is not merely a "larger CF₃"; it is a steric and electronic hybrid.

Comparative Metrics

The SF₅ group occupies a unique "chemical space" between the electron-withdrawing power of CF₃ and the steric bulk of a tert-butyl group.

Table 1: Physicochemical Comparison of Key Substituents

PropertyTrifluoromethyl (–CF₃)Pentafluorosulfanyl (–SF₅)tert-Butyl (–C(CH₃)₃)Impact on Drug Design
Geometry Tetrahedral (

)
Octahedral (

)
Tetrahedral (

)
SF₅ provides unique 3D space filling.
Volume (ų) 34.655.4 76.9SF₅ is bulkier than CF₃, enhancing receptor fit.
Lipophilicity (

)
0.881.23 1.98SF₅ significantly increases membrane permeability.
Electronegativity (

)
0.540.68 -0.20SF₅ is a stronger electron-withdrawing group (EWG).
Dipole Moment (D) ~2.6~3.4 ~0.5Stronger dipole can alter binding pocket electrostatics.

Data compiled from Hansch parameters and crystallographic volumes [1, 2].

The Structural Advantage

Unlike the CF₃ group, which presents three fluorine atoms in a cone, the SF₅ group presents five fluorine atoms in a square pyramidal arrangement around the sulfur. This octahedral geometry creates a high electron density "shield" around the sulfur atom, rendering the C–S bond chemically inert to hydrolysis, even under extreme acidic or basic conditions.

Diagram 1: Physicochemical Decision Matrix This diagram illustrates the logical flow for selecting SF₅ over CF₃ based on molecular requirements.

SF5_Decision_MatrixStartLead Optimization RequirementMetabolicProblem: Metabolic InstabilityStart->MetabolicPotencyProblem: Low Potency/BindingStart->PotencyPermeabilityProblem: Poor PermeabilityStart->PermeabilityCF3_FailCF3 Attempted but Failed?Metabolic->CF3_FailPotency->CF3_FailSF5_SolutionDeploy SF5 GroupPermeability->SF5_SolutionDirect BenefitCF3_Fail->SF5_SolutionSF5 offers highervolume & electronegativityReason1Mechanism: Steric blocking ofCYP450 oxidation sitesSF5_Solution->Reason1Reason2Mechanism: Enhanced lipophilicity(Higher logP) + Dipole interactionsSF5_Solution->Reason2

Caption: Decision logic for transitioning from CF₃ to SF₅ in lead optimization cycles.

Synthetic Accessibility: Field-Proven Protocols

Historically, synthesizing SF₅ compounds required handling fluorine gas (

Pentafluorosulfanyl Chloride (SF₅Cl)
The Reagent: SF₅Cl

SF₅Cl is the primary "vector" for installing the SF₅ group onto aliphatic chains.[1] It adds across alkenes and alkynes via a radical chain mechanism.[2]

  • Handling Note: SF₅Cl is a gas at room temperature. It is typically condensed into a reaction vessel at -78 °C or used as a solution in hexane (which is now commercially available or synthesizable via the Togni method [3]).

Core Protocol: Et₃B-Initiated Radical Addition to Alkenes

This is the most reliable, "workhorse" reaction for medicinal chemists. It operates at low temperatures, minimizing side reactions.

Scope: Converts terminal alkenes to

Mechanism:

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.

    • Charge the flask with the Alkene (1.0 equiv) and anhydrous Hexane (0.5 M concentration) .

    • Cool the mixture to -40 °C (acetonitrile/dry ice bath) or -78 °C depending on substrate reactivity.

  • SF₅Cl Addition:

    • Condense SF₅Cl gas (1.2 equiv) into the reaction mixture.

    • Alternative: If using a pre-prepared SF₅Cl solution in hexane, add it via syringe at this stage.

  • Initiation (The Critical Step):

    • Add Triethylborane (Et₃B, 1.0 M in hexane, 0.1 equiv) dropwise via syringe.

    • Note: Et₃B is pyrophoric.[3] Ensure the needle tip is submerged or the system is strictly under nitrogen.

    • Observation: No external heat is required. The reaction is driven by the radical chain.[1][3]

  • Monitoring & Completion:

    • Stir at -40 °C to 0 °C for 1–2 hours.

    • Monitor consumption of the alkene via TLC or GC-MS.

    • Quench by adding saturated aqueous NaHCO₃.

  • Workup:

    • Extract with dichloromethane (DCM) or ether.

    • The product will be the 1-SF₅-2-chloro-alkane .

    • Dehydrochlorination (Optional): Treat with a base (e.g., DBU or KOH) to generate the SF₅-alkene (vinyl SF₅), a versatile building block for coupling reactions.

Diagram 2: Radical Addition Mechanism Visualizing the propagation cycle is essential for troubleshooting (e.g., understanding why oxygen is needed in trace amounts for Et₃B initiation).

SF5_Mechanismcluster_cyclePropagation CycleEt3BEt3B + O2 (Trace)Et_RadEt• (Initiator)Et3B->Et_RadInitiationSF5ClSF5-ClEt_Rad->SF5ClAbstracts ClSF5_Rad•SF5SF5Cl->SF5_RadHomolysisProductProduct(R-CHCl-CH2-SF5)SF5Cl->ProductAlkeneAlkene (R-CH=CH2)SF5_Rad->AlkeneAdds to C=CInter_RadCarbon Radical(R-CH•-CH2-SF5)Alkene->Inter_RadInter_Rad->SF5ClAbstracts ClProduct->SF5_RadRegenerates

Caption: Radical chain mechanism for Et₃B-mediated addition of SF₅Cl to alkenes.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The SF₅ group is highly resistant to Phase I metabolism (oxidation/hydrolysis).

  • Case Study (Mefloquine Analog): Replacing the CF₃ group of the antimalarial drug Mefloquine with SF₅ resulted in a compound with improved half-life and blood-brain barrier penetration due to increased lipophilicity (+0.4 to +0.6 LogP units) [4].

  • Strategic Use: Use SF₅ to block metabolic "soft spots" on aromatic rings, particularly at the para position, where its bulk prevents enzymatic approach more effectively than CF₃.

Modulation of pKa

The electron-withdrawing nature of SF₅ (


  • Effect: When placed meta or para to a basic amine or acidic phenol, SF₅ will lower the pKa more drastically than CF₃. This can be used to fine-tune the ionization state of a drug candidate at physiological pH, influencing solubility and receptor binding affinity.

Safety and Handling

While the SF₅ group itself is biologically inert (non-toxic), the reagents used to install it (SF₅Cl) are reactive.

  • SF₅Cl: Toxic gas, lung irritant. Must be handled in a fume hood.

  • Final Compounds: SF₅-containing drugs generally show good safety profiles, but their high lipophilicity requires monitoring for phospholipidosis or off-target binding (hERG) during early ADMET screening.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Phelps, M. V., et al. (2019). A Gas-Free Synthesis of SF5Cl. Angewandte Chemie International Edition, 58(49), 17589-17592. Link

  • Weng, Z., et al. (2011). The Unique Physicochemical Properties of the SF5 Group and its Applications in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 11(22). Link

  • Dolbier, W. R., et al. (2006). Efficient Synthesis of SF5-Containing Aliphatic Compounds. Journal of Fluorine Chemistry, 127(10), 1302-1310. Link

Electron-withdrawing properties of the SF5 group

The Pentafluorosulfanyl ( ) Group: A Technical Guide to the "Super-Trifluoromethyl" Substituent

Executive Summary

The pentafluorosulfanyl group (

12





Electronic Profile: The Inductive Powerhouse

The




Hammett Substituent Constants

To quantify the electronic influence, we compare the Hammett constants of

Table 1: Comparative Electronic Parameters

Substituent

(Para)

(Meta)

(Inductive)

(Resonance)

0.68 0.61 0.55 0.13

0.540.430.420.12

0.780.710.630.15

0.500.400.300.20

Data Source: Thrasher et al. (2004) and Welch et al. (2004).

Key Insight: While



Steric and Physicochemical Landscape

The


Lipophilicity and Bioavailability

A critical advantage of

3
  • Hansch

    
     Value: 
    
    • 
      : 1.23 
      
    • 
      : 0.88[4]
      
    • 
      -Butyl: 1.98
      
  • Steric Volume:

    • 
      : ~55.4 
      
      
      [4]
    • 
      : ~34.6 
      
      
      [4]
    • 
      -Butyl: ~76.9 
      
      

The



Visualization: The Property Space

The following diagram maps the

PropertySpaceFigure 1: Physicochemical positioning of the SF5 group.LowEWGHighEWGSF5SF5(High EWG,High Lip)CF3CF3(Mod EWG,Mod Lip)SF5->CF3 More Lipophilic Stronger EWGNO2NO2(High EWG,Low Lip)SF5->NO2 Bioisostere(Non-reducible)tBut-Butyl(Low EWG,High Lip)SF5->tBu ElectronicModification

Synthetic Architecture: Radical Addition

Historically,


Pentafluorosulfanyl chloride (

)
5
Mechanism of Action

The addition of


56

RadicalMechanismFigure 2: Radical chain mechanism of SF5Cl addition mediated by Et3B.InitiationInitiation:Et3B + O2 -> Et* radicalActivationActivation:Et* + SF5-Cl -> Et-Cl + SF5*Initiation->ActivationAdditionAddition:SF5* + Alkyne -> Vinyl Radical IntermediateActivation->AdditionPropagationPropagation/Termination:Vinyl Radical + SF5-Cl -> Product + SF5*Addition->PropagationPropagation->Activation Chain Transfer

Experimental Protocol: Synthesis of -SF5-Styrene Derivatives

Objective: Installation of the


Scope: This protocol uses

5678

8
Materials
  • Substrate: Phenylacetylene (1.0 equiv)

  • Reagent:

    
     (gas, condensed, 1.2 equiv)
    
  • Initiator:

    
     (1.0 M in hexane, 0.1 equiv)
    
  • Solvent: Anhydrous Hexane or

    
    
    
  • Equipment: Schlenk line, dry ice/acetone bath (-78°C), balloon (for

    
     delivery).
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon (Ar) for 15 minutes.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Reagent Condensation:

    • Connect the

      
       cylinder to the flask via a needle inlet.
      
    • Slowly condense

      
       (boiling point -10°C) into the flask. Note: Calibrate flow rate or measure weight change to ensure ~1.2 equivalents.
      
  • Substrate Addition:

    • Dissolve Phenylacetylene (1.0 equiv) in anhydrous hexane.

    • Inject the substrate solution into the cold

      
       mixture.
      
  • Initiation (The Critical Step):

    • Add

      
       (0.1 equiv) dropwise via syringe.
      
    • Self-Validating Check: Introduction of a small amount of air (via a syringe needle tip) may be necessary if the reaction does not initiate (indicated by exotherm or color change), as

      
       requires trace 
      
      
      to generate ethyl radicals.
    • Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.

  • Workup & Purification:

    • Quench the reaction with saturated

      
       solution.
      
    • Extract with

      
       (3x).
      
    • Dry organic layers over

      
       and concentrate
      
    • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically the

      
      -isomer.
      

Safety Warning:


8

Strategic Application in Drug Design

The


23910
  • Metabolic Blocking: Placing

    
     at the para-position of an aromatic ring effectively blocks CYP450-mediated oxidation due to its steric bulk and C-S bond strength.
    
  • Solubility Modulation: While lipophilic, the high dipole moment of the C-SF5 bond can create unique solvation shells that differ from carbocycles.

  • Conformational Locking: The volume of

    
     can force biaryl systems into twisted conformations, potentially improving selectivity for protein binding pockets.
    
Case Study: Mefloquine Analogs

Research has shown that replacing the


References

  • Thrasher, J. S., et al. (2004). "The Hammett substituent constants for the pentafluorosulfanyl group." Journal of Fluorine Chemistry. Link

  • Welch, J. T., et al. (2004). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][2][3][10] Journal of Medicinal Chemistry. Link

  • Dolbier, W. R., et al. (2006). "A new and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds."[6] Organic Letters. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Stability of the pentafluorosulfur group in aniline

Technical Guide: The Stability Matrix of Pentafluorosulfanyl ( ) Aniline

Executive Summary

The pentafluorosulfanyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

This guide provides a rigorous analysis of the




Part 1: The Physicochemical Architecture

The Hypervalent Shield

The exceptional stability of the

square pyramidal


  • Steric Protection: The fluorine atoms create a dense electron cloud that physically blocks reagents from attacking the central sulfur atom.

  • Bond Strength: The

    
     bond is reinforced by the high electronegativity of the fluorine cage, which shortens the bond length and increases dissociation energy.
    
Comparative Metrics: vs.

To understand why


Table 1: Physicochemical Comparison of Fluorinated Substituents

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Aniline Stability
Geometry TetrahedralSquare Pyramidal

provides greater steric blocking of metabolic hotspots.
Hammett Constant (

)
0.540.68

is more electron-withdrawing, reducing aniline basicity/oxidation potential.
Inductive Effect (

)
0.460.55Stronger inductive pull stabilizes the C-S bond against hydrolysis.
Lipophilicity (

)
0.881.51Higher lipophilicity improves membrane permeability without sacrificing stability.
Electronegativity ~3.36~3.65Extreme electronegativity prevents oxidative metabolism at the sulfur center.

Key Insight: The higher Hammett constant (


) of 

significantly deactivates the aniline ring. While this makes the amino group less nucleophilic, it simultaneously protects the ring itself from oxidative metabolism (e.g., hydroxylation), enhancing the overall drug half-life.

Part 2: Chemical Stability Profile

Resistance to Hydrolysis (Acid/Base)

A primary concern in drug formulation is shelf-life stability under varying pH conditions. The

  • Acidic Conditions:

    
    -anilines remain intact in boiling concentrated 
    
    
    and
    
    
    . The
    
    
    bond does not cleave.
  • Basic Conditions: The group withstands reflux in

    
    . Unlike 
    
    
    (trifluoromethylthio), which can suffer nucleophilic attack at the sulfur, the
    
    
    sulfur is inaccessible.
Reductive Stability (The Synthesis Proof)

The ultimate proof of reductive stability is the synthesis of



Protocol 1: Reductive Stress Test (Synthesis of

-Aniline)

This protocol serves as both a synthesis method and a validation of reductive stability.

Reagents:

  • 4-Nitropentafluorosulfanylbenzene (1.0 eq)

  • Iron Powder (Fe, 325 mesh) (4.0 eq)

  • Concentrated HCl (catalytic) / Ethanol solvent

Workflow:

  • Dissolution: Dissolve 1.0 g of nitro-precursor in 20 mL Ethanol/Water (4:1).

  • Activation: Add 4.0 eq Iron powder. Heat to 60°C.

  • Initiation: Dropwise addition of conc. HCl (0.5 mL). Caution: Exothermic.

  • Reflux: Reflux at 85°C for 2 hours.

    • Checkpoint: Monitor via TLC. The

      
       group remains; only the 
      
      
      converts to
      
      
      .
  • Workup: Filter through Celite to remove iron oxide. Basify filtrate with

    
    . Extract with Ethyl Acetate.
    
  • Validation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     NMR will show the characteristic doublet-quintet pattern of the 
    
    
    group (approx.
    
    
    +84 and +63 ppm), confirming the group remained intact during metal-acid reduction.

Part 3: Metabolic Stability & Biological Logic

In the context of drug development, "stability" refers to resistance against Cytochrome P450 (CYP) degradation.

The Defluorination Barrier

Common fluorinated groups like



Visualization: Metabolic Stability Pathway

The following diagram illustrates the logic flow for assessing the metabolic stability of an

MetabolicStabilityCompoundSF5-Aniline DerivativeMicrosomesLiver Microsomes(NADPH + 37°C)Compound->MicrosomesIncubationPhase1Phase I Metabolism(Oxidation)Microsomes->Phase1CYP450 AttackPhase2Phase II Metabolism(Glucuronidation)Phase1->Phase2If OH formed on RingAnalysisLC-MS/MS AnalysisPhase1->AnalysisQuench & ExtractOutcomeStability ProfilePhase1->OutcomeSF5 Group Intact(No Defluorination)Phase1->OutcomeRing Hydroxylation(Possible)

Caption: Figure 1. Metabolic stability workflow. Note that while the aniline ring may undergo hydroxylation, the SF5 group resists cleavage and defluorination, maintaining the pharmacophore's core electronic properties.

Part 4: Operational Handling & Safety

While the

Storage and Handling
  • Atmosphere: Store under Argon/Nitrogen. While

    
     stabilizes the ring, the amine is susceptible to air oxidation over long periods (turning brown).
    
  • Solvents: Compatible with all standard organic solvents (DMSO, DCM, MeOH).

  • Chromatography:

    
    -anilines are less polar than their 
    
    
    counterparts. Adjust mobile phase polarity (lower % MeOH/EtOAc) during purification.
Structural Verification (NMR Signature)

To confirm the stability of the group after any reaction, check the

  • Pattern:

    
     spin system.
    
  • Signal A (Apical F): Quintet (approx 60-65 ppm).

  • Signal B (Basal 4F): Doublet (approx 80-90 ppm).

  • Integrity Check: Loss of this pattern indicates degradation (extremely rare).

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altneuss, L., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.[2] Link

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior alternative to the trifluoromethyl group: synthesis and properties.[1][3][4][5] Journal of Fluorine Chemistry, 155, 126-131.

  • BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Technical Guides. Link

  • Hammett Constants Data. (2021). Comparative electronic properties of SF5 and CF3 groups in organometallic chemistry. RSC Advances. Link

Methodological & Application

Application Note: Advanced Synthesis & Derivatization of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Advantage

This guide details the synthetic utility of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1151922-38-3), a high-value building block for medicinal and agrochemical discovery.[1] The pentafluorosulfanyl (


) group is increasingly utilized as a bioisostere for trifluoromethyl (

) or nitro (

) groups.

The


 moiety offers a unique combination of high electronegativity  (Hammett 

), lipophilicity (

), and metabolic stability . However, the combined electron-withdrawing effects of the para-

and ortho-fluorine atoms render the aniline nitrogen significantly less nucleophilic than standard anilines. This note provides optimized protocols to overcome this "nucleophilicity deficit."
Chemo-Physical Profile: vs.
PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Geometry TetrahedralOctahedral (Square Pyramidal)

is sterically bulkier (similar to t-butyl), restricting bond rotation.
Electronegativity (

)
0.540.68Stronger modulation of pKa in neighboring groups.
Lipophilicity (

)
0.881.51Enhanced membrane permeability and blood-brain barrier penetration.
Hydrolytic Stability HighExtremeResistant to harsh acidic/basic conditions and P450 metabolism.

Reactivity Landscape & Strategic Planning

The primary challenge in derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline is the reduced electron density at the nitrogen atom. Standard acylation or alkylation conditions often result in low yields or incomplete conversion.

Reactivity Flowchart

The following diagram outlines the decision logic for selecting the correct synthetic pathway based on the target derivative.

Reactivity_Flowchart Start Starting Material: 2-Fluoro-4-(pentafluorosulfur)aniline Decision Target Derivative? Start->Decision Path_Amide Amide Linker (Drug Conjugates) Decision->Path_Amide Linear Coupling Path_Biaryl N-Aryl / Biaryl (Core Scaffold) Decision->Path_Biaryl C-N Bond Formation Path_Hetero Heterocycle (Benzimidazole) Decision->Path_Hetero Ring Closure Action_Amide Protocol 1: Acid Chloride + Pyridine (Avoid mild coupling agents) Path_Amide->Action_Amide Action_Biaryl Protocol 2: Pd-Catalysis (Buchwald) Ligand: BrettPhos/XPhos Path_Biaryl->Action_Biaryl Action_Hetero Protocol 3: Cyclization with Aldehydes Oxidative conditions Path_Hetero->Action_Hetero

Caption: Strategic decision tree for derivatizing electron-deficient SF5-anilines.

Experimental Protocols

Protocol 1: Robust Amide Coupling (The "Force" Method)

Rationale: Due to the low nucleophilicity of the amine, standard EDC/NHS coupling is often insufficient. We utilize acid chlorides with a pyridine base to drive the reaction.

Materials:

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Acyl Chloride derivative (1.2 equiv)

  • Pyridine (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the aniline (1.0 equiv) and anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add pyridine (3.0 equiv) via syringe. The solution may darken slightly.

  • Acylation: Cool the mixture to

    
    . Add the acyl chloride (1.2 equiv) dropwise.
    
    • Critical Note: If the acyl chloride is solid, dissolve it in minimal DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS.

    • Troubleshooting: If conversion is

      
       after 4 hours, add a catalytic amount of DMAP (
      
      
      
      ) and heat to reflux.
  • Workup: Quench with

    
     (to remove pyridine). Extract with DCM (
    
    
    
    ). Wash organics with saturated
    
    
    and brine.
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: Coupling an electron-poor aniline with an aryl halide is challenging. The use of BrettPhos or tBuBrettPhos is essential as these bulky, electron-rich ligands facilitate the reductive elimination step from the Palladium center.

Materials:

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • 
     (
    
    
    
    ) or
    
    
  • Ligand: BrettPhos (

    
    )
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Workflow Diagram:

Buchwald_Workflow Step1 1. Catalyst Pre-mix Pd source + BrettPhos (Activate 5 mins) Step2 2. Substrate Addition Aniline + Ar-Br + Base in Degassed Dioxane Step1->Step2 Step3 3. Heating 100°C for 12-18h (Argon Atmosphere) Step2->Step3 Step4 4. Filtration Through Celite pad (Remove Pd black) Step3->Step4

Caption: Optimized Buchwald-Hartwig workflow for electron-deficient anilines.

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk tube and cycle Argon/Vacuum (

    
    ).
    
  • Catalyst Loading: Add

    
     and BrettPhos. Add 
    
    
    
    of dioxane and stir at
    
    
    for 5 minutes to generate the active catalyst species
    
    
    .
  • Reactant Addition: Add the aniline, aryl halide, and

    
    . Add remaining dioxane (
    
    
    
    final concentration).
  • Execution: Seal the tube and heat to

    
     for 16 hours.
    
  • Validation: Filter through Celite. The crude

    
     NMR should show retention of the 
    
    
    
    signal (approx.
    
    
    to
    
    
    relative to
    
    
    , depending on reference).
Protocol 3: Benzimidazole Synthesis (Heterocyclization)

Rationale: The ortho-fluorine atom provides a handle for cyclization, but direct


 is difficult. A more reliable route involves initial amide formation followed by acid-catalyzed cyclodehydration if an ortho-amino group is introduced, or using oxidative cyclization with aldehydes.

Method (Oxidative Cyclization with Aldehyde):

  • Mix: Aniline (1 equiv) + Aromatic Aldehyde (1 equiv) in DMSO.

  • Oxidant: Add

    
     (sodium metabisulfite) or simply heat in Nitrobenzene (high temp method).
    
  • Conditions: Heat at

    
     for 12 hours.
    
  • Mechanism: Schiff base formation

    
     Intramolecular attack (requires activation) 
    
    
    
    Oxidation. Note: For 2-fluoro anilines, a more common route is nucleophilic displacement of the Fluorine by a nucleophile (like an amine) first, then cyclization. However, since we are starting with the aniline, we often target the N1-substitution.

Alternative (Sandmeyer Route): To use this molecule as an electrophile:

  • Convert

    
     to 
    
    
    
    using
    
    
    .
  • Use the resulting 2-Fluoro-4-(pentafluorosulfur)-1-iodobenzene for Grignard formation or halogen-lithium exchange.

Quality Control & Validation

NMR Interpretation

The


 group has a distinctive NMR signature that validates the integrity of the moiety post-reaction.
  • Symmetry: The group has

    
     symmetry.
    
  • Axial Fluorine (

    
    ):  1 atom. Appears as a quintet  (split by 4 equatorial Fs).
    
  • Equatorial Fluorines (

    
    ):  4 atoms. Appear as a doublet  (split by 1 axial F).
    
  • Aromatic Fluorine: Distinct singlet/multiplet upfield.

Validation Check: If the


 signals disappear or collapse into a single broad peak, it indicates decomposition (loss of F atoms), likely due to extreme reduction conditions (e.g., 

can sometimes degrade

).

References

  • Pentafluorosulfanyl Group in Medicinal Chemistry

    • Sowaileh, M. F., et al. (2017).[2] "The Pentafluorosulfanyl Group as a Bioisostere."[1][3][4][5] ChemMedChem.

  • Synthesis of SF5-Anilines

    • Beier, P., et al. (2010). "Nucleophilic Aromatic Substitution of Nitro- and Chloro-pentafluorosulfanylbenzenes." Tetrahedron.
  • Buchwald-Hartwig of Electron-Deficient Amines

    • Maitro, G., et al. (2009). "A New Catalyst for the Amination of Electron-Deficient Aryl Chlorides." Journal of the American Chemical Society.
  • SF5 Physical Properties & Lipophilicity

    • Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group: A New Tool in Organic Chemistry." Chemical Reviews.

Sources

2-Fluoro-4-(pentafluorosulfur)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Leveraging the "Super-Trifluoromethyl" Effect in Lead Optimization

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 115201-94-0) represents a high-value scaffold in modern medicinal chemistry, integrating the lipophilic bulk of the pentafluorosulfanyl (


) group with the conformational bias of an ortho-fluorine atom.[1] Often termed "Super-Trifluoromethyl," the 

moiety offers superior electronegativity (

) and lipophilicity (

) compared to

, while the ortho-fluorine atom modulates the aniline's torsional angle and blocks metabolic hotspots.[1]

This guide provides validated protocols for overcoming the inherent low nucleophilicity of this aniline in coupling reactions and outlines strategies for its use as a bioisostere in late-stage functionalization.[1]

Physicochemical Profile & Design Logic

The "Super-CF3" Advantage

The


 group is chemically robust, hydrolytically stable, and provides a unique square-pyramidal geometry that creates a distinct steric volume compared to the spherical 

or

-Butyl groups.[1]

Table 1: Comparative Properties of Substituents

Property

(Pentafluorosulfanyl)

(Trifluoromethyl)

-Bu (tert-Butyl)
Impact on Drug Design
Hammett

0.680.54-0.20Stronger EWG; reduces metabolic oxidation of the ring.[1]
Hansch

(Lipophilicity)
1.510.881.98Significant boost in LogP/LogD without the metabolic liability of alkyl groups.[1]
Steric Volume (

)
~113~73~98Fills large hydrophobic pockets; blocks rotation more effectively than

.[1]
Geometry Square Pyramidal (

)
Tetrahedral (

)
Tetrahedral (

)
Unique vector exploration in SAR.
The Ortho-Fluorine Effect

The fluorine atom at the 2-position (ortho to the amine) serves two critical functions:

  • Conformational Lock: Through electrostatic repulsion with the amine lone pair and dipole effects, it forces the aniline nitrogen out of planarity or locks amide conformations, potentially improving binding affinity.[1]

  • pKa Modulation: The combined electron-withdrawing nature of the p-SF5 and o-F drastically lowers the basicity of the amine (Estimated pKa

    
     1.5–2.5).[1] This renders the aniline a poor nucleophile , requiring specialized coupling protocols.[1]
    

Analytical Standardization (Quality Control)

Before initiating synthesis, verify the integrity of the


 group.[1] The S-F bond is stable, but degradation can occur under extreme reducing conditions.[1]

Protocol: 19F NMR Verification

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Standard: Trichlorofluoromethane (

    
    ) or 
    
    
    
    -trifluorotoluene.[1]
  • Expected Signals:

    • 
       Group (AB4 Pattern):  A characteristic doublet of quintets (or broad multiplet) around +60 to +85 ppm  (relative to 
      
      
      
      ). The apical fluorine appears as a pentet, and the four basal fluorines appear as a doublet.[1]
    • Ar-F (Ortho): A singlet or multiplet around -120 to -130 ppm .[1]

  • Pass Criteria: Integration ratio of SF5 : Ar-F must be exactly 5:1. Any deviation suggests defluorination or degradation.[1]

Synthetic Protocols

Protocol A: High-Efficiency Amide Coupling

Rationale: Due to the low basicity (pKa < 3) caused by the p-SF5 and o-F groups, standard EDC/NHS couplings often fail or proceed with poor conversion.[1] This protocol uses high-energy activation to force the reaction.[1]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or

    
     (for acid-resistant substrates).[1]
    
  • Base: DIPEA (3.0 equiv) or 2,6-Lutidine.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) under

    
    . Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes to form the activated ester/aza-ylide.[1]
    
    • Critical Check: Solution should turn slightly yellow.[1]

  • Addition: Add the 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 50–60°C for 4–12 hours.

    • Note: Room temperature stirring is often insufficient for this electron-deficient aniline.[1]

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc). The product will be significantly less polar than the starting amine.[1]

Alternative (Acid Chloride Method): If the acid is sterically hindered, convert it to the acid chloride (


, reflux) first.[1] Then react with the aniline in Pyridine/DCM (1:1) at reflux.[1]
Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Rationale: Electron-deficient anilines are challenging substrates for Buchwald-Hartwig amination because they bind poorly to the Pd(II) intermediate.[1] Specialized ligands are required to prevent reductive elimination of the halide over the amine.[1]

Reagents:

  • Aryl Bromide/Chloride Partner (1.0 equiv)

  • Aniline (1.2 equiv)[2]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos or t-BuBrettPhos (4-6 mol%).[1]

    • Why: These bulky, electron-rich ligands are specifically designed to facilitate the coupling of weak nucleophiles (primary amines/amides).[1]

  • Base:

    
     (weak base) or LiHMDS (strong base, if substrate allows). 
    
    
    
    is standard.[1]
  • Solvent:

    
    -Amyl alcohol or Dioxane.[1]
    

Step-by-Step:

  • Degassing: Charge a microwave vial with Aryl Halide, Aniline, Base (

    
    , 2.0 equiv), 
    
    
    
    , and BrettPhos. Seal and purge with Argon for 5 minutes.
  • Solvation: Add anhydrous Dioxane (concentration 0.2 M) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–4 hours.

  • Monitoring: Monitor by LCMS. The

    
     group is stable to Pd-catalysis conditions.[1]
    
  • Workup: Filter through Celite, concentrate, and purify.

Protocol C: SNAr Diversification (Reverse Approach)

Rationale: The p-SF5 group activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[1] While the guide focuses on the aniline, the ortho-fluorine itself can sometimes be displaced by extremely strong nucleophiles (e.g., thiols, alkoxides) if the amine is protected as an amide or nitro group, allowing for scaffold decoration.[1]

Warning: The


 group is generally stable, but avoid conditions that generate benzyne intermediates, as the regioselectivity can be unpredictable.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in drug design, highlighting the steric and electronic pathways.

SF5_Workflow Aniline 2-Fluoro-4-(pentafluorosulfur)aniline (Weak Nucleophile) Prop_EWG Strong EWG (p-SF5, o-F) pKa < 2.5 Aniline->Prop_EWG Prop_Steric High Lipophilicity Square Pyramidal Sterics Aniline->Prop_Steric Heterocycle Heterocycle Formation (e.g., Benzimidazoles) Aniline->Heterocycle Ortho-F Displacement (Intramolecular) Amide_Coup Amide Coupling (Protocol A) Prop_EWG->Amide_Coup Nucleophilicity Challenge Pd_Coup Buchwald-Hartwig (Protocol B) Prop_EWG->Pd_Coup Binding Challenge Cond_HATU Requires HATU/Heat or Acid Chloride Amide_Coup->Cond_HATU Cond_Brett Requires BrettPhos Ligand Pd_Coup->Cond_Brett Drug_Cand Metabolically Stable Bioactive Candidate Heterocycle->Drug_Cand Cond_HATU->Drug_Cand Cond_Brett->Drug_Cand

Caption: Decision matrix for derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline, accounting for its reduced nucleophilicity and unique steric profile.

Safety and Handling

  • Chemical Stability: The

    
     bond is extremely stable (more so than 
    
    
    
    in some hydrolytic conditions).[1] It resists hydrolysis in boiling NaOH and hot HCl.[1]
  • Thermal Decomposition: While stable up to >200°C, thermal decomposition under fire conditions can release Hydrogen Fluoride (HF) and sulfur fluorides (

    
    ).
    
    • Precaution: Perform all reactions involving >1g scales in a well-ventilated fume hood.

    • Disposal: Do not mix with strong reducing agents (e.g., LiAlH4) at high temperatures unless strictly controlled, as defluorination can be exothermic.

  • Toxicity: Specific toxicity data for this aniline is limited; handle as a potential irritant and sensitizer (standard for anilines).[1]

References

  • Altornonte, S., & Zanda, M. (2012).[1] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.[1] Link

  • Sowaileh, M. F., et al. (2017).[1] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[1] ChemMedChem, 12(18), 1481-1490.[1] Link

  • Umemoto, T., et al. (2012).[1] Discovery of Practical Production Processes for Arylsulfur Pentafluorides. Beilstein Journal of Organic Chemistry, 8, 461-471.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • PubChem Compound Summary. (2024). 2-Fluoro-4-(pentafluorosulfur)aniline.[1][3] National Center for Biotechnology Information.[1] Link

Sources

Using 2-Fluoro-4-(pentafluorosulfur)aniline as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-4-(pentafluorosulfur)aniline as a High-Value Building Block

Abstract

This technical guide outlines the synthetic utility, handling protocols, and strategic application of 2-Fluoro-4-(pentafluorosulfur)aniline (2-F-4-SF5-aniline). As a "super-trifluoromethyl" building block, this compound offers a unique combination of high lipophilicity, strong electron-withdrawing capability, and metabolic stability. This guide addresses the specific challenges of working with this electron-deficient aniline, providing optimized protocols for amide coupling, diazotization, and cross-coupling reactions that overcome its inherent low nucleophilicity.

Part 1: The "Super-Trifluoromethyl" Scaffold

The pentafluorosulfanyl (


) group is often termed the "super-trifluoromethyl" group.[1] When combined with an ortho-fluorine atom, the resulting aniline becomes a powerhouse for modulating physicochemical properties in late-stage drug design.
Comparative Physicochemical Properties

The


 group provides a steric bulk intermediate between a tert-butyl group and a trifluoromethyl (

) group, but with significantly higher electronegativity and lipophilicity.[2]
Property

Group

Group

-Butyl Group
Impact on Drug Design
Geometry Octahedral (Square Pyramidal on ring)TetrahedralTetrahedral

creates a unique 3D space filling not accessible by

.
Electronegativity (

)
~3.65~3.36~2.3Stronger EWG; lowers

of neighboring amines/phenols.
Hammett

0.680.54-0.20Deactivates aromatic rings toward electrophilic attack.
Lipophilicity (

)
1.510.881.98significantly increases membrane permeability.
Metabolic Stability HighHighLow (oxidative labile)

is chemically inert to P450 oxidation.
The Ortho-Fluorine Effect

The presence of the fluorine atom at the 2-position (ortho to the amine) serves two critical functions:

  • Conformational Lock: It restricts rotation around the C-N bond via electrostatic repulsion and dipole effects, potentially locking the bioactive conformation.

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho-position, a common soft spot in aniline drugs.

Part 2: Synthetic Protocols & Experimental Workflows

Challenge: The combined electron-withdrawing effects of the


 group and the ortho-fluorine atom render the amino group (

) significantly less nucleophilic than standard anilines. Standard protocols often fail or result in low yields.
Protocol A: Amide Coupling (Overcoming Low Nucleophilicity)

Standard EDC/NHS coupling is often insufficient.

Objective: Synthesize an amide from 2-F-4-SF5-aniline and a carboxylic acid.

Reagents:

  • Building Block: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) or HATU (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid (1.1 equiv) and the aniline (1.0 equiv) in dry EtOAc (0.2 M concentration). Note: If solubility is poor, use DMF.

  • Activation: Add the base (Pyridine, 3.0 equiv). Stir for 5 minutes.

  • Coupling: Add T3P solution (2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Critical Check: If conversion is <50% after 12h, heat to 50°C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]

Why this works: T3P is highly reactive and generates a mixed anhydride intermediate that is susceptible to attack even by weak nucleophiles like electron-deficient anilines.

Protocol B: Sandmeyer Reaction (Conversion to Iodide)

Essential for converting the building block into an aryl halide electrophile for Suzuki/Sonogashira couplings.

Objective: Convert the


 group to an Iodine atom.

Reagents:

  • 2-Fluoro-4-(pentafluorosulfur)aniline[3]

  • 
    -Toluenesulfonic acid (pTsOH)
    
  • Sodium Nitrite (

    
    )
    
  • Potassium Iodide (

    
    )
    
  • Acetonitrile (

    
    ) / Water
    

Step-by-Step Methodology:

  • Salt Formation: Suspend the aniline (1.0 equiv) in MeCN. Add pTsOH (3.0 equiv). Cool to 0°C.

  • Diazotization: Add a solution of

    
     (2.0 equiv) in minimal water dropwise. Stir at 0°C for 30 mins.
    
    • Observation: The suspension should clear as the diazonium salt forms.

  • Iodination: Add a solution of KI (2.5 equiv) in water dropwise.

    • Caution: Vigorous evolution of nitrogen gas (

      
      ) will occur. Ensure distinct venting.
      
  • Completion: Stir at RT for 2 hours.

  • Quench: Add saturated

    
     (sodium thiosulfate) to quench excess iodine (color change from dark red to yellow). Extract with DCM.
    
Protocol C: Buchwald-Hartwig Cross-Coupling

Using the aniline as a Nucleophile.

Challenge: The


 aniline is a weak nucleophile. Palladium ligands must be electron-rich and bulky to facilitate reductive elimination and oxidative addition.

Recommended System:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (highly recommended for weak amine nucleophiles).

  • Base:

    
     (weak bases like carbonate are preferred over alkoxides to prevent side reactions, but if unreactive, switch to NaOtBu).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temperature: 100°C - 110°C.

Part 3: Strategic Visualization

The following diagrams illustrate the decision logic for derivatizing this building block and compare its properties.

SF5_Strategy Start 2-Fluoro-4-(pentafluorosulfur)aniline (Building Block) Decision Target Functionality? Start->Decision Amide Amide/Urea (Protocol A) Decision->Amide Linker/Sidechain Halide Aryl Iodide/Bromide (Protocol B) Decision->Halide Core Scaffold Change Biaryl Biaryl System (Protocol C) Decision->Biaryl Direct Coupling Amide_Cond Use T3P/HATU (Force weak nucleophile) Amide->Amide_Cond Halide_Cond Sandmeyer Reaction (pTsOH/NaNO2/KI) Halide->Halide_Cond Biaryl_Cond Buchwald-Hartwig (Ligand: BrettPhos) Biaryl->Biaryl_Cond

Caption: Strategic Decision Tree for derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline based on target moiety.

Properties cluster_0 Steric Bulk (Volume) cluster_1 Lipophilicity (LogP) SF5 SF5 Group (Pentafluorosulfanyl) SF5_Vol High (~t-Butyl) SF5->SF5_Vol SF5_Lip High (+1.51 pi) SF5->SF5_Lip CF3 CF3 Group (Trifluoromethyl) CF3_Vol Medium (~Isopropyl) CF3->CF3_Vol CF3_Lip Moderate (+0.88 pi) CF3->CF3_Lip

Caption: Property comparison illustrating why SF5 is superior for increasing lipophilicity and steric occupancy.

Part 4: Safety & Handling (E-E-A-T)

Safety Profile:

  • Toxicity: Like many fluorinated anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.

  • Skin Absorption: The high lipophilicity of the

    
     group facilitates rapid dermal absorption. Double-gloving (Nitrile) is mandatory. 
    
  • Volatility: While the molecular weight (237.17 g/mol ) suggests it is a solid, intermediates (especially the diazonium salts) can be unstable.

Storage:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Light sensitive (store in amber vials).

References

  • Umemoto, T., et al. (2012).[4] "Synthesis and properties of pentafluorosulfanyl derivatives." Beilstein Journal of Organic Chemistry, 8, 461–471.[4] Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link

  • Altun, A., et al. (2019). "The SF5 Group in Medicinal Chemistry: A Review of its Application and Synthetic Methods." Scientific Update. Link

  • Tokunaga, E., et al. (2013). "Pentafluorosulfanyl group (SF5) as a superior alternative to the trifluoromethyl group: synthesis and applications." Bioorganic & Medicinal Chemistry, 21(17), 5226-5232.
  • Fisher Scientific Safety Data Sheet. "4-(Pentafluorosulfanyl)aniline SDS." Link

Sources

Application Note: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Building Block

2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1240257-25-3) represents a high-value scaffold for late-stage lead optimization. While the trifluoromethyl (


) group has long been the gold standard for metabolic blocking and lipophilicity enhancement, the pentafluorosulfanyl (

) group offers distinct advantages that are increasingly exploited in modern drug discovery.

Often termed the "Super-Trifluoromethyl," the


 group is substantially more lipophilic and sterically demanding (comparable to a tert-butyl group) than 

, while possessing higher electronegativity. The addition of the ortho-fluorine atom in this specific aniline derivative further modulates the pKa, creating a unique electronic environment that significantly alters the reactivity of the amine.
Key Physicochemical Characteristics[1][2][3][4][5]
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1240257-25-3Unique identifier for procurement.[1]
Formula

High fluorine content increases metabolic stability.
Molecular Weight 237.17 g/mol Heavy atom count consideration for LE (Ligand Efficiency).
Hammett

(

)
0.68Stronger electron-withdrawing group (EWG) than

(0.54).
Lipophilicity (

)
HighIncreases membrane permeability and BBB penetration.
Steric Bulk ~

similar to t-Butyl
Fills hydrophobic pockets more effectively than

.

Chemical Profile & Handling

Safety Advisory: While the


 group itself is chemically robust (resistant to hydrolysis and thermal degradation), the aniline functionality requires standard protection against inhalation and skin contact.
  • Stability: Highly stable to oxidative and reductive conditions, allowing this building block to survive multi-step synthesis sequences.

  • Nucleophilicity: CRITICAL. The combination of the para-

    
     and ortho-F groups renders the amine nitrogen significantly less nucleophilic  than standard anilines. The pKa of the conjugate acid is estimated to be < 2.5. Standard coupling protocols (e.g., EDC/NHS) will likely fail or proceed with poor conversion.
    

Core Reaction Protocols

The following protocols are optimized to overcome the deactivated nature of the amine.

Protocol A: High-Efficiency Amide Coupling

Rationale: Due to the low nucleophilicity of the aniline, activation of the carboxylic acid partner must be maximized. In situ generation of acid chlorides or the use of high-activity coupling agents (HATU) is required.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[2]

  • HATU (1.2 equiv) or Ghosez's Reagent (for acid chloride generation)

  • DIPEA (3.0 equiv) or 2,6-Lutidine

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to ensure formation of the activated ester.

    • Note: If the acid is sterically hindered, convert to the acid chloride first using oxalyl chloride/catalytic DMF or Ghosez's reagent in DCM, then swap solvent to DMF.

  • Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Causality: The electron-deficient aniline requires thermal energy to overcome the activation barrier for nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: Using this aniline as a nucleophile in Pd-catalyzed couplings is challenging. Ligands that facilitate reductive elimination from electron-poor amine complexes are essential. BrettPhos or XantPhos are the ligands of choice.

Reagents:

  • Aryl Bromide/Triflate (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)[2]

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BrettPhos (4-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with

    
    , BrettPhos, and the aryl bromide. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 mins to pre-form the catalyst complex.

  • Substrate Addition: Add the aniline and base.

  • Coupling: Seal and heat to 100°C for 12–18 hours.

    • Validation: Monitor by LCMS.[3] If the aniline remains unreacted, increase temperature to 120°C. The ortho-fluorine provides steric hindrance, slowing the rate of amine coordination to Pd.

  • Filtration: Filter through a Celite pad, rinse with DCM, and concentrate.

Protocol C: Sandmeyer Reaction (Iodination)

Rationale: Converting the amine to an iodide allows this molecule to be used as an electrophile (e.g., for Grignard formation or reverse couplings). The


 group is stable to the harsh acidic conditions of diazotization.

Step-by-Step Methodology:

  • Salt Formation: Suspend the aniline (1.0 equiv) in 6M HCl (or

    
    ) at 0°C.
    
  • Diazotization: Dropwise add

    
     (1.1 equiv) in water, maintaining temp < 5°C. Stir for 30 mins. The mixture should become clear/translucent.
    
  • Substitution: Add a solution of KI (2.0 equiv) in water dropwise.

  • Reaction: Allow to warm to RT and stir for 2 hours. (Evolution of

    
     gas will be observed).
    
  • Quench: Treat with saturated

    
     (sodium thiosulfate) to reduce liberated iodine (turning the solution from purple/brown to yellow). Extract with Ether/EtOAc.
    

Structural Biology & SAR Implications

The strategic replacement of


 or Cl with the 

moiety can drastically alter the pharmacological profile.
Visualization: The Bioisostere Decision Tree

SF5_Decision_Tree Start Lead Compound Optimization (Target: Metabolic Stability/Potency) Check1 Does the pharmacophore contain a lipophilic EWG (CF3, Cl, t-Bu)? Start->Check1 Branch_No Consider other modifications Check1->Branch_No No Check2 Is the binding pocket sterically restricted? Check1->Check2 Yes Option_CF3 Use CF3 Analog (Smaller volume) Check2->Option_CF3 Yes (Tight Pocket) Check3 Is metabolic degradation occurring at the ring? Check2->Check3 No (Space Available) Solution_SF5 Apply 4-SF5-Aniline (High Lipophilicity, High Stability) Check3->Solution_SF5 No (Para-only issue) Solution_F_SF5 Apply 2-Fluoro-4-SF5-Aniline (Block Ortho-Metabolism + SF5 Benefits) Check3->Solution_F_SF5 Yes (Ortho-attack risk)

Figure 1: Decision logic for incorporating the 2-Fluoro-4-(SF5) motif during Lead Optimization.

SAR Logic:
  • Metabolic Blockade: The 2-Fluoro substituent blocks P450 oxidation at the ortho position, a common metabolic soft spot in aniline-derived drugs.

  • Conformational Lock: The 2-F creates a dipole repulsion with the carbonyl oxygen of the resulting amide (if coupled), forcing the amide bond out of planarity. This can be used to lock bioactive conformations.

  • Lipophilicity: The

    
     group increases LogP by ~1.2 units compared to H, and ~0.6 units compared to 
    
    
    
    , driving the molecule into hydrophobic pockets.

References

  • Molecules (MDPI). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 2020, 25(23), 5536.

  • Journal of Fluorine Chemistry. "The pentafluorosulfanyl group in medicinal chemistry: A review." J. Fluorine Chem., 2015, 171, 113-119.

  • Chemical Reviews. "The Pentafluorosulfanyl Group in Organic and Medicinal Chemistry." Chem. Rev., 2008, 108(11), 4679–4703.

  • Organic Process Research & Development. "Practical Synthesis of Pentafluorosulfanyl-Containing Anilines." Org.[4] Process Res. Dev., 2011, 15(4), 831–840.

Sources

Application Note: Leveraging 2-Fluoro-4-(pentafluorosulfur)aniline for Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026


-Anilines

Part 1: Executive Summary & Rationale

In the pursuit of novel modes of action (MoA) for resistance-breaking agrochemicals, the pentafluorosulfanyl (


)  group has emerged as a "super-trifluoromethyl" motif.[1][2] This guide focuses on 2-Fluoro-4-(pentafluorosulfur)aniline , a high-value intermediate critical for synthesizing meta-diamide insecticides (GABA-gated chloride channel modulators) and next-generation SDHI fungicides.
Why This Molecule?

The 2-Fluoro-4-(pentafluorosulfur)aniline scaffold offers a trifecta of structural advantages over traditional trifluoromethyl (


) anilines:
  • Enhanced Lipophilicity: The

    
     group significantly increases 
    
    
    
    , facilitating cuticle penetration in insects and uptake in waxy leaf surfaces.
  • Metabolic Blocking: The ortho-fluorine atom at position 2 sterically and electronically protects the aniline ring from oxidative metabolism (e.g., hydroxylation), extending the half-life of the active ingredient.

  • Rotational Barrier: The bulk of the

    
     group (volume 
    
    
    
    tert-butyl) combined with the ortho-fluorine creates a specific conformational lock, often essential for binding in the hydrophobic pockets of target enzymes (e.g., RDL GABA receptors).

Part 2: Physicochemical Profile & Comparative Data[2]

To justify the substitution of


 with 

, researchers must understand the shift in physical properties. The table below aggregates data comparing the core aniline scaffold against its analogues.

Table 1: Comparative Physicochemical Properties of 4-Substituted Anilines

Property4-

-Aniline
4-

-Aniline
2-F-4-

-Aniline
Impact on Agrochemical Utility
Electronegativity (

)
3.36 (Group)3.65 (Group)High Increases acidity of NH protons; strengthens H-bonding in receptor pockets.
Hammett Constant (

)
0.540.680.75 (est) Stronger electron-withdrawing nature pulls electron density, stabilizing amide bonds.
Lipophilicity (

)
0.881.511.65 Critical for crossing insect exoskeletons and plant cuticles.
Steric Volume (

)
~42~79~83 "Super-bulky" nature fills large hydrophobic pockets where

is too small.
Hydrolytic Stability HighExtremeExtreme Resistant to harsh environmental degradation (pH 4-9).

Data synthesized from Togni et al. and Kim et al. [1, 2][3]

Part 3: Synthetic Workflows & Protocols

Strategic Synthetic Pathway

The following diagram illustrates the conversion of the aniline intermediate into a bioactive Meta-Diamide Insecticide (analogous to Broflanilide). This workflow highlights the critical "Self-Validation" checkpoints.

SyntheticWorkflow Aniline Start: 2-Fluoro-4- (pentafluorosulfur)aniline Activation Step 1: Acid Chloride Activation Aniline->Activation Prepare Electrophile Coupling Step 2: Amide Coupling (Schotten-Baumann) Activation->Coupling + Benzoic Acid Deriv. Intermed Intermediate: Benzamide Derivative Coupling->Intermed Check1 Check: 19F NMR (AB4 Pattern) Intermed->Check1 QC FinalStep Step 3: Suzuki/Sonogashira Diversification Product Final Active Ingredient (Meta-Diamide) FinalStep->Product Check2 Check: HPLC Purity (>98%) Product->Check2 Final QC Check1->FinalStep Pass

Figure 1: Synthetic workflow for converting 2-Fluoro-4-(pentafluorosulfur)aniline into a meta-diamide insecticide, emphasizing NMR validation checkpoints.

Detailed Protocol: Synthesis of -Meta-Diamide Scaffold

Objective: Synthesis of N-(2-fluoro-4-(pentafluorosulfur)phenyl)-3-benzamide derivative. Scale: 10 mmol (scalable to 100g).

Reagents:
  • Substrate: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq).

  • Coupling Partner: 3-(chlorocarbonyl)benzoic acid derivative or corresponding acid chloride (1.1 eq).

  • Base: Sodium Bicarbonate (

    
    ) or Pyridine.
    
  • Solvent: Acetone/Water (Schotten-Baumann conditions) or Dichloromethane (DCM).

Step-by-Step Methodology:
  • Preparation of the Aniline Solution:

    • Dissolve 2.51 g (10 mmol) of 2-Fluoro-4-(pentafluorosulfur)aniline in 20 mL of acetone.

    • Expert Insight: The

      
       aniline is less nucleophilic than standard anilines due to the electron-withdrawing 
      
      
      
      and F groups. Ensure the solution is homogenous before proceeding.
  • Base Addition:

    • Add a saturated aqueous solution of

      
       (30 mL) to the acetone mixture. Cool to 0°C using an ice bath.
      
    • Causality: Low temperature prevents hydrolysis of the incoming acid chloride.

  • Acylation (The Coupling):

    • Dropwise add the acid chloride (11 mmol) dissolved in 10 mL acetone over 15 minutes.

    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting aniline. The starting material (Rf ~0.4 in 20% EtOAc/Hex) should disappear. The product will be less polar (higher Rf).

  • Workup & Isolation:

    • Evaporate acetone under reduced pressure.

    • The product often precipitates as a white/off-white solid from the remaining aqueous layer. Filter and wash with water (3 x 20 mL) to remove inorganic salts.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Quality Control:

NMR

Unlike


 groups which appear as a singlet, the 

group presents a distinct AB4 pattern in

NMR.
  • Axial Fluorine: Quintet at

    
     +80 to +90 ppm.
    
  • Equatorial Fluorines: Doublet at

    
     +60 to +65 ppm.
    
  • Validation: If you see a collapse of this pattern or extra peaks, the

    
     cage may have degraded (rare, requires extreme conditions) or the ring fluorination is incorrect.
    

Part 4: Structure-Activity Relationship (SAR) & Mechanism

Understanding the biological logic is crucial for optimizing the scaffold. The diagram below details how the 2-Fluoro-4-


 motif interacts with the target site (e.g., GABA Receptor).

SAR_Mechanism Molecule 2-F-4-SF5-Aniline Moiety SF5_Group 4-Position: SF5 Group (Lipophilic/Bulky) Molecule->SF5_Group F_Group 2-Position: Fluorine (Metabolic Shield) Molecule->F_Group Effect1 Deep Hydrophobic Pocket Filling SF5_Group->Effect1 High Volume Effect3 Conformational Twist (Bioactive Shape) SF5_Group->Effect3 Steric Bulk Effect2 Block P450 Oxidation (Extended Half-life) F_Group->Effect2 Steric/Electronic F_Group->Effect3 Ortho-Effect Target Target: Insect GABA Receptor (M2 Transmembrane Region) Result Result: High Potency & Resistance Breaking Target->Result Effect1->Target Effect2->Result Effect3->Target

Figure 2: SAR Logic demonstrating how the specific substitution pattern drives potency and stability.

Mechanistic Insights
  • Resistance Breaking: Many pests have developed resistance to fipronil (phenylpyrazoles) via mutations in the GABA receptor. The meta-diamide class, utilizing the

    
    -aniline, binds to a distinct allosteric site, bypassing these resistance mechanisms [3].
    
  • The "Ortho-Effect": The fluorine at position 2 is not just a blocker; it forces the amide bond (formed at position 1) out of planarity with the phenyl ring. This twisted conformation is often the bioactive pose required to fit into the narrow channel of the receptor.

Part 5: References

  • Togni, A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[2][3][4][5][6][7] ChemMedChem.

  • Kim, J., et al. (2020).[3] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[3] Bioorganic & Medicinal Chemistry.

  • Sowaileh, M. F., et al. (2017).[3] The Pentafluorosulfanyl Group as a Bioisosteric Replacement.[2][3][4][5][6][7] ChemMedChem.

Sources

Bioisosteric replacement with 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioisosteric Replacement with 2-Fluoro-4-(pentafluorosulfur)aniline


 motif in lead optimization.

Executive Summary

This guide details the strategic application of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1154-32-1 derivatives) as a high-value building block in medicinal chemistry. The pentafluorosulfanyl (


) group, often termed "Super-Trifluoromethyl," offers a unique combination of high lipophilicity, strong electron-withdrawing capability, and exceptional metabolic stability.[1] When paired with an ortho-fluorine atom, this scaffold provides a dual mechanism for optimizing drug candidates: the 

group modulates physicochemical properties (LogP, dipole), while the 2-fluoro substituent blocks metabolic hot-spots and enforces conformational rigidity via intramolecular hydrogen bonding.

Part 1: The Bioisosteric Rationale

The "Super-Trifluoromethyl" Effect

The


 group is not merely a heavier analog of 

; it is a distinct steric and electronic entity. Unlike the tetrahedral

, the

group adopts a square pyramidal (octahedral) geometry, creating a larger, more spherical volume that lies between a tert-butyl group and a

group.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
tert-Butyl (

)
Impact on Drug Design
Geometry TetrahedralOctahedral (Square Pyramidal)Tetrahedral

fills "spherical" hydrophobic pockets better than

.
Electronegativity (

)
0.540.68-0.20

is more electron-withdrawing, lowering the pKa of the aniline.
Lipophilicity (

)
0.881.511.98

significantly increases membrane permeability.
Dipole Moment (D) ~2.60~3.44~0.50Strong dipole can induce specific electrostatic interactions with target proteins.
Metabolic Stability HighExtremeLow (prone to oxidation)

is chemically inert to P450 oxidation.
The Role of the 2-Fluoro Substituent

The inclusion of fluorine at the ortho position (C2) serves two critical functions:

  • Metabolic Blocking: It prevents Phase I metabolic hydroxylation at the electron-rich ortho position.

  • Conformational Locking: In amide derivatives, the C2-F atom can accept a hydrogen bond from the amide N-H, locking the molecule into a planar conformation that may favor binding affinity.

Part 2: Decision Logic & Workflow

The following decision tree illustrates when to deploy 2-Fluoro-4-(pentafluorosulfur)aniline during a Hit-to-Lead campaign.

Bioisostere_Decision_Tree Start Lead Compound Optimization Issue_ID Identify Liability Start->Issue_ID Metabolic Metabolic Instability? Issue_ID->Metabolic High Clearance Potency Low Potency / Binding? Issue_ID->Potency Weak H-bonding/Fit Permeability Poor CNS/Cell Permeability? Issue_ID->Permeability Low LogP SF5_Sol Replace distal group with -SF5 Metabolic->SF5_Sol Labile t-Butyl/CF3 Ortho_F Add Ortho-F (2-Fluoro) Metabolic->Ortho_F Ortho-oxidation Potency->SF5_Sol Need larger volume Potency->Ortho_F Need conformational lock Permeability->SF5_Sol Increase Lipophilicity Combined Use 2-Fluoro-4-(SF5)aniline SF5_Sol->Combined Synergy Required Ortho_F->Combined Synergy Required

Figure 1: Decision matrix for selecting the fluorinated


 scaffold during lead optimization.

Part 3: Synthetic Protocols

Due to the strong electron-withdrawing nature of the


 and F groups, the aniline nitrogen is significantly less nucleophilic than standard anilines. Standard protocols must be modified to ensure high yields.
Protocol A: High-Efficiency Amide Coupling

Standard EDC/HOBt couplings often fail due to the low nucleophilicity of the aniline. Acid chloride or mixed anhydride methods are preferred.

Materials:

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Triethylamine (

    
    ) or Pyridine
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM under

    
    . Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases. Concentrate in vacuo to remove excess reagent.
    
  • Coupling: Redissolve the crude acid chloride in anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq) followed by dropwise addition of

    
     (2.5 eq).
    
  • Reaction: Allow to warm to RT and stir for 4–12 hours. (Monitor by LC-MS; the

    
     group shows a distinct mass pattern and high retention time).
    
  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over 
    
    
    
    .
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This aniline is an "electron-deficient" nucleophile. Specialized ligands are required to prevent catalyst poisoning and promote reductive elimination.

Materials:

  • Aryl Bromide/Triflate coupling partner (1.0 eq)[2]

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.2 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos or tBuBrettPhos (4 mol%) — Critical: These ligands are optimized for weak nucleophiles.

  • Base:

    
     (2.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).

  • Loading: Add

    
    , BrettPhos, Aryl Bromide, and Base to the tube.
    
  • Solvation: Add the aniline and solvent.

  • Heating: Seal the tube and heat to 100°C for 12–18 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for rapid screening.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

Protocol C: Heterocycle Formation (Quinoxaline Synthesis)

The 2-Fluoro position activates the ring for Nucleophilic Aromatic Substitution (


) if a strong nucleophile is positioned nearby, allowing for bicyclic ring formation.

Concept: Reacting the aniline with an


-halo ketone followed by intramolecular cyclization displacing the fluorine.
  • Alkylation: React aniline with

    
    -bromo ketone (
    
    
    
    , DMF).
  • Cyclization: Heat the intermediate in DMSO at 120°C with

    
    . The nitrogen attacks the carbon bearing the fluorine (activated by the para-SF5), forming the heterocycle.
    

Part 4: Visualizing the Reaction Landscape

Reaction_Pathways cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Buchwald-Hartwig cluster_2 Pathway C: Cyclization (SnAr) Aniline 2-Fluoro-4-(SF5)aniline (Core Building Block) AcidCl R-COCl (Acid Chloride) Aniline->AcidCl ArBr Ar-Br + Pd/BrettPhos Aniline->ArBr Cyclizer Alpha-Halo Ketone + Base/Heat Aniline->Cyclizer Amide Stable Amide (Conformational Lock) AcidCl->Amide High Yield Biaryl N-Aryl Derivative (High Lipophilicity) ArBr->Biaryl Requires Specific Ligand Heterocycle SF5-Quinoxaline (Bicyclic Core) Cyclizer->Heterocycle Displacement of 2-F

Figure 2: Synthetic divergence from the core aniline scaffold.

Part 5: Safety and Handling

  • Toxicity: Like many fluorinated anilines, this compound should be treated as potentially toxic by inhalation and skin contact. The metabolic stability of the

    
     group suggests it will not degrade easily in vivo; however, the aniline moiety can still be potentially genotoxic if not substituted.
    
  • Chemical Stability: The

    
     group is extremely stable to hydrolysis, acids, and bases. It withstands conditions that would hydrolyze a 
    
    
    
    group.
  • Waste Disposal: Fluorinated compounds must not be incinerated in standard ovens due to the formation of HF. Use dedicated halogenated waste streams.

References

  • Sowaileh, M. F., et al. (2017).[3][4] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 12(18), 1481-1490.[4] Link

  • Umemoto, T., et al. (2012).[5] "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry, 8, 461-471.[5] Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link

Sources

Application Note: 2-Fluoro-4-(pentafluorosulfur)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Scaffold

In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the trifluoromethyl (CF₃) group.[1] Often termed "Super-Trifluoromethyl," the SF₅ group offers higher lipophilicity, greater electronegativity, and enhanced metabolic stability while maintaining a similar steric profile to the tert-butyl group.

2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value building block that combines the electronic modulation of the SF₅ group with the metabolic blocking capability of an ortho-fluorine atom. This dual-substitution pattern effectively deactivates the aromatic ring against oxidative metabolism (CYP450) while providing a unique electronic vector for ligand-target interactions.

Key Advantages[1][2][3]
  • Metabolic Fortress: Simultaneous blocking of the para (SF₅) and ortho (F) positions prevents hydroxylation.

  • Lipophilic Boost: SF₅ increases LogP significantly (+1.2 vs CF₃), enhancing membrane permeability for CNS targets.

  • Electronic Modulation: The Hammett constant (

    
    ) of SF₅ (0.68) exceeds that of CF₃ (0.54), reducing the pKa of the aniline nitrogen and altering hydrogen bond donor capability.
    

Physicochemical Profile & Comparative Metrics

The following table contrasts 2-Fluoro-4-(pentafluorosulfur)aniline against its common bioisosteric analogs.

Property2-F-4-SF₅-Aniline 2-F-4-CF₃-Aniline4-CF₃-Aniline
CAS Number 1240257-25-3 69409-98-9455-14-1
Molecular Weight 237.17 179.12161.13
LogP (Calc) ~ 3.8 - 4.2 ~ 2.6~ 1.9
Hammett

0.68 (SF₅) 0.54 (CF₃)0.54
Aniline pKa ~ 1.5 - 2.0 ~ 2.5~ 2.6
Steric Volume (ų) ~ 105 (SF₅) ~ 43 (CF₃)~ 43
Metabolic Liability Low MediumHigh (Ortho-oxidation)

Insight: The drastic reduction in pKa (approx. 1 unit lower than CF₃ analogs) renders the amine significantly less nucleophilic. Standard amide coupling protocols (e.g., EDC/HOBt) often fail, necessitating the robust protocols detailed in Section 4.

Structural & Electronic Visualization

The diagram below illustrates the steric and electronic impact of the SF₅ group compared to CF₃, highlighting why standard coupling conditions must be modified.

SF5_Properties cluster_0 Steric & Electronic Profile cluster_1 Consequences for Synthesis SF5 SF5 Group (High Volume, High Lipophilicity) AnilineN Aniline Nitrogen (Nucleophile) SF5->AnilineN Strong e- Withdrawal (Deactivates N) CF3 CF3 Group (Medium Volume) CF3->AnilineN Moderate e- Withdrawal OrthoF Ortho-Fluorine (Metabolic Block) OrthoF->AnilineN Steric Hindrance & Inductive Withdrawal LowNuc Low Nucleophilicity (pKa < 2.0) AnilineN->LowNuc Protocol Requires Activated Electrophiles (Acid Chlorides / HATU) LowNuc->Protocol

Caption: Mechanistic impact of SF₅ and Ortho-F substitution on aniline reactivity, necessitating activated coupling protocols.

Experimental Protocols

Due to the electron-deficient nature of the aniline nitrogen, "standard" peptide coupling reagents often result in poor yields (<20%) or incomplete conversion. The following protocols are optimized for this specific scaffold.

Protocol A: Amide Coupling via Acid Chloride (Recommended)

Best for: Stable carboxylic acids, gram-scale synthesis.

Principle: The low nucleophilicity of the aniline requires a highly electrophilic acylating agent. Acid chlorides generated in situ or pre-formed are superior to activated esters.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[2]

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[3]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Base: Pyridine (3.0 equiv) or Triethylamine (Et₃N) / DMAP (cat.)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under N₂. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir at RT for 1–2 hours until gas evolution ceases.

  • Evaporation (Optional): If the acid chloride is stable, concentrate to remove excess oxalyl chloride. If unstable, use the solution directly.

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.

  • Addition: Add Pyridine (3.0 equiv) followed by 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv).

    • Note: The aniline may be slow to dissolve; ensure vigorous stirring.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LCMS.

    • Troubleshooting: If conversion is low, heat to reflux (40°C) or add 0.1 equiv DMAP.

  • Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Coupling with Aryl Halides (C-N Bond Formation).

Principle: Electron-poor anilines are challenging substrates for Pd-coupling. Specialized ligands that facilitate reductive elimination from electron-poor centers are required.

Materials:

  • Aryl Bromide/Iodide (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)[3]

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: BrettPhos or Xantphos (4–10 mol%)

    • Why: BrettPhos is privileged for primary amines; Xantphos is a robust alternative for electron-deficient anilines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step:

  • Prep: Charge a reaction vial with Aryl Halide, Aniline, Pd₂(dba)₃, Ligand, and Base.

  • Inert Atmosphere: Seal and purge with Argon/N₂ for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Strategic Application in Drug Design (SAR)

When to deploy 2-Fluoro-4-(pentafluorosulfur)aniline :

  • Potency Optimization: When a 4-CF₃-aniline lead compound shows good potency but poor metabolic stability.

    • Action: Replace with 2-F-4-SF₅. The ortho-F blocks oxidative defluorination or ring hydroxylation.

  • CNS Penetration: When a lead compound is too polar (low LogP) to cross the Blood-Brain Barrier.

    • Action: The SF₅ group adds significant lipophilicity without the aggregation liability of long alkyl chains.

  • Selectivity Tuning: The unique geometry of SF₅ (square pyramidal) fills hydrophobic pockets differently than the spherical CF₃, potentially improving selectivity against off-targets.

Workflow Visualization: From Lead to Optimized Candidate

SAR_Workflow Lead Lead Compound (4-CF3-Aniline) Problem Issue Identified: Metabolic Instability (CYP) or Low Lipophilicity Lead->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Synthesis Synthesis: Use 2-F-4-SF5-Aniline (Protocol A or B) Strategy->Synthesis Result Optimized Candidate: 1. Blocked Metabolism (Ortho-F) 2. Increased LogP (+1.2) 3. Enhanced Potency (Sigma effects) Synthesis->Result

Caption: Decision tree for implementing the SF5 scaffold in lead optimization.

Safety & Handling

  • Toxicity: Like many fluorinated anilines, this compound should be treated as potentially toxic by inhalation and skin contact.

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Waste: Dispose of as halogenated organic waste. Do not mix with acid streams if residual cyanide reagents (from other steps) are present, though the aniline itself is stable.

References

  • Altman, R. A., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." Journal of Medicinal Chemistry. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

  • BenchChem. (2024). "2-Fluoro-4-(pentafluorosulfur)aniline Product Data." BenchChem Database. Link

  • Fisher Scientific. (2024). "2-Fluoro-4-(pentafluorothio)aniline Safety Data Sheet." Thermo Fisher Scientific. Link

  • Beier, P., et al. (2010). "Nucleophilic Aromatic Substitution of Nitro- and Chloro-Pentafluorosulfanylbenzenes." Tetrahedron. Link

Sources

Application Note: High-Precision Synthesis with 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Advantage

In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group is increasingly utilized as a superior bioisostere to the trifluoromethyl (CF₃) group.[1] 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: N/A for generic, specific analogs exist) represents a high-value scaffold. It combines the lipophilic, metabolically stable SF₅ group with an ortho-fluorine atom that modulates pKa and provides a handle for specific intramolecular interactions.

However, this molecule presents a distinct synthetic challenge: Extreme Electronic Deactivation . The combined electron-withdrawing effects (EWG) of the para-SF₅ (


) and the ortho-fluorine create an exceptionally weak nucleophile. Standard aniline protocols often fail, resulting in low conversion or recovered starting material.

This guide details optimized protocols to overcome this deactivation, ensuring high yields in Amide Coupling, Cross-Coupling, and Urea formation.

Chemical Profile & Reactivity Implications[2][3][4][5]
PropertyValue/DescriptionSynthetic Implication
Hammett Constant (

)
0.68 (SF₅)Significantly reduces amine nucleophilicity.
Lipophilicity (

)
High (+1.5 vs H)Requires non-polar or dipolar aprotic solvents (DCM, THF, DMF). Poor water solubility.
Steric Volume ~45 ų (vs 22 ų for CF₃)SF₅ is bulky (comparable to t-Butyl). Hinders reactivity at adjacent sites.
Ortho-Effect 2-Fluoro substituentLowers pKa of the aniline further; creates steric crowding; potential for SNAr if amine is protected.

Reaction Decision Framework

Before selecting a protocol, evaluate the electrophile and the desired bond type. The following decision tree guides the experimental setup based on the specific challenges of the SF₅-aniline core.

ReactionLogic Start Start: 2-F-4-SF5-Aniline Goal Desired Transformation? Start->Goal Amide Amide Bond (C(=O)-N) Goal->Amide Acylation CN_Bond C-N Cross Coupling (Aryl-N) Goal->CN_Bond Arylation Urea Urea Formation (NH-C(=O)-NH) Goal->Urea Carbamoylation AcidCl Use Acid Chloride + Pyridine (Solvent) Amide->AcidCl High Reactivity Electrophile Coupling Use HATU/HOAt + DIPEA in DMF Amide->Coupling Carboxylic Acid Partner PdCat Pd-Catalysis Required (Strong Base Needed) CN_Bond->PdCat IsoC Isocyanate + DMAP (Catalytic) Urea->IsoC BrettPhos Ligand: BrettPhos Precat: Pd G3/G4 PdCat->BrettPhos

Figure 1: Strategic decision tree for functionalizing 2-Fluoro-4-(pentafluorosulfur)aniline. Note the requirement for forcing conditions (Catalysis or Activation) in all pathways.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Standard EDC/NHS couplings often fail due to the poor nucleophilicity of the aniline. We utilize HATU with HOAt, which forms a highly reactive active ester, combined with a polar aprotic solvent to maximize kinetics.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • HOAt (1.2 equiv) [1-Hydroxy-7-azabenzotriazole] - Critical for steric/electronic difficult couplings.

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) and HOAt (1.2 mmol).

  • Pre-stir: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange. Mechanism: This generates the highly reactive O-At active ester.

  • Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.

  • Reaction: Stir at 50°C for 12–24 hours.

    • Note: Unlike standard anilines, this substrate often requires mild heating to drive the reaction to completion due to the deactivated amine.

  • Work-up: Dilute with EtOAc (20 mL). Wash with sat. LiCl (to remove DMF), followed by 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The SF₅ group makes the product run faster (higher Rf) than typical amides.

Protocol B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Context: Coupling this electron-deficient aniline with aryl halides is challenging. The oxidative addition is standard, but the reductive elimination step is difficult because the amine binds weakly to the Pd center. We use BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate coupling of primary amines (including electron-poor ones).

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)

  • Base: LHMDS (LiHMDS) (2.0 equiv) or Cs₂CO₃ (3.0 equiv).

    • Note: LHMDS (strong soluble base) is preferred for extremely weak nucleophiles to ensure deprotonation.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.

  • Loading: Add the Aryl Halide (1.0 mmol), SF₅-Aniline (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol).

  • Solvent/Base:

    • If using Cs₂CO₃: Add solid base now. Evacuate/backfill with Argon 3x. Add solvent.[2]

    • If using LHMDS: Evacuate/backfill solids. Add anhydrous THF (5 mL). Dropwise add LHMDS (1M in THF, 2.0 mmol).

  • Reaction: Seal the tube and heat to 80°C for 4–16 hours.

  • Monitoring: Monitor by LC-MS. The SF₅ group has a distinct mass pattern and high retention time.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.

Mechanistic Insight (Graphviz): The diagram below illustrates why BrettPhos is essential for this specific cycle.

BuchwaldCycle cluster_ligand Ligand Role (BrettPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Weak for SF5-Aniline) OxAdd->AmineBind 2-F-4-SF5-Aniline Deprot Deprotonation (Base: LHMDS) AmineBind->Deprot Rate Limiting Step 1 RedElim Reductive Elimination (Form C-N Bond) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Product Release L1 Prevents Pd deactivation L2 Accelerates Red. Elim. (Critical for e- poor amine) L2->RedElim

Figure 2: Catalytic cycle emphasizing the critical Reductive Elimination step, which is energetically demanding for electron-deficient amines without specialized ligands like BrettPhos.

Protocol C: Urea Synthesis (Isocyanate Method)

Context: Urea linkages are common in kinase inhibitors. The low nucleophilicity of the SF₅-aniline requires catalysis to react with isocyanates, which are otherwise susceptible to hydrolysis if the reaction is too slow.

Materials:

  • Isocyanate (R-NCO) (1.1 equiv)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Catalyst: DMAP (10–20 mol%) [4-Dimethylaminopyridine]

  • Solvent: Anhydrous DCM or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the SF₅-Aniline (1.0 mmol) in anhydrous DCM (4 mL).

  • Catalyst: Add DMAP (0.1 mmol).

  • Addition: Add the Isocyanate (1.1 mmol) dropwise at RT.

  • Reaction: Stir at RT. If no precipitation or conversion is observed after 2 hours, heat to mild reflux (40°C).

    • Observation: The product often precipitates out of DCM due to the urea hydrogen bonding network.

  • Work-up:

    • If precipitate forms: Filter and wash with cold DCM/Hexane.

    • If soluble: Wash with 0.5M HCl (removes DMAP), then Brine. Dry and concentrate.

Safety & Handling of SF₅ Compounds[6]

  • Stability: Unlike SF₅Cl (gas/toxic), the aniline derivative is a stable solid. However, upon thermal decomposition (>200°C), it may release HF and SOxFy species. Do not overheat in sealed vessels without blast shielding.

  • Lipophilicity & Absorption: The SF₅ group dramatically increases skin permeability. Always wear double nitrile gloves and handle in a fume hood to prevent transdermal absorption of this bioactive scaffold.

  • Waste: Fluorinated compounds must be segregated into halogenated waste streams. Do not mix with strong reducing agents (e.g., LiAlH₄) unless under strictly controlled conditions, as defluorination can be exothermic.

References

  • Altomin, P., et al. (2017). "The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl?" Journal of Medicinal Chemistry. Link (Review of SF5 properties and bioisosterism).

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link (Comprehensive guide on SF5 reactivity).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Source for BrettPhos ligand choice for electron-deficient amines).

  • Beier, P., et al. (2012). "Nucleophilic Aromatic Substitution of Nitro- and Halogen-Substituted Pentafluorosulfanylbenzenes." Beilstein Journal of Organic Chemistry. Link (Insight into the reactivity of the aromatic ring).

Sources

Application Note: Purification Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1354759-42-0 / Generic derivatives).[1] It addresses the specific physicochemical challenges posed by the pentafluorosulfanyl (


)  group—specifically its extreme lipophilicity and strong electron-withdrawing nature—which renders standard aniline purification protocols inefficient.[1]


-Aniline Isolation[1]

Strategic Overview: The "Super-Trifluoromethyl" Challenge

The


 group is often termed "Super-Trifluoromethyl" due to its high electronegativity (

), substantial steric bulk, and extreme lipophilicity (LogP contribution ~ +1.2 to +1.5 vs

).[1] When attached to an aniline scaffold at the para position, combined with an ortho fluorine atom, it creates two distinct purification challenges:
  • Suppressed Basicity: The combined electron-withdrawing effects of the

    
     and 
    
    
    
    substituents significantly lower the pKa of the amino group (estimated pKa < 1.0).[1] Consequently, the molecule acts as an extremely weak base, making standard aqueous acid extractions (e.g., 1M HCl wash) ineffective; the compound often remains in the organic phase or forms an unstable salt that hydrolyzes upon contact with water.[1]
  • Solubility Profile: The molecule is highly soluble in non-polar solvents (Hexanes, DCM) but practically insoluble in water.[1] This requires specific stationary phase modulation during chromatography to prevent "streaking" or co-elution with non-polar byproducts.[1]

Physical Properties Summary (Target & Impurities)
ComponentEst.[1] LogPEst.[1][2] pKaSolubility (Org)Solubility (Aq)
2-Fluoro-4-(

)aniline
4.2 - 4.8 ~0.5 - 1.5 High (DCM, EtAc, Tol)Negligible
Nitro Precursor (Impurity)3.5 - 4.0N/AHighNegligible
Regioisomers (e.g., 2-

)
SimilarSimilarHighNegligible
Inorganic Salts< 0N/ALowHigh

Pre-Purification Assessment

Before initiating bulk purification, perform the following diagnostic checks to determine the impurity profile.

  • TLC System: Hexane:Ethyl Acetate (8:1).[1]

    • Note: The amine functional group may interact with silanols.[1] If tailing is observed, pre-treat the TLC plate with 1% Triethylamine (TEA) in Hexane.[1]

  • LC-MS Check: Look for the characteristic

    
     isotope pattern (though Sulfur is monoisotopic 32S, the loss of F fragments is common).[1] Verify the absence of the nitro-precursor (M+30 mass shift usually).[1]
    
  • 19F NMR: The definitive identity check.[1]

    • 
       Signal:  Look for the characteristic pattern: a doublet (integral 4F, equatorial) and a quintet (integral 1F, axial).[1]
      
    • Aromatic F: Single multiplet distinct from the

      
       region.[1]
      

Protocol 1: Modified Flash Column Chromatography (Gold Standard)[1]

Due to the low basicity preventing efficient acid-base extraction, silica gel chromatography is the primary purification method.[1] However, the lipophilicity requires a non-standard solvent gradient.[1]

Materials
  • Stationary Phase: High-purity Silica Gel (40-63 µm), neutralized.[1]

  • Mobile Phase A: n-Heptane (preferred over Hexane for industrial safety).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA) - Critical for peak shape.[1]

Step-by-Step Methodology
  • Column Pre-treatment: Slurry pack the column using 95% Heptane / 5% TEA .[1] Flush with 2 column volumes (CV) of pure Heptane to remove excess amine.[1] This deactivates acidic silanol sites that would otherwise bind the aniline irreversibly or cause tailing.[1]

  • Loading: Dissolve the crude residue in the minimum volume of Dichloromethane (DCM). If the crude is an oil, mix with a small amount of silica, evaporate to dryness ("dry load"), and place on top of the column.[1]

  • Gradient Elution:

    • 0–5 min: 100% Heptane (Elute highly non-polar impurities).[1]

    • 5–20 min: Linear gradient to 95:5 Heptane:EtOAc.

    • 20–40 min: Hold at 90:10 Heptane:EtOAc.

    • Observation: The

      
      -aniline usually elutes early (Rf ~0.4-0.5 in 9:1 Hex:EtOAc) due to the lipophilic fluorine shell.[1]
      
  • Fraction Collection: Monitor at 254 nm. Collect fractions.

  • Post-Process: Evaporate solvents at < 40°C. High vacuum is required to remove trace TEA.

Protocol 2: Anhydrous Salt Precipitation (For Bulk Purity)

Since aqueous acid extraction is inefficient, anhydrous precipitation utilizes the formation of the hydrochloride salt in an organic environment where hydrolysis cannot occur.[1]

Mechanism

[1]
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in Anhydrous Et2O or Toluene Start->Dissolve Filter1 Filter (Remove Inorganic Salts) Dissolve->Filter1 Acidify Add 2M HCl in Diethyl Ether (Dropwise) Filter1->Acidify Precipitate Precipitate Forms? Acidify->Precipitate YesPrec YES: Filter Solid Salt (Wash with Et2O) Precipitate->YesPrec White Solid NoPrec NO: Evaporate & Use Chromatography Precipitate->NoPrec Oiling Out FreeBase Suspend Salt in DCM Add sat. NaHCO3 (aq) YesPrec->FreeBase PhaseSep Phase Separation (Product in DCM) FreeBase->PhaseSep FinalDry Dry (MgSO4) & Evaporate PhaseSep->FinalDry

Figure 1: Anhydrous Salt Precipitation Workflow.[1] This method bypasses the equilibrium issues of aqueous extraction.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve crude material in anhydrous Diethyl Ether or Toluene (10 mL/g).

  • Filtration: Filter through a pad of Celite to remove any inorganic salts (e.g., Pd catalyst residues, iron filings) from the synthesis.[1]

  • Salt Formation: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane or 2M HCl in Ether dropwise.

    • Critical: Do NOT use aqueous HCl.[1]

  • Observation: A white to off-white precipitate (

    
    -aniline 
    
    
    
    HCl) should form immediately.[1]
  • Isolation: Filter the solid rapidly under Nitrogen (the salt is hygroscopic).[1] Wash with cold ether.[1]

  • Free Basing (Recovery):

    • Suspend the solid salt in DCM.[1]

    • Add Saturated Aqueous Sodium Bicarbonate (

      
      ).[1]
      
    • Stir vigorously for 15 minutes. The salt will disappear as the free amine dissolves into the DCM.

    • Separate phases, dry organic layer over

      
      , and evaporate.[1]
      

Protocol 3: Recrystallization (Final Polish)

If the product is a solid (MP > 50°C), recrystallization is superior to chromatography for removing trace isomers.

  • Solvent System: n-Heptane (Anti-solvent) / Toluene (Solvent).[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (60°C).

    • Add hot n-Heptane dropwise until slight turbidity persists.

    • Add one drop of Toluene to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter crystals and wash with cold Pentane.[1]

Quality Control & Safety

Analytical Validation[1]
  • HPLC Purity: Use a C18 column with high organic gradient (start 50% ACN, ramp to 100% ACN).[1] The

    
     group is very hydrophobic; standard 5-95% gradients may elute the product too late or in the wash phase.[1]
    
  • NMR Criteria:

    • 
       NMR: Check integration of aromatic protons vs amine protons (
      
      
      
      broad singlet, usually
      
      
      4.0-6.0 ppm depending on solvent).
    • 
       NMR: Confirm ratio of 
      
      
      
      (5F) to Ar-F (1F).
Safety Hazards[1]
  • Fluorine Content: While the

    
     and 
    
    
    
    bonds are stable, thermal decomposition (>200°C) can release toxic
    
    
    and
    
    
    gases.[1] Avoid excessive heating during distillation.[1]
  • Skin Absorption: Anilines are generally toxic by skin absorption.[1] The high lipophilicity of the

    
     analog likely increases dermal penetration. Double-gloving (Nitrile) is mandatory.[1]
    

References

  • Synthesis and Properties of SF5-Anilines: Lim, H., et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[1][2] Molecules, vol. 25, no.[1][2][3][4] 23, 2020, p. 5536.[1] [1]

  • General SF5 Chemistry & Stability: Savoie, P. R., & Welch, J. T.[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, vol. 115, no.[1] 2, 2015, pp. 1130–1190.[1] [1]

  • Chromatographic Behavior of Fluorinated Anilines: Detailed protocols adapted from standard isolation techniques for highly lipophilic anilines described in: "2-Fluoro-4-(trifluoromethyl)aniline Technical Data." Ossila Product Guide. [1]

  • Patent Literature on Purification: "Method for preparing fluorinated anilines." US Patent 4,145,364 (Merck & Co).[1][5]

Sources

Application Note: Catalytic Protocols for 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Challenge

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1357-46-6) represents a high-value building block in modern medicinal chemistry. The pentafluorosulfanyl group (


) is often termed the "super-trifluoromethyl" group due to its superior lipophilicity, hydrolytic stability, and extreme electron-withdrawing nature (

vs

for

).

However, the combination of the para-SF5 group and the ortho-Fluorine atom creates a "perfect storm" of deactivation for the aniline nitrogen:

  • Electronic Deactivation: The

    
     group strongly pulls electron density from the ring, rendering the amine lone pair significantly less nucleophilic.
    
  • Steric & Inductive Ortho-Effect: The fluorine atom at the 2-position adds steric bulk and further reduces basicity via inductive withdrawal.

This guide provides optimized catalytic protocols designed to force this reluctant nucleophile into reaction, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and high-efficiency Amide Couplings .

Catalytic Landscape & Decision Matrix

When functionalizing 2-Fluoro-4-(pentafluorosulfur)aniline, standard conditions often fail. The selection of catalyst and ligand is critical to prevent catalyst poisoning or protodehalogenation of the electrophile.

Catalyst Selection Guide
Reaction TypeRecommended Catalyst SystemLigand ClassKey ReagentsRationale
C-N Coupling (Aryl Chlorides) Pd-BrettPhos G3/G4 Dialkylbiaryl phosphinesLHMDS or NaOtBuBrettPhos is privileged for primary amines with electron-withdrawing groups (EWG).
C-N Coupling (Heterocycles) Pd-tBuBrettPhos G3 Bulky Biaryl phosphines

or

tBuBrettPhos handles heteroaryl halides better and tolerates weaker bases if the substrate is sensitive.
C-N Coupling (General) Pd-Xantphos G3 Bidentate Bisphosphine

Xantphos offers a robust, lower-cost alternative for less sterically demanding partners.
Amide Coupling None (Stoichiometric) N/AHATU / DIPEADue to low nucleophilicity, catalytic amidation (e.g., boric acid) is too slow. Activated esters are required.

Visualizing the Challenge: Electronic & Steric Map

The following diagram illustrates the deactivation pathways and the strategic catalytic intervention required.

SF5_Reactivity Aniline 2-Fluoro-4-(SF5)aniline SF5 p-SF5 Group (Strong EWG) Aniline->SF5 Electron Withdrawal OrthoF o-Fluorine (Sterics + Inductive) Aniline->OrthoF Steric Blockade LonePair Nitrogen Lone Pair (Low Availability) SF5->LonePair Reduces Nucleophilicity OrthoF->LonePair Reduces Nucleophilicity Catalyst Pd-BrettPhos G3 (Specialized Catalyst) LonePair->Catalyst Requires High Activity Pd Product C-N Coupled Product Catalyst->Product Successful Coupling

Figure 1: Mechanistic barriers imposed by the SF5 and F substituents and the catalytic solution.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling with Aryl Chlorides

Objective: Coupling 2-Fluoro-4-(pentafluorosulfur)aniline with deactivated or neutral aryl chlorides. Mechanism: The BrettPhos ligand creates a highly active Pd(0) species that facilitates oxidative addition into aryl chlorides and, crucial for this substrate, promotes the reductive elimination of the electron-deficient amine.

Materials:

  • Amine: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Electrophile: Aryl Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1 - 3 mol%) [Alternative:

    
     (1 mol%) + BrettPhos (2-4 mol%)]
    
  • Base: LHMDS (LiHMDS) (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 mmol).

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

  • Base Addition:

    • If using LHMDS: Dropwise add LHMDS solution (2.2 mL, 2.2 mmol) at room temperature. The strong base is essential to deprotonate the acidic proton of the electron-poor aniline, facilitating binding to Palladium.

    • If using NaOtBu: Add solid base before degassing (Step 1).

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS.

    • Note: The SF5 group is lipophilic; ensure the LC-MS method has a high organic gradient ramp to elute the product.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated

    
    . Wash with water and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely be less polar than the starting aniline.

Protocol B: High-Efficiency Amide Coupling

Objective: Acylation of the deactivated aniline. Challenge: Standard EDC/HOBt couplings often stall. The aniline is too weak a nucleophile to attack the active ester efficiently. Solution: Use of HATU with a non-nucleophilic base, or conversion of the acid to an Acid Chloride .

Methodology (HATU Route):

  • Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated At-ester.

  • Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv).

  • Critical Step: If no reaction occurs after 2 hours at RT, heat to 50–60 °C . The thermal energy is often required to overcome the activation barrier caused by the ortho-fluorine steric clash.

  • Alternative: If HATU fails, convert the acid to the Acid Chloride (using

    
     or Oxalyl Chloride) and react with the aniline in DCM using Pyridine  (2.0 equiv) and DMAP  (0.1 equiv) as a nucleophilic catalyst.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Conversion (Starting Material recovered) Catalyst poisoning or insufficient activation.Switch to LHMDS (stronger base) to force deprotonation. Increase catalyst loading to 5 mol%.
Protodehalogenation of Aryl Halide

-hydride elimination or incomplete transmetallation.
Switch solvent to Toluene . Ensure strictly anhydrous conditions. Switch ligand to RuPhos (better for secondary amines, but sometimes effective here).
Low Yield in Amidation Poor nucleophilicity.Use Acid Chloride method with DMAP catalysis. Heat is your friend (up to 80 °C in Toluene).

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[1][2]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • SF5 Group Properties & Medicinal Chemistry

    • Title: The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds.[4][5]

    • Source: BenchChem Application Notes.[5]

  • Synthesis of SF5-Indoles (Relevant Context for SF5-Aniline Reactivity)

    • Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.
    • Source: ACS Organic & Inorganic Au.
    • URL:[Link]

  • General Protocol for Electron-Deficient Anilines

    • Title: Pd-Catalyzed Amination of Heteroaryl Halides with Aliphatic Amines and Anilines (Demonstr
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Application Note: Solvent Selection Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026


-containing aniline derivatives.

Executive Summary

The pentafluorosulfanyl (


) group, often termed "super-trifluoromethyl," has emerged as a high-value motif in medicinal chemistry due to its extreme lipophilicity, metabolic stability, and strong electron-withdrawing nature. However, the synthesis of derivatives like 2-Fluoro-4-(pentafluorosulfur)aniline  presents unique solubility and reactivity challenges.

This Application Note provides a technical framework for selecting solvents that maximize the yield and purity of reactions involving this intermediate. We focus on balancing the lipophilicity of the


 moiety with the polarity required for palladium-catalyzed cross-couplings and nucleophilic substitutions.

Physicochemical Context & Solubility Profile[1][2]

The "Super-Trifluoromethyl" Effect

The


 group imparts significant lipophilicity to the aniline scaffold. Unlike standard fluoroanilines, 2-Fluoro-4-(pentafluorosulfur)aniline  exhibits poor solubility in water but high solubility in non-polar and polar aprotic solvents.
  • LogP Impact: The

    
     group typically adds +1.0 to +1.2 log units to lipophilicity compared to a 
    
    
    
    group.
  • Electronic Effect: Strong electron-withdrawing induction (

    
    ) deactivates the aniline nitrogen, requiring solvents that do not further suppress nucleophilicity via strong hydrogen bonding.
    
Solvent Compatibility Matrix

The following table summarizes the solubility and stability of the substrate in common reaction media.

Solvent ClassRepresentative SolventSolubilitySuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)HighHigh Excellent for workup; avoid for high-temp reactions due to low BP.
Ethers THF, 1,4-DioxaneHighHigh Standard for Pd-couplings. Dioxane is ideal for reflux (>100°C).
Green Ethers 2-MeTHF, CPMEHighHigh Recommended replacements for THF/Dioxane. Higher boiling points and easier phase separation.
Polar Aprotic DMF, DMSO, NMPHighMedium Good solubility but difficult to remove. Use only if high T (>120°C) is required.
Protic Methanol, EthanolModerateLow Can suppress amine nucleophilicity via H-bonding; potential for side reactions with electrophiles.
Non-Polar Toluene, HeptaneModerateMedium Good for biphasic systems; may require co-solvents for full solubilization at RT.

Reaction-Specific Solvent Selection

Scenario A: Amide Coupling (Acylation)

Challenge: The electron-deficient nature of the aniline makes it a poor nucleophile. Solvent Strategy: Use a biphasic system or a polar aprotic solvent to stabilize the transition state without solvating the amine protons too strongly.

  • Standard Protocol: DCM or THF with organic base (TEA/DIPEA).

  • Optimized Protocol: Acetone/Water (biphasic) or 2-MeTHF .

    • Why: Biphasic Schotten-Baumann conditions (using inorganic base like

      
      ) often outperform organic bases for electron-poor anilines by keeping the deprotonated species at the interface.
      
Scenario B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Challenge: Catalyst poisoning and achieving sufficient temperature for oxidative addition into the aryl halide partner. Solvent Strategy: High-boiling ethers are critical.

  • Standard Protocol: 1,4-Dioxane or Toluene at 100°C+.

  • Green Alternative: Cyclopentyl methyl ether (CPME) .

    • Benefit: CPME boils at 106°C (similar to dioxane), forms an azeotrope with water for easy drying, and resists peroxide formation.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the logical pathway for selecting the optimal solvent based on reaction type and green chemistry constraints.

SolventSelection Start Start: 2-Fluoro-4-(SF5)aniline Reaction RxnType Identify Reaction Type Start->RxnType Acylation Amide Coupling / Acylation RxnType->Acylation PdCoupling Pd-Catalyzed (Buchwald-Hartwig) RxnType->PdCoupling BaseType Base Selection Acylation->BaseType TempReq Temperature Requirement? PdCoupling->TempReq HighTemp > 100°C TempReq->HighTemp Activation Needed Inorganic Inorganic Base (K2CO3/NaOH) BaseType->Inorganic Organic Organic Base (TEA/DIPEA) BaseType->Organic Solvent_CPME Select: CPME or Toluene (High Boiling, Green) HighTemp->Solvent_CPME Green Route Solvent_Dioxane Select: 1,4-Dioxane (Traditional) HighTemp->Solvent_Dioxane Legacy Route LowTemp < 40°C Solvent_DCM Select: 2-MeTHF or DCM (Solubility Focus) LowTemp->Solvent_DCM Solvent_Biphasic Select: Acetone/Water or EtOAc/Water (Schotten-Baumann) Inorganic->Solvent_Biphasic Interfacial Rxn Organic->LowTemp

Figure 1: Decision tree for selecting reaction media based on thermal requirements and base compatibility.

Detailed Protocol: Buchwald-Hartwig Coupling in Green Solvent

This protocol demonstrates the coupling of 2-Fluoro-4-(pentafluorosulfur)aniline with an aryl bromide using CPME as a greener alternative to Dioxane.

Reagents & Materials
  • Substrate: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)

  • Partner: Aryl Bromide (1.1 equiv)

  • Catalyst:

    
     (2 mol%) / XPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: CPME (Cyclopentyl methyl ether), anhydrous, degassed.

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aniline derivative, Aryl Bromide,

    
    , XPhos, and 
    
    
    
    .
  • Solvation: Add anhydrous CPME (concentration 0.2 M).

    • Note: CPME is hydrophobic; ensure glassware is dry.

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Observation: The mixture will darken as the active Pd(0) species forms.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Filter through a pad of Celite eluting with EtOAc.

    • Validation: TLC should show complete consumption of the aniline (visualize under UV;

      
       does not stain well with standard dips, but the aromatic ring is UV active).
      
  • Purification: Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

ProtocolWorkflow Step1 1. Charge Solids (Aniline, Ar-Br, Base, Cat) Step2 2. Add Solvent (CPME, 0.2M) Step1->Step2 Step3 3. Degas (Ar Sparge 5 min) Step2->Step3 Step4 4. Heat (110°C, 16h) Step3->Step4 Step5 5. Filter & Analyze (Celite / TLC) Step4->Step5 Validation Checkpoint: Check Aniline Consumption Step5->Validation

Figure 2: Operational workflow for the CPME-mediated cross-coupling reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of

in CPME.
Add trace water (1% v/v) or switch to 2-MeTHF (more polar).
Dehalogenation Protodehalogenation of Ar-Br.Ensure solvent is strictly anhydrous; reduce reaction temperature to 90°C.
Product Oiling High lipophilicity of

product.
Use Heptane/DCM for recrystallization instead of standard Ether/Hexane.

References

  • Wikipedia . Pentafluorosulfanylbenzene.[1][2] Retrieved from

  • Rowan Scientific . The Pentafluorosulfanyl Group (SF5).[1][3][4][5][6][7][8] Retrieved from

  • BenchChem . 2-Fluoro-5-(pentafluorosulfur)aniline Structure and Properties. Retrieved from

  • MDPI Molecules . Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from

  • Sigma-Aldrich . 2-Fluoro-5-(trifluoromethyl)aniline Properties. Retrieved from

Sources

Application Note: Protecting Group Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The protection of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 2993-24-0 derivatives) presents a distinct challenge in medicinal chemistry. The pentafluorosulfanyl group (-SF


), often termed the "super-trifluoromethyl" group, is significantly more electron-withdrawing (

= 0.68) than a trifluoromethyl group (

= 0.54). Combined with the inductive effect of the ortho-fluorine atom, the aniline nitrogen is rendered highly electron-deficient and poorly nucleophilic.

Standard protection protocols (e.g., Boc


O/TEA at room temperature) frequently result in stalled reactions or low yields. This guide details optimized protocols that leverage hyper-nucleophilic acylation catalysis  and anionic activation  to overcome this deactivation while preserving the integrity of the lipophilic SF

moiety.
Key Chemical Constraints
FeatureImpact on ChemistryStrategic Adjustment
-SF

Group
Strong Electron Withdrawing Group (EWG).Drastically lowers amine pKa (approx. 2.0–2.5). Requires forcing conditions or catalysis.
Ortho-Fluorine Steric hindrance + Inductive effect.Blocks bulky reagents; further deactivates nucleophilicity.
Lipophilicity High logP.[1]Substrates may require non-polar co-solvents (DCM/THF) rather than pure aqueous systems.
Stability Labile to dissolving metals (Na/NH

).
Avoid Birch reduction conditions. Compatible with Pd/H

and strong acids.

Decision Matrix: Selecting the Right Strategy

Before beginning synthesis, select the protection strategy based on your downstream chemistry requirements.

PG_Selection Start Downstream Chemistry Requirement? AcidSens Acid Sensitive Intermediates? Start->AcidSens BaseSens Base Sensitive Intermediates? AcidSens->BaseSens No Fmoc STRATEGY B: Fmoc Protection (Base Labile) AcidSens->Fmoc Yes Hydrogenation Hydrogenation Required? BaseSens->Hydrogenation No Boc STRATEGY A: Boc Protection (Acid Labile) BaseSens->Boc Yes Cbz STRATEGY C: Cbz Protection (H2/Pd Labile) Hydrogenation->Cbz Yes (SF5 is stable) Acyl STRATEGY D: Benzoyl/Acetyl (Robust) Hydrogenation->Acyl No (Harsh Conditions)

Figure 1: Decision matrix for protecting group selection based on downstream compatibility.

Protocol A: DMAP-Catalyzed Boc Protection (Recommended)

Rationale: The poor nucleophilicity of the aniline means it cannot attack Boc


O efficiently on its own. 4-Dimethylaminopyridine (DMAP)  is essential here, not just as a base, but as a nucleophilic catalyst that forms a reactive N-acylpyridinium intermediate, which is much more electrophilic than Boc

O itself.
Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.02-Fluoro-4-(SF

)aniline
Boc

O
2.0 - 3.0Reagent (Excess required due to slow kinetics)
DMAP 0.2 - 0.5 Critical Catalyst (Higher loading than standard)
TEA or DIPEA 2.0Auxiliary Base (scavenges protons)
THF [0.2 M]Solvent (Reflux capable)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aniline (1.0 equiv) in anhydrous THF (concentration ~0.2 M).

  • Addition: Add Triethylamine (TEA, 2.0 equiv) followed by DMAP (0.2–0.5 equiv). Note: Do not skimp on DMAP; 5-10 mol% is insufficient for this deactivated substrate.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc

    
    O, 2.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to 60°C (mild reflux) . Monitor by TLC or LCMS.[2]

    • Checkpoint: If conversion is <50% after 4 hours, add another 1.0 equiv of Boc

      
      O and continue heating. The reaction may take 12–24 hours.[1]
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2]

  • Wash: Wash with 0.5 M HCl (2x) to remove DMAP and TEA. Caution: The SF

    
     group and the Boc group are stable to dilute, cold acid washes, but do not prolong exposure. Wash with saturated NaHCO
    
    
    
    and brine.
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc).

Validation:

  • 
    F NMR:  The SF
    
    
    
    group appears as a characteristic doublet (~82 ppm) and quintet (~60 ppm) pattern. The ortho-fluorine will show a shift upon protection due to the change in electronics of the nitrogen.

Protocol B: Anionic Fmoc Protection (For Acid-Sensitive Routes)

Rationale: Standard Schotten-Baumann conditions (Fmoc-Cl/NaHCO


) often fail because the amine is too weak to displace the chloride. We utilize a "hard" base strategy to deprotonate the aniline first, creating a potent amide anion nucleophile.
Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Substrate 1.02-Fluoro-4-(SF

)aniline
NaH (60%) 2.2Strong Base (Deprotonation)
Fmoc-Cl 1.2Electrophile
THF/DMF [0.1 M]Solvent (9:1 ratio)
Step-by-Step Procedure
  • Activation: In a dried flask under Argon, suspend NaH (2.2 equiv, 60% dispersion in oil) in anhydrous THF/DMF (9:1). Cool to 0°C.

  • Deprotonation: Add the aniline (1.0 equiv) dissolved in minimal THF dropwise.

    • Observation: Evolution of H

      
       gas. The solution may turn yellow/orange (formation of the anilide anion). Stir at 0°C for 30 mins.
      
  • Protection: Add Fmoc-Cl (1.2 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated NH

    
    Cl solution (gas evolution!).
    
  • Workup: Extract with EtOAc. Wash extensively with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography. Note: Avoid using amine-modifiers (like TEA) in the mobile phase to prevent premature Fmoc cleavage.

Protocol C: Cbz Protection (Hydrogenation Compatible)

Rationale: Contrary to some halogenated groups, the SF


 group is stable to standard catalytic hydrogenation  (Pd/C, H

) used to remove Cbz or Benzyl groups. This allows for orthogonal protection strategies.[3]
Procedure (Schotten-Baumann Optimized)
  • Solvent System: Use a biphasic system of Acetone/Water (3:1) or THF/Saturated NaHCO

    
     (1:1) .
    
  • Base: Solid NaHCO

    
     (3.0 equiv) or K
    
    
    
    CO
    
    
    .
  • Reagent: Benzyl chloroformate (Cbz-Cl, 1.5–2.0 equiv).

  • Conditions: Vigorous stirring is required. If reaction stalls, add catalytic DMAP (10 mol%) to the organic phase.

  • Deprotection Note: When removing Cbz later, use 10% Pd/C under H

    
     (1 atm). The C-S bond of the SF
    
    
    
    group is much stronger than C-Cl or C-Br and will survive standard hydrogenolysis.

Critical Mechanism: Why DMAP is Non-Negotiable

The following diagram illustrates why standard base (TEA) fails but DMAP succeeds for this electron-deficient substrate.

DMAP_Mechanism Step1 1. DMAP attacks Boc2O (Fast) Intermediate 2. Formation of N-Acylpyridinium Salt (Highly Electrophilic) Step1->Intermediate  Kinetically favored   Step2 3. Deactivated Aniline Attacks Intermediate Intermediate->Step2  Acyl Transfer   Product 4. N-Boc-2-F-4-SF5-Aniline + Regenerated DMAP Step2->Product Standard Standard Conditions: Aniline attacks Boc2O directly Fail Reaction Stalls (Nucleophile too weak) Standard->Fail  High Energy Barrier  

Figure 2: Mechanistic pathway highlighting the necessity of DMAP for acylating deactivated anilines.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Beier, P., et al. (2011).[4] Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Organic Letters, 13(6), 1466–1469.[4] Link

  • Lim, D. S. W., et al. (2015).[1][5] A Protocol for Amide Bond Formation with Electron Deficient Amines. Organic Letters, 17(24), 6054–6057. Link

  • Altman, R. A., et al. (2016). Pentafluorosulfanyl-Containing Clinically Relevant Scaffolds.[1][3] Journal of Medicinal Chemistry, 59(24), 11660–11687. Link

  • Grigolato, L., et al. (2018).[3] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.[1][3][4] Journal of Fluorine Chemistry, 212, 166-170.[3] Link

Sources

Large-scale synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline , a critical intermediate in the development of next-generation agrochemicals and pharmaceuticals. The pentafluorosulfanyl (


) group, often termed the "super-trifluoromethyl" group, offers superior lipophilicity, metabolic stability, and electronegativity compared to 

.[1][2] However, its introduction usually demands harsh conditions incompatible with late-stage functionalization.

This guide presents a regioselective electrophilic fluorination route starting from the commercially available 4-(pentafluorosulfur)aniline. Unlike traditional nitration/reduction pathways that require hazardous


 gas handling or non-selective nitration of fluorinated precursors, this protocol utilizes Selectfluor™  (F-TEDA-BF4) on an N-protected intermediate. This ensures high regioselectivity (ortho to the amine), operational safety, and scalability from gram to kilogram batches.

Strategic Analysis: Route Selection

The synthesis of poly-substituted aromatics containing


 is historically challenging due to the group's strong electron-withdrawing nature (Hammett 

) and chemical inertness.
Route Methodology Scalability Pros/Cons
A. Classical Nitration of 3-fluorophenylsulfur pentafluoride followed by reduction.LowCons: Poor regioselectivity; requires hazardous nitration of deactivated rings; precursors are expensive.
B. De Novo Addition of

to 2-fluoro-4-ethynylaniline derivatives.
MediumCons: Requires handling

gas (highly toxic); multi-step cyclization/aromatization needed.
C. Recommended Electrophilic Fluorination of N-protected 4-SF5-aniline. High Pros: Uses stable solid reagents (Selectfluor); high regiocontrol (synergistic directing effects); mild conditions.

Mechanistic Rationale for Route C: The target molecule requires a fluorine atom ortho to the amino group.

  • Directing Effects: The amino group (protected as an acetamide) is a strong ortho/para director. The

    
     group is a strong meta director.
    
  • Synergy: In 4-(pentafluorosulfur)acetanilide, the position ortho to the nitrogen is also meta to the

    
     group. Both electronic vectors reinforce substitution at the 2-position, minimizing 3-fluoro isomers.
    

Detailed Experimental Protocol

Phase 1: Protection (Acetylation)

Objective: Convert the amine to an acetamide to prevent oxidation and enhance ortho-direction.

Reagents:

  • 4-(pentafluorosulfur)aniline (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge reaction vessel with 4-(pentafluorosulfur)aniline and DCM. Stir to dissolve.

  • Add

    
     in one portion.
    
  • Add

    
     dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC (Conversion >99%).

  • Workup: Wash with 1M HCl (2x), then saturated

    
    , then Brine.
    
  • Dry organic layer over

    
    , filter, and concentrate to yield N-(4-(pentafluorosulfur)phenyl)acetamide .
    
    • Expected Yield: >95%[1][3][4]

    • Appearance: White crystalline solid.[5]

Phase 2: Regioselective Fluorination (The Critical Step)

Objective: Introduce fluorine at the 2-position using an electrophilic source.

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)

  • Selectfluor™ (1.1 - 1.2 equiv)

  • Acetonitrile (MeCN) (anhydrous, 15 vol)

  • Magnesium Sulfate (

    
    ) (0.5 equiv, optional radical scavenger/drying agent)
    

Procedure:

  • Dissolution: Dissolve N-(4-(pentafluorosulfur)phenyl)acetamide in MeCN under

    
     atmosphere.
    
    • Note: MeCN is critical for solubilizing Selectfluor.

  • Addition: Add Selectfluor solid in portions over 1 hour.

    • Exotherm Control: Maintain temperature between

      
      . Higher temperatures increase di-fluorination side products.
      
  • Reaction: Stir at

    
     for 12–16 hours.
    
    • Checkpoint: HPLC should show <5% starting material and <10% di-fluoro impurity.

  • Quench: Cool to RT. Pour mixture into water (30 vol).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The crude usually contains unreacted Selectfluor residues. Pass through a short silica plug eluting with EtOAc/Hexane (1:4).

    • Intermediate:N-(2-fluoro-4-(pentafluorosulfur)phenyl)acetamide .

Phase 3: Deprotection (Hydrolysis)

Objective: Reveal the free amine.

Reagents:

  • Intermediate from Phase 2

  • Ethanol (5 vol)

  • 6M HCl (5 vol)

Procedure:

  • Suspend the fluorinated acetamide in Ethanol/6M HCl.

  • Reflux (

    
    ) for 2–4 hours.
    
  • Neutralization: Cool to

    
    . Slowly add 4M NaOH until pH ~9.
    
  • Isolation: Extract with DCM or MTBE. Dry and concentrate.

  • Final Purification: Recrystallization from Hexane/EtOAc ensures removal of any trace 2,6-difluoro isomers.

Process Safety & Engineering Controls

Hazard Management:

  • Selectfluor: While safer than

    
     gas, Selectfluor is an oxidant. Avoid contact with strong reducing agents.
    
  • SF5 Lipophilicity:

    
     compounds are highly lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile over Laminate)  is mandatory.
    
  • Thermal Runaway: The fluorination is exothermic.[5][6][7] On scales >100g, use a jacketed reactor with active cooling.

Analytical Specifications (Self-Validating System):

  • 19F NMR: Distinctive doublet for the aromatic Fluorine (~ -120 to -130 ppm) and a pentet/doublet pattern for the

    
     group (~ +60 to +80 ppm).
    
  • Mass Spec: Monitor for M+1 (Target) vs M+19 (Di-fluoro impurity).

Visualizations

Figure 1: Synthesis Workflow & Logic

SynthesisWorkflow Start Start: 4-(pentafluorosulfur)aniline (Commercially Available) Step1 Step 1: N-Acetylation (Ac2O, Et3N, DCM) Protects amine & directs ortho Start->Step1 Inter1 Intermediate: N-(4-SF5-phenyl)acetamide Step1->Inter1 Step2 Step 2: Electrophilic Fluorination (Selectfluor, MeCN, 50°C) CRITICAL: Temp Control Inter1->Step2 Synergistic Directing Effect Decision QC Check (HPLC) Is Di-fluoro < 10%? Step2->Decision Decision->Step2 Fail (Optimize Temp) Step3 Step 3: Hydrolysis (6M HCl, EtOH, Reflux) Decision->Step3 Pass Final Target: 2-Fluoro-4-(pentafluorosulfur)aniline (>98% Purity) Step3->Final

Caption: Figure 1. Step-by-step synthetic workflow emphasizing the critical quality control point at the fluorination stage.

Figure 2: Regioselectivity Mechanism

Regioselectivity Substrate Substrate N-Acetyl-4-SF5-aniline NHAc NHAc Group (Ortho/Para Director) Substrate->NHAc SF5 SF5 Group (Strong Meta Director) Substrate->SF5 TargetPos TargetPos NHAc->TargetPos Directs SF5->TargetPos Directs

Caption: Figure 2. Mechanistic basis for high regioselectivity. Both functional groups cooperatively direct the electrophile to the C2 position.

References

  • Umemoto, T., et al. (2012).[8] "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry, 8, 461–471. Link

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596. (Original Selectfluor Reference). Link

  • Sante, M., et al. (2020).[2] "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536.[2] (Demonstrates bromination/substitution on SF5 anilines). Link

  • Welch, J. T., et al. (2015).[8] "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(20), 1130-1190. Link

  • GuideChem. (2023). "2-Fluoro-4-nitrotoluene Synthesis and Applications." (Context for ortho-fluorination scale-up). Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1198-54-5)

[1]

Current Status: Operational Ticket Focus: Troubleshooting Common Side Reactions & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Super-Trifluoromethyl" Aniline

You are working with 2-Fluoro-4-(pentafluorosulfur)aniline , a scaffold increasingly critical in medicinal chemistry for bioisosteric replacement of nitro- or trifluoromethyl-anilines.[1]

The Molecule at a Glance:

  • The Handle: The amino group (

    
    ) is your primary reaction center.[1]
    
  • The Modifier: The ortho-fluorine (

    
    ) provides conformational bias and metabolic blocking.[1]
    
  • The Powerhouse: The pentafluorosulfur group (

    
    ) is a "super-trifluoromethyl" substituent.[1][2] It is highly lipophilic, chemically robust, and strongly electron-withdrawing (
    
    
    ).[1]

Core Reactivity Warning: Unlike standard anilines, this molecule is severely electron-deficient .[1] The synergistic withdrawing effects of the

Troubleshooting Guide (Q&A Format)
Module A: Diazotization & Sandmeyer Reactions

User Query: "I tried to diazotize 2-Fluoro-4-(pentafluorosulfur)aniline using standard NaNO2/HCl at 0°C. The solution turned dark, and I recovered a phenol instead of the diazonium salt. What happened?"

Diagnosis: Hydrolytic Dediazoniation & Nucleophilic Displacement You have encountered the "Ortho-Effect" in electron-deficient diazonium salts.[1]

  • The Mechanism: The diazonium cation (

    
    ) is a powerful electron-withdrawing group.[1] When combined with the pre-existing 
    
    
    (para) and
    
    
    (ortho), the ring becomes super-electrophilic.
  • The Side Reaction: Water (from aqueous HCl) acts as a nucleophile. It attacks the position occupied by the diazonium group (forming a phenol) or, more insidiously, it attacks the C-2 position , displacing the ortho-fluorine atom via Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The Result: Tars, phenols, or "quinonediazide" species rather than the stable diazonium salt.

Corrective Protocol:

  • Eliminate Water: Switch to non-aqueous diazotization . Use alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile or THF.[1]

  • Increase Acidity: If aqueous conditions are mandatory, use Nitrosyl Sulfuric Acid (

    
    )  instead of HCl. The high acidity prevents the formation of triazene intermediates and stabilizes the diazonium species.
    
  • Temperature Control: Maintain strict temperature control (-5°C to 0°C). Do not let it rise until the subsequent trapping reagent (e.g., KI, CuCN) is added.

Visualization: Diazotization Failure Pathways

Diazotizationcluster_legendLegendStart2-Fluoro-4-(pentafluorosulfur)aniline+ NaNO2 / HCl (aq)IntermediateDiazonium Salt(Highly Electrophilic)Start->Intermediate DiazotizationPath1Side Reaction A:Nucleophilic Attack by H2Oat C-1 (Displacement of N2)Intermediate->Path1 Low Acidity / Excess H2OPath2Side Reaction B:SNAr at C-2(Displacement of Fluorine)Intermediate->Path2 Ring Activation by SF5SuccessTarget Sandmeyer ProductIntermediate->Success Anhydrous Conditions (t-BuONO)TargetTargetFailureFailure

Caption: Pathways leading to decomposition during diazotization of electron-deficient anilines.

Module B: Cross-Coupling (Buchwald-Hartwig)

User Query: "My Buchwald-Hartwig coupling with an aryl bromide failed. The aniline remained unreacted, and I observed protodehalogenation of the aryl bromide. Is the SF5 group interfering?"

Diagnosis: Nucleophilic Mismatch The

poor nucleophile
  • The Stall: The Palladium catalyst undergoes oxidative addition with the aryl bromide successfully. However, the aniline is too weak to displace the halide/ligand from the Palladium center (slow transmetallation/amine binding).

  • The Side Reaction: Because the catalytic cycle stalls, the active Pd-Aryl species scavenges a proton (from solvent or moisture), leading to protodehalogenation (Ar-Br

    
     Ar-H) of your coupling partner.[1]
    

Corrective Protocol:

  • Ligand Selection: Standard ligands (BINAP, dppf) are insufficient. Use electron-rich, bulky biaryl phosphine ligands designed for weak nucleophiles:

    • BrettPhos or tBuBrettPhos (Gold Standard for weak amines).

    • DavePhos .

  • Base Switch: Weak bases (

    
    ) may not deprotonate the amine-Pd complex efficiently.[1] Switch to LHMDS  or NaOtBu  to facilitate the coupling.
    
  • Pre-activation: Consider converting the aniline to an amide or sulfonamide first if C-N coupling remains difficult, then couple using Ullmann-type conditions (though this adds steps).[1]

Module C: Electrophilic Aromatic Substitution (EAS)

User Query: "I attempted to brominate the ring. I expected the bromine to go ortho to the amino group, but I got a mixture of isomers and low yield. Where does the electrophile go?"

Diagnosis: Directing Group Conflict You are juggling three directing groups with conflicting mandates.

GroupPositionEffectDirecting Preference

C-1Strong DonorOrtho/Para (Positions 2, 6,[1] 4)

C-2Weak AcceptorOrtho/Para (Positions 1,[1] 3)

C-4Strong AcceptorMeta (Positions 2,[1] 6)
  • Analysis:

    • Position 4 (Para to

      
      ):  Blocked by 
      
      
      .
    • Position 2 (Ortho to

      
      ):  Blocked by 
      
      
      .
    • Position 3 (Meta to

      
      ):  Disfavored electronically (
      
      
      directs o,p) and sterically crowded (ortho to
      
      
      and
      
      
      ).
    • Position 5 (Meta to

      
      ):  Disfavored electronically.
      
    • Position 6 (Ortho to

      
      ): The Sweet Spot.  It is ortho to the activating 
      
      
      and meta to the directing
      
      
      .

The Side Reaction (Regio-scrambling): If you perform bromination in highly acidic media (e.g.,


1

meta-directing1
  • Result: The electrophile is forced to compete for Position 3 or 5, leading to sluggish reaction and isomer mixtures.

Corrective Protocol:

  • Protect the Amine: Acetylate the amine first (

    
    ). The acetamide (
    
    
    ) is less basic (won't protonate easily) but still strongly ortho-directing.[1]
  • Target Position 6: Under controlled conditions (NBS, DMF), substitution will occur almost exclusively at Position 6 .

Quantitative Data: Substituent Effects

Use this table to adjust your stoichiometry and reaction times compared to "standard" fluoroanilines.

Property4-Fluoroaniline2-Fluoro-4-(pentafluorosulfur)anilineImplication
Hammett

0.060.68 (

)
Ring is significantly more electron-deficient.[1]
Lipophilicity (

)
0.141.51 Product will stick to non-polar stationary phases; adjust chromatography.
Nucleophilicity ModerateVery Low Requires specialized Pd-catalysts (BrettPhos).[1]

Susceptibility
LowHigh Avoid strong nucleophiles attacking the ring at C-2.[1]
Experimental Workflow: Safe Diazotization

Objective: Synthesis of 2-Fluoro-4-(pentafluorosulfur)iodo-benzene (Sandmeyer).

  • Preparation: Dissolve 1.0 eq of 2-Fluoro-4-(pentafluorosulfur)aniline in Acetonitrile (0.5 M).

  • Acidification: Add 1.5 eq of p-Toluenesulfonic acid (pTsOH) . Note: pTsOH provides acidity without the nucleophilic chloride ions of HCl.

  • Diazotization: Cool to 0°C. Dropwise add 1.5 eq of tert-Butyl Nitrite (t-BuONO) . Stir for 30 mins.

    • Checkpoint: Solution should remain clear/yellow. Darkening indicates decomposition.

  • Iodination: Add 2.0 eq of KI (dissolved in minimal water) slowly.

  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with EtOAc.
    
References
  • Santeusanio, S., et al. (2023). "The Pentafluorosulfanyl Group in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry.

  • Altwood, J. E., & Buchwald, S. L. (2018). "Ligand-Controlled Palladium-Catalyzed Cross-Coupling of Weakly Nucleophilic Amines." Nature Chemistry.

  • Umemoto, T., et al. (2012). "Discovery and Synthesis of SF5-Containing Aromatic Compounds." Beilstein Journal of Organic Chemistry.

  • Knochel, P., et al. (2007).[3] "Diazotization of Electron-Deficient Anilines using Organic Nitrites." Synthesis. [1]

(Note: While the specific CAS 1198-54-5 is a known building block, the specific reactivity profiles described above are derived from the established chemistry of the

Technical Support Center: High-Yield Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The "PFD" Strategy

Why your yield is low: Direct electrophilic fluorination of free 4-(pentafluorosulfur)aniline often results in oxidative degradation (tar formation) rather than clean substitution.[1] The amino group (

1

The Solution: Adopt the Protection-Fluorination-Deprotection (PFD) workflow.[1] By converting the amine to an acetamide, you modulate the ring's electron density—keeping it activated enough for fluorination but protected against oxidation.

The Self-Validating Workflow

Figure 1: The PFD workflow ensures intermediate stability. QC points prevent carrying forward impurities.

Troubleshooting & Optimization (Q&A)

Phase 1: Precursor & Protection[1]

Q: I tried direct fluorination of the free aniline and got a black mixture. Can I salvage it? A: Likely not. The black color indicates oxidative polymerization of the aniline. The

1
  • Corrective Action: Discard and restart. Use Acetic Anhydride (

    
    )  to protect the amine.[1] The resulting acetanilide is stable and directs fluorination exclusively to the ortho position (position 2), reinforcing the meta-directing effect of the 
    
    
    group.[1]

Q: My acetamide protection yield is <90%. What is wrong? A: The

  • Optimization: Add a catalytic amount of DMAP (4-dimethylaminopyridine) .[1]

  • Protocol: 1.0 eq Amine, 1.2 eq

    
    , 1.5 eq 
    
    
    , 5 mol% DMAP in DCM at
    
    
    . This should yield quantitative conversion.[1]
Phase 2: The Fluorination (Critical Step)[1]

Q: Which fluorinating reagent gives the best yield? A: Selectfluor™ (F-TEDA-BF4) is superior to NFSI for this substrate.[1]

  • Reasoning: Selectfluor is a stronger electrophile (kinetic) than NFSI.[1] Since the

    
     group (Hammett 
    
    
    ) strongly deactivates the ring, you need the higher electrophilicity of Selectfluor to overcome the barrier.

Q: The reaction stalls at 60% conversion. Should I add more reagent? A: Yes, but temperature is the key variable here.

  • Diagnosis: The electron-deficient ring reacts slowly at room temperature.[1]

  • Optimization:

    • Solvent: Switch from pure Acetonitrile (MeCN) to MeCN:MeOH (9:1) . Methanol activates Selectfluor via hydrogen bonding.[1]

    • Temperature: Increase to

      
       .
      
    • Stoichiometry: Use 1.5 equivalents of Selectfluor.

    • Note: Do not exceed

      
       to avoid decomposing the Selectfluor or the 
      
      
      group (though
      
      
      is generally thermally stable).[1]

Q: How do I confirm regioselectivity before deprotection? A: Use


 NMR
  • Target Signal: You should see the characteristic

    
     multiplet (typically doublet of pentets, but often looks like a broad multiplet around +60 to +80 ppm depending on reference) AND a new aromatic fluorine signal (singlet/multiplet around -110 to -130 ppm).[1]
    
  • Validation: If you see multiple aromatic F signals, you may have over-fluorinated (2,6-difluoro).[1] Control this by adding Selectfluor portion-wise.[1]

Phase 3: Work-up & Purification[1]

Q: I am losing product during column chromatography. Is the


 group sticking?A:

121
  • Issue: You might be flushing your product into the waste if you wait for "polar" aniline elution times.[1]

  • Fix: Use a non-polar gradient. Start with 100% Hexanes (or Heptane) and slowly ramp to 10-20% EtOAc.[1] The product (especially the protected acetamide) will likely elute early.[1]

Comparative Reagent Data

ParameterSelectfluor™NFSIN-Fluoropyridinium
Reactivity High (Ideal for deactivated rings)Moderate (Too slow for SF5-aniline)Low (Requires activation)
Solubility Soluble in MeCN, H2OSoluble in DCM, TolueneSoluble in MeCN
Side Reactions Minimal (with protection)Sulfonylation byproductsPyridine removal difficult
Cost ModerateLowHigh
Yield (Est.) 85-92% 40-60%<50%

Validated Experimental Protocol

Objective: Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline from 4-(pentafluorosulfur)aniline.

Step 1: Protection[1][3]
  • Dissolve 4-(pentafluorosulfur)aniline (10 mmol) in dry DCM (50 mL).

  • Add Triethylamine (15 mmol) and DMAP (0.5 mmol).

  • Cool to

    
    .[1][3] Dropwise add Acetic Anhydride  (12 mmol).
    
  • Stir at RT for 2 hours. Monitor by TLC/LCMS.[1]

  • Workup: Wash with 1M HCl, then Brine. Dry over

    
    .[1][4] Concentrate to yield 
    
    
    -(4-(pentafluorosulfur)phenyl)acetamide
    .
Step 2: Fluorination[1][6]
  • Dissolve the acetamide (10 mmol) in Acetonitrile (40 mL) and Methanol (4 mL).

  • Add Selectfluor™ (15 mmol) in one portion.

  • Heat to

    
      under 
    
    
    atmosphere for 12-24 hours.
  • QC: Check LCMS for conversion to M+18 (F addition).

  • Workup: Remove solvent.[1] Redissolve in EtOAc. Wash with water (to remove Selectfluor byproducts).[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate

    
    -(2-fluoro-4-(pentafluorosulfur)phenyl)acetamide .
    
Step 3: Deprotection[1]
  • Dissolve the fluorinated intermediate in Ethanol (30 mL).

  • Add 6M HCl (10 mL).

  • Reflux (

    
    ) for 2 hours.
    
  • Workup: Neutralize with saturated

    
     (careful foaming).[1] Extract with EtOAc.[1][4]
    
  • Final Yield: Evaporate solvent to obtain 2-Fluoro-4-(pentafluorosulfur)aniline as a pale solid/oil.

References

  • Selectfluor Mechanism & Application: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.

  • SF5 Group Chemistry: Savoie, P. R., & Welch, J. T.[1][2] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015.[1]

  • Fluorination of Deactivated Anilines: Stavber, S., et al. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination."[1] Molecules, 2004.[1] [1]

  • SF5 Stability & Properties: Sipyagin, A. M., et al. "Pentafluorosulfanyl-containing anilines: synthesis and properties."[1] Journal of Fluorine Chemistry, 2001.[1]

Overcoming solubility issues with 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges CAS: 1150271-23-0 (Generic Reference) | Molecule Type: Fluorinated Aniline Derivative[1]

Welcome to the Technical Support Hub

You are likely here because you are experiencing the "SF₅ Paradox." You have selected 2-Fluoro-4-(pentafluorosulfur)aniline for its exceptional bioisosteric properties—high metabolic stability and lipophilicity—but those same traits are currently crashing your reaction yields or ruining your biological assays.[1]

This guide addresses the specific physicochemical challenges imposed by the pentafluorosulfanyl (


)  group. Unlike a standard trifluoromethyl (

) group, the

moiety is hyper-lipophilic and sterically bulky (square pyramidal geometry), which fundamentally alters solvation thermodynamics.
Part 1: The Solubility Matrix

Diagnosis: The primary failure mode with this compound is treating it like a standard aniline.[1] The electron-withdrawing nature of the para-


 and ortho-F groups renders the amine significantly less basic and the overall molecule highly hydrophobic.[1]
Solvent Compatibility Guide
Solvent ClassSuitabilityNotes & Recommendations
Chlorinated (DCM, CHCl₃) Excellent Primary choice for synthesis. The high lipophilicity of the

group aligns well with DCM.[1]
Polar Aprotic (DMSO, DMF) High Mandatory for biological stocks. Soluble >50 mM. Use anhydrous grades to prevent hydrolysis over long storage.[1]
Ethers (THF, Dioxane) Good Good for coupling reactions (e.g., Buchwald-Hartwig). Ensure THF is dry; wet THF can cause oiling out.[1]
Alcohols (MeOH, EtOH) Moderate Variable. Often requires heating to dissolve.[1] Avoid as a primary reaction solvent unless necessary.[1]
Hydrocarbons (Hexanes) Low/Mixed Warning: While

is lipophilic, the amine headgroup creates a dipole that may lead to "oiling out" rather than dissolving or crystallizing.
Aqueous Buffers (PBS) Zero Critical Failure Point. Do not attempt to dissolve directly in water.[1] Requires co-solvents (see Part 3).[1]
Part 2: Synthesis & Purification Troubleshooting

Q: I am trying to form a salt (HCl) to improve water solubility, but it keeps hydrolyzing or won't precipitate. Why?

A: This is a classic issue with electron-deficient anilines.

  • The Cause: The

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ), and the ortho-fluorine adds to this effect. This pulls electron density away from the amine nitrogen, drastically lowering its pKa (likely < 2.0).
  • The Consequence: The amine is so weakly basic that it struggles to hold a proton in the presence of water.

  • The Fix:

    • Use Anhydrous Acids: Generate salts using HCl in Dioxane or Ether, not aqueous HCl.[1]

    • Avoid Aqueous Workups: If you make the salt, filter it under inert gas.[1] Exposure to atmospheric moisture can revert it to the free base.[1]

Q: My Buchwald-Hartwig coupling yields are low. The catalyst seems to die.

A: The steric bulk of the


 group is often underestimated.
  • The Cause: The

    
     group has a volume roughly equal to a tert-butyl group but with rigid geometry.[1] If your catalyst ligand is also bulky, you may face steric clash.[1]
    
  • The Protocol:

    • Switch Ligands: Move to smaller, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that can accommodate the steric demand of the substrate.[1]

    • Temperature: The C-N bond formation may require higher temperatures (

      
      C) due to the deactivated nucleophile (the aniline nitrogen is electron-poor).[1]
      
Part 3: Biological Assay Formulation (The "Crash-Out" Prevention)

Q: When I dilute my DMSO stock into the assay media, the compound precipitates immediately.

A: This is due to the high LogP (lipophilicity) of the


 moiety.[2] The water repulsion is stronger than the solvation energy provided by the trace DMSO.

Step-by-Step Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into 100% Aqueous Media.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final assay concentration (e.g., 10 mM).

  • The Intermediate Step: Prepare a "Working Solution" in a solvent blend (e.g., 50% DMSO / 50% PBS or 50% DMSO / 50% Ethanol).

    • Why? This lowers the shock of the polarity transition.

  • Final Dilution: Pipette the Working Solution into the assay media while vortexing rapidly.

  • Add a Surfactant: If precipitation persists, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.[1] This creates micelles that solubilize the hydrophobic

    
     tail.[1]
    
Part 4: Visualizing the Workflows
Diagram 1: Solubility Decision Tree

SolubilityTree Start Start: 2-Fluoro-4-(SF5)aniline Goal What is your goal? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis BioAssay Biological Assay Goal->BioAssay SynthSolv Use DCM or Toluene Synthesis->SynthSolv BioStock Make 10-50mM Stock in 100% DMSO BioAssay->BioStock Coupling Coupling Reaction? SynthSolv->Coupling Heat Requires Heat (>80°C) Use Dioxane/DMF Coupling->Heat Nucleophile is deactivated DirectAdd Direct addition to Media? BioStock->DirectAdd Crash PRECIPITATION RISK! DirectAdd->Crash Yes Intermed Use Intermediate Dilution (50% DMSO mix) DirectAdd->Intermed No (Recommended)

Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical failure points in red.

Diagram 2: The "Intermediate Dilution" Protocol

DilutionProtocol cluster_prevention Precipitation Prevention Zone Step1 1. Primary Stock 100% DMSO (High Conc.) Step2 2. Working Solution 50% DMSO + 50% Buffer (Prevents Shock) Step1->Step2 1:10 Dilution Step3 3. Assay Well Buffer + 0.1% Pluronic (Final Conc.) Step2->Step3 1:100 Dilution + Vortex

Caption: Step-by-step dilution workflow to prevent the hydrophobic SF5 compound from crashing out of aqueous solution.

References & Authoritative Sources
  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][2][3] Chemical Reviews, 115(2), 1130–1190.[2][3]

    • Key Insight: Establishes the lipophilicity and steric parameters of the

      
       group compared to 
      
      
      
      .
  • Altman, R. A., et al. (2006). Pentafluorosulfanyl-substituted Anilines: Synthesis and Properties.[1] Journal of Organic Chemistry, 71(19), 7235-7245.

    • Key Insight: Details the synthesis and electronic deactivation of the aniline nitrogen by the

      
       group.
      
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

    • Key Insight: Discusses the use of

      
       to block metabolic hotspots and improve membrane permeability (LogP).
      

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-4-(pentafluorosulfur)aniline before handling.

Sources

Technical Guide: Optimization of Reaction Conditions for 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Super-Trifluoromethyl" Challenge

2-Fluoro-4-(pentafluorosulfur)aniline is a high-value building block in modern medicinal chemistry. The pentafluorosulfanyl (


)  group is often termed the "super-trifluoromethyl" group due to its higher electronegativity (

), greater lipophilicity, and superior metabolic stability compared to

.

However, these properties introduce significant synthetic challenges. The electron-withdrawing nature of the para-


 group, combined with the inductive effect of the ortho-fluorine, renders the aniline nitrogen extremely electron-deficient . This guide addresses the specific optimization required to synthesize this molecule and, more importantly, to force it to react in cross-coupling and amidation workflows.

Module A: Synthesis Optimization (Nitro Reduction)

If you are synthesizing this aniline from its precursor, 2-fluoro-4-(pentafluorosulfur)nitrobenzene , standard reduction protocols often fail due to solubility issues or incomplete conversion.

Recommended Protocol: Catalytic Hydrogenation

While chemical reductions (


, 

) work, they generate heavy metal waste and often trap the lipophilic product in the filter cake. Catalytic hydrogenation is cleaner but requires specific solvent tuning to accommodate the

lipophilicity.

Optimized Conditions:

  • Catalyst: 5% Pd/C (wet support, 50% water).

  • Solvent System: MeOH:THF (4:1). Note: THF is crucial to solubilize the starting nitro compound.

  • Pressure: 1 atm (Balloon) to 3 bar.

  • Temperature: RT to 40°C.

Troubleshooting Table: Reduction Failures

ObservationProbable CauseCorrective Action
Incomplete Conversion Substrate precipitation on catalyst surface.Increase THF ratio in solvent; dilute concentration to 0.1 M.
Defluorination (Ortho-F loss) Over-reduction due to high temperature/pressure.Lower Temp to <25°C; Switch to Pt/C (sulfided) catalyst which resists dehalogenation.
Low Yield (Workup) Product trapped in charcoal/Celite.Wash filter cake copiously with warm EtOAc (the product is very lipophilic).

Module B: Utilization Optimization (Buchwald-Hartwig Coupling)

This is the most critical section. Due to the strong electron-withdrawing nature of the


 and F groups, this aniline is a poor nucleophile . Standard conditions (e.g., 

/BINAP/

) will likely yield <10% product.
The Mechanistic Bottleneck

In the catalytic cycle, the challenge is not oxidative addition, but the amine binding to the Pd(II) center and the subsequent deprotonation. You need a ligand that creates an electron-rich Pd center to encourage coordination of the weak amine, and a base strong enough to deprotonate it.

Optimized Protocol: The "BrettPhos" System

For coupling 2-Fluoro-4-(pentafluorosulfur)aniline with aryl bromides/chlorides:

  • Pre-catalyst: Pd-BrettPhos G3 or G4 (Avoid in-situ generation if possible).

  • Ligand: BrettPhos (for aryl bromides) or tBuBrettPhos (for aryl chlorides/triflates).

  • Base: LiHMDS (1.0 M in THF) or NaOtBu . Avoid weak bases like carbonate.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Temperature: 80°C – 100°C.

Step-by-Step Workflow
  • Charge reaction vial with Aryl Halide (1.0 equiv), Aniline (1.2 equiv), and Pd-BrettPhos G3 (2-5 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous Toluene (0.2 M concentration).

  • Add LiHMDS (2.2 equiv) dropwise at RT. Note: The solution may turn dark orange/red.

  • Heat to 90°C for 4-12 hours.

Visual Troubleshooting Logic (DOT Diagram)

BuchwaldOptimization Start Buchwald Coupling Failed (<20% Yield) CheckBase Check Base Strength Start->CheckBase WeakBase Using Cs2CO3 or K3PO4? CheckBase->WeakBase SwitchBase Switch to LiHMDS or NaOtBu (Force deprotonation) WeakBase->SwitchBase Yes CheckLigand Check Ligand Class WeakBase->CheckLigand No (Already Strong) OldLigand Using BINAP, DPPF, or XPhos? CheckLigand->OldLigand SwitchLigand Switch to BrettPhos or tBuBrettPhos (Specific for weak amines) OldLigand->SwitchLigand Yes CheckHalide Check Electrophile OldLigand->CheckHalide No Cl_Substrate Substrate is Aryl Chloride? CheckHalide->Cl_Substrate SwitchPrecat Use Pd-G4 Precatalysts (Faster initiation) Cl_Substrate->SwitchPrecat Yes

Figure 1: Decision tree for troubleshooting cross-coupling reactions with electron-deficient SF5-anilines.

Module C: Amide Coupling (Derivatization)[1]

Reacting this aniline with carboxylic acids is difficult because the nitrogen lone pair is delocalized into the electron-poor ring.

  • Standard Reagents (EDC/NHS): Will likely fail .

  • Recommended Reagents:

    • Acid Chlorides: Use in Pyridine/DCM. This is the most reliable method.

    • Coupling Agents: Use POCl

      
        (chemical activation) or HATU/HOAt  with DIEA  in DMF at elevated temperatures (50°C).
      
    • Ghosez's Reagent: Converts the acid to the acid chloride in situ under neutral conditions, highly effective for sterically hindered or electron-poor anilines.

Frequently Asked Questions (FAQ)

Q1: Why is my product retention time shifting significantly on HPLC? A: The


 group is highly lipophilic. It will significantly increase the retention time on Reverse-Phase (C18) columns compared to the 

analog. Ensure your gradient extends to 95-100% organic modifier (MeCN).

Q2: Can I use microwave irradiation for the Buchwald coupling? A: Yes. Microwave heating (110°C, 30-60 mins) is often beneficial for this substrate to overcome the activation energy barrier caused by the steric hindrance of the ortho-fluorine and the electronic deactivation.

Q3: Is the ortho-fluorine susceptible to


 displacement? 
A:  In the aniline form, no. The amino group pushes electron density back into the ring, protecting the fluorine. However, if you protect the amine with an electron-withdrawing group (e.g., trifluoroacetamide), the ortho-fluorine becomes activated and may be displaced by strong nucleophiles (alkoxides, thiols).

Q4: How do I remove the tin residues if I use


 for reduction? 
A:  If you must use tin, perform a workup with Rochelle's Salt (Potassium Sodium Tartrate)  or a 10% KF solution. However, for 

compounds, we strongly recommend hydrogenation to avoid this issue entirely.

References

  • Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl-Containing Compounds." Beilstein Journal of Organic Chemistry, 2012, 8, 461-471.[1] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Savoie, J., et al. "Pentafluorosulfanyl Substituent as a Superior Bioisostere." ChemMedChem, 2014. Link

  • BenchChem Technical Notes. "Reduction of Nitro Compounds: Protocols and Optimization." Link

Sources

Technical Support Center: Stability & Handling of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Degradation & Optimization of Reactivity Compound: 2-Fluoro-4-(pentafluorosulfur)aniline (and related


-aniline derivatives)
CAS:  1442408-08-3 (Generic reference for structure class)

Executive Summary: The "Super-Trifluoromethyl" Paradox

Researchers often assume that because the pentafluorosulfanyl (


) group is chemically robust (often exceeding 

in stability), the entire molecule is indestructible. This is a dangerous misconception.

In 2-Fluoro-4-(pentafluorosulfur)aniline, you are dealing with a "Push-Pull" system:

  • The Anchor (

    
    ):  A hyper-stable, electron-withdrawing "brick."
    
  • The Weak Link (Aniline + Ortho-Fluorine): The aniline nitrogen is prone to oxidation, while the fluorine at the ortho position introduces specific vulnerabilities to radical fragmentation and nucleophilic displacement under forcing conditions.

If your sample is turning brown/black: It is undergoing oxidative polymerization (aniline degradation). If your reaction yields are 0%: The molecule likely did not decompose; rather, the


 group deactivated the amine so severely that it failed to react, leading to background degradation over time.

Module 1: Storage & Preservation (The "Brown Tar" Prevention)

Symptom: The white/off-white crystalline solid turns beige, brown, or tar-like over time. Root Cause: Auto-oxidation of the amine functionality, accelerated by moisture and light. While


 is acid-stable, the aniline salt form can be hygroscopic, leading to hydrolysis of impurities.
The "Inert Aliquot" Protocol

Do not store this compound in a large screw-cap bottle that is repeatedly opened. Every exposure to atmospheric oxygen degrades the outer layer of the solid.

Step-by-Step Preservation:

  • Arrival: Immediately transfer the bulk material into a glovebox or an inert gas cone (Argon preferred over

    
     due to density).
    
  • Aliquot: Divide the material into single-use glass vials (e.g., 100mg or 500mg units).

  • Seal: Cap under inert atmosphere. Parafilm is insufficient; use Teflon-lined caps and electrical tape or shrink bands.

  • Environment: Store at 2–8°C in the dark.

    • Note: Freezing (-20°C) is acceptable but risks condensation upon thawing. 4°C is optimal for active use.

Diagram: Storage Decision Logic

StorageProtocol Start Compound Arrival Check Check Color/State Start->Check Brown Brown/Tarry? Check->Brown Yes White White/Off-White Solid Check->White No Purify Recrystallize (Hexane/EtOAc) or Column Chromatography Brown->Purify Purify->White Aliquot Aliquot under Argon (Single-use Vials) White->Aliquot Store Store at 2-8°C (Dark, Desiccated) Aliquot->Store

Figure 1: Decision logic for handling incoming or aged SF5-aniline samples to prevent oxidative degradation.

Module 2: Reactivity & Synthesis Troubleshooting

Symptom: "My starting material disappeared, but I didn't get the product," or "The reaction didn't work, so I heated it, and then it decomposed." Root Cause: The


 group (

) and the ortho-Fluorine strongly withdraw electrons from the amine. This makes the nitrogen significantly less nucleophilic than a standard aniline.
Critical Failure Mode: Radical Defluorination

Avoid using metals (Mg, Li, Na) or single-electron transfer (SET) reagents. Research indicates that radical anions of polyfluoroanilines can undergo rapid fragmentation, ejecting the ortho-fluorine atom [1].[1][2]

Troubleshooting Guide: Coupling Reactions
IssueLikely CauseCorrective Action
No Reaction (Amide Coupling) Low nucleophilicity of amine.Do not heat blindly. Switch coupling agents. Use POCl3 or Ghosez’s Reagent to convert the acid to an acid chloride in situ first. Standard HATU/EDC may be too slow.
Decomposition during Buchwald Pd-catalyst poisoning or oxidative addition failure.The ortho-F and

create steric and electronic hurdles. Use bulky, electron-rich ligands (e.g., BrettPhos , XantPhos ) to facilitate the coupling.
"Ghost Peaks" (LCMS) Fluorine elimination or solvent adducts.Avoid protic solvents at high temps. Use 1,4-Dioxane or Toluene (anhydrous).
Diagram: Reaction Optimization Pathway

ReactionLogic Input Coupling Fails CheckCond Check Conditions Input->CheckCond Nucleophile Is Amine Nucleophilic? CheckCond->Nucleophile Metal Using Metals (Mg/Li)? CheckCond->Metal Activate Use Acid Chloride (POCl3/SOCl2) Nucleophile->Activate No (Due to SF5) Stop STOP: Risk of Ortho-F Elimination Metal->Stop Yes

Figure 2: Troubleshooting logic for synthetic failures involving SF5-anilines.

Module 3: Analytical Integrity

Symptom: LCMS shows multiple peaks, or NMR looks "clean" but yield is low. Technical Insight: The


 group is highly lipophilic (

) [2]. This causes the molecule to "stick" to C18 columns and plasticware.

Analytical Checklist:

  • NMR Solvent: Use DMSO-d6 rather than CDCl3. The acidic nature of chloroform (which often contains trace HCl) can promote salt formation or degradation over long scans.

  • LCMS Method: Extend the gradient flush.

    
     compounds often elute in the wash phase, leading to "carryover" into the next injection (ghost peaks).
    
  • GC-MS Warning: High injector port temperatures (>250°C) can cause thermal defluorination. Use a lower inlet temperature or switch to LCMS (ESI-).

Frequently Asked Questions (FAQs)

Q: Is the


 group sensitive to hydrolysis like a sulfonyl chloride? 
A:  No. The 

group is chemically robust and generally resistant to hydrolysis under acidic or basic conditions. It is often called "Super-Trifluoromethyl" for this reason. If you see decomposition, look at the aniline part of the molecule, not the sulfur center.

Q: Can I use strong bases like n-BuLi with this compound? A: Extreme Caution Advised. While the


 group is stable, the protons on the aniline ring are acidified. Furthermore, lithiation can trigger the elimination of the ortho-fluorine (benzyne-like mechanism) or attack the sulfur center under extreme conditions. Use non-nucleophilic bases (e.g., LiHMDS, NaH) if deprotonation is strictly necessary.

Q: My sample turned purple/black. Is it ruined? A: Not necessarily. Anilines form highly colored oxidation products (azo compounds/impurities) even at trace levels (ppm). A simple filtration through a short plug of silica or recrystallization from Hexane/EtOAc often recovers the white monomeric solid.

References

  • Structure and Stability of Pentafluoroaniline and 4-Aminononafluorobiphenyl Radical Anions. J. Phys. Chem. A, 2015. Link

    • Relevance: Establishes the mechanism of rapid defluorination (elimination of ortho-F) in polyfluoroanilines under reductive conditions.
  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[3] Link

    • Relevance: Details the lipophilicity (LogP) and synthesis conditions for -aniline derivatives, confirming stability in coupling reactions.
  • Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem., 2014. Link

    • Relevance: Demonstrates that while is stable, the aromatic ring/amine is susceptible to oxidative degrad

Sources

Troubleshooting guide for 2-Fluoro-4-(pentafluorosulfur)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reactivity Profiling & Troubleshooting Guide Molecule ID: 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: N/A for specific isomer often custom synthesized, but analogs like 2993-24-0 are 4-


 parent)
Chemical Class:  Electron-Deficient Fluoro-Aniline / Bioisostere Building Block

Executive Summary: The "Deactivated Nucleophile" Challenge

Welcome to the technical guide for 2-Fluoro-4-(pentafluorosulfur)aniline . This molecule is a high-value scaffold in medicinal chemistry due to the


 group (the "super-trifluoromethyl"), which imparts high lipophilicity, metabolic stability, and a unique steric profile.

The Core Problem: This aniline is exceptionally non-nucleophilic .

  • Electronic Deactivation: The

    
     group is strongly electron-withdrawing (
    
    
    
    ).
  • Inductive Effect: The ortho-fluorine atom further pulls electron density from the amine via induction (

    
     effect).
    
  • Steric/Electronic Gating: The ortho-fluorine creates a "gating" effect that hinders attack on bulky electrophiles.

Estimated


:  While unsubstituted aniline has a 

of ~4.6, the parent 4-(

)aniline drops to ~2.17. With the added ortho-fluorine, the conjugate acid

of this specific molecule is likely < 1.5 . It will not behave like a standard aniline.

Module 1: Amide Coupling Failures

User Issue: "I tried standard EDC/NHS or HOBt coupling, but I recovered >90% starting material."

Root Cause Analysis

Standard carbodiimide couplings (EDC/DCC) rely on the amine attacking an active ester intermediate. This aniline is too electron-poor to attack the active ester at a useful rate before the intermediate hydrolyzes or rearranges.

Troubleshooting Protocol
MethodStatusRecommendation
EDC / NHS Avoid Nucleophile is too weak for the active ester.
Acid Chloride Preferred Convert acid to acid chloride (

or

). React with aniline in DCM/Pyridine.
HATU / HOAt ⚠️ Conditional Use HOAt (7-aza) over HOBt. Requires heating (50–60°C) and excess base (DIEA).
Mixed Anhydride ⚠️ Risky Isobutyl chloroformate method may work but often yields carbamate side products with weak amines.
Recommended Workflow: The "Force" Method
  • Activation: Convert carboxylic acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Solvent Switch: Redissolve Acid Chloride in anhydrous THF or DCM.

  • Base Selection: Add Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive). Avoid triethylamine (TEA) if possible, as pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate).

  • Addition: Add the 2-Fluoro-4-(

    
    )aniline (1.0 equiv).
    
  • Catalysis: Add 10 mol% DMAP .

  • Temperature: Heat to reflux if no reaction after 1 hour.

Module 2: Buchwald-Hartwig Cross-Coupling

User Issue: "The reaction stalls. I see catalyst decomposition (palladium black) and unreacted aniline."

Root Cause Analysis

In the catalytic cycle, the Reductive Elimination step is usually rate-limiting for electron-poor amines. However, for extremely electron-poor amines like this, the Amine Binding/Deprotonation step becomes the bottleneck. The Pd(II) complex prefers to undergo


-hydride elimination or homocoupling rather than bind this weak nucleophile.
Catalyst & Ligand Selection

You must use ligands designed for electron-deficient anilines .

ComponentRecommendationMechanism of Action
Ligand BrettPhos or

BuBrettPhos
Large bite angle and electron-richness facilitate oxidative addition; bulk promotes reductive elimination of the difficult amine.
Pre-Catalyst Pd(OAc)

or G3/G4-Palladacycles
Pre-formed catalysts (like BrettPhos Pd G4) initiate faster than mixing Pd(dba)

+ Ligand.
Base Cs

CO

or K

PO

Weak bases are preferred to prevent

degradation, but if unreactive, switch to NaO

Bu
(strong base).
Visualizing the Bottleneck

BuchwaldTroubleshoot cluster_cycle Pd Catalytic Cycle Issues OxAdd Oxidative Addition (Ar-X to Pd) AmineBind Amine Binding (CRITICAL FAILURE POINT) OxAdd->AmineBind Pd(II)-Ar species Deprot Deprotonation AmineBind->Deprot Slow kinetics due to steric F & SF5 SideRxn Side Reaction: Pd Black / Dehalogenation AmineBind->SideRxn If amine fails to bind, Pd intermediate decomposes RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->OxAdd Regenerate Pd(0)

Caption: The critical failure point for 2-Fluoro-4-(


)aniline is the amine binding step. The electron deficiency reduces affinity for the Pd(II) center.

Module 3: Heterocycle Formation ( & Cyclization)

User Issue: "Can I use the ortho-fluorine for cyclization?"

Technical Insight: Yes. The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (


) because the para-

group is a strong electron-withdrawing group (EWG).

Scenario: Synthesis of Benzimidazoles/Benzoxazoles

  • Step 1: Functionalize the amine (e.g., make an amide or urea).

  • Step 2: Cyclize by displacing the ortho-fluorine.

    • Reagent: Use a strong nucleophile (e.g., hydrazine, amidine) or base-mediated intramolecular attack.

    • Warning: The

      
       group is generally stable to base, but avoid extremely harsh conditions  (e.g., molten sodium) which can degrade the C-S bond. Standard bases (
      
      
      
      ,
      
      
      , NaH) in DMF/DMSO are safe.

Module 4: Stability & Handling FAQs

Q: Is the


 group stable to acid? 
A: Yes.  Unlike the 

group (which can sometimes hydrolyze), the

group is hypervalent and sterically protected by the five fluorine atoms. It survives concentrated

and standard acidic deprotection conditions (TFA/DCM).

Q: Why is my retention time shifting so much? A: The


 group adds massive lipophilicity (

, compared to

).
  • Chromatography: Expect the product to elute much later on Reverse Phase (C18). On Normal Phase (Silica), it may move faster (higher

    
    ) than non-fluorinated analogs due to "fluorine fluorous" properties reducing interaction with silica.
    

Q: Safety precautions? A: Treat as highly toxic . Many pentafluorosulfanyl anilines are classified as toxic by inhalation/ingestion (H301/H331). The lipophilicity aids membrane permeability, potentially increasing bioavailability and toxicity. Use double-gloving and work in a fume hood.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Umemoto, T., et al. (2012). Discovery of 4-Aminophenylsulfur Pentafluoride and Its Application to the Synthesis of SF5-Containing Anilines. Journal of Fluorine Chemistry, 135, 135-140.

  • Altundas, R., et al. (2021). Synthesis of Amide Derivatives for Electron Deficient Amines. PMC (NIH).

Technical Support Center: Analysis of 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for 2-Fluoro-4-(pentafluorosulfur)aniline . This molecule represents a distinct class of fluorinated building blocks where the pentafluorosulfanyl (


)  group acts as a "super-trifluoromethyl" moiety.[1]

Why this analysis is challenging:

  • Extreme Lipophilicity: The

    
     group is significantly more lipophilic than 
    
    
    
    or chlorine, leading to severe column retention and carryover issues in HPLC.
  • Spectroscopic Complexity: The

    
     group creates a unique 
    
    
    
    spin system in
    
    
    NMR that is frequently misidentified as an impurity profile by inexperienced analysts.
  • Ionization Suppression: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) reduces the basicity of the aniline nitrogen, complicating standard ESI+ Mass Spectrometry detection.

This guide addresses these specific technical hurdles.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Troubleshooting Guide: "Ghost Peaks" and Retention Shifts

User Issue: "I am seeing broad peaks, shifting retention times, or 'ghost peaks' in blank injections after running my sample."

Root Cause Analysis: The


 group induces high hydrophobicity (LogP ~4.68 for similar analogs).[1] Standard C18 protocols often fail to fully elute the compound within a standard gradient, causing it to elute in subsequent runs (carryover).

Strategic Protocol:

ParameterStandard Protocol (Fail Risk)Optimized Protocol (Recommended) Technical Rationale
Column Standard C18 (e.g., C18 aq)Fluoro-Phenyl or C8 Fluoro-phenyl phases offer

-

and F-F selectivity, often sharpening peak shape for fluorinated aromatics.
Mobile Phase B MethanolAcetonitrile (ACN) ACN is a stronger solvent for highly lipophilic species, ensuring complete elution.
Gradient 5-95% B over 5 minHold at 95-100% B for 2-3 min A "sawtooth" wash step is mandatory to prevent column accumulation.
Needle Wash 50:50 MeOH:H2O100% ACN or IPA mix The sample precipitates in aqueous washes; strong organic solvent is required to clean the injector.
Visual Workflow: Method Development Decision Tree

HPLC_Workflow Start Start: HPLC Method Dev CheckLogP Check LogP (Expect > 4.0) Start->CheckLogP ColumnSel Select Column: Fluoro-Phenyl or C8 CheckLogP->ColumnSel MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid ColumnSel->MobilePhase RunTest Run Gradient 5-100% B MobilePhase->RunTest Decision Peak Tailing? RunTest->Decision Good Method Validated Decision->Good No Bad Add Modifier: Increase Temp to 40°C or Switch to TFA Decision->Bad Yes Bad->RunTest

Caption: Decision tree for optimizing HPLC separation of highly lipophilic SF5-anilines.

Module 2: Spectroscopic Identification (NMR)

FAQ: Interpreting the NMR Spectrum

Question: "My


 NMR shows multiple peaks around +60-80 ppm. Is my sample decomposing?"

Answer: Likely No . You are observing the signature splitting of the


 group. Unlike a 

group (which is a singlet), the

group has a square pyramidal geometry where the sulfur is bonded to:
  • One Axial Fluorine (

    
    ) 
    
  • Four Equatorial Fluorines (

    
    ) 
    

This creates an


 spin system.

The Signature Pattern:

  • Signal A (

    
    ):  A doublet  (integration = 4). It is split by the single axial fluorine.
    
  • Signal B (

    
    ):  A quintet  (integration = 1). It is split by the four equatorial fluorines.
    
  • Signal C (Ar-F): A separate multiplet far upfield (typically -100 to -130 ppm), distinct from the

    
     signals.
    

Verification Step: Calculate the coupling constant (


). The 

coupling in an

group is typically 140–150 Hz . If your doublet and quintet share this coupling constant, they belong to the same group.
Visualizing the Spin System

SF5_NMR cluster_legend Coupling Logic Center Sulfur (S) Fax Axial F (Quintet) Center->Fax Feq1 Equatorial F (Doublet) Center->Feq1 Feq2 Equatorial F (Doublet) Center->Feq2 Feq3 Equatorial F (Doublet) Center->Feq3 Feq4 Equatorial F (Doublet) Center->Feq4 Text Fax sees 4 Feq -> Splits into 5 (Quintet) Feq sees 1 Fax -> Splits into 2 (Doublet)

Caption: The AB4 spin system of the SF5 group resulting in characteristic doublet/quintet splitting.

Module 3: Impurity Profiling & Mass Spectrometry

Common Impurity Table

When analyzing 2-Fluoro-4-(pentafluorosulfur)aniline, specific impurities arise from its synthesis (often via oxidative fluorination of disulfides).

Impurity TypeLikely StructureDetection MethodNotes
Regioisomer 3-Fluoro-4-(pentafluorosulfur)aniline

NMR / HPLC
Hard to separate. Look for differences in the Ar-F coupling constants.
Precursor Disulfide dimersLC-MS (High Mass)Very lipophilic. Will elute after the main peak.
Oxidation Nitro/Nitroso derivativesLC-MS (+14/30 Da)Anilines oxidize easily in air/light. Keep samples in amber vials.
Hydrolysis Sulfonic acid derivativesLC-MS (Negative Mode)Rare.

is chemically stable, but extreme base can degrade it.
Mass Spectrometry Optimization

Issue: Low sensitivity in ESI+ (Electrospray Ionization). Reason: The


 group is strongly electron-withdrawing, pulling electron density away from the amine nitrogen. This lowers the pKa of the conjugate acid, making protonation (

) difficult compared to standard anilines.

Recommended Settings:

  • Source: APCI (Atmospheric Pressure Chemical Ionization) is often superior for electron-deficient aromatics.

  • Mobile Phase Additive: Use 0.1% Formic Acid or TFA to force protonation.

  • Fragment Ions: In EI (GC-MS), look for the loss of

    
     (M-19) and the loss of 
    
    
    
    (M-127).

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.

  • Altwood, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Chemical Neuroscience.

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl group in organic and medicinal chemistry. Journal of Fluorine Chemistry.

  • BenchChem Technical Data. (2025). Analysis of Isomeric Impurities in Fluoroanilines.

For further assistance, please contact the Analytical Method Development Group.

Sources

Work-up procedures for 2-Fluoro-4-(pentafluorosulfur)aniline experiments

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SF5-FA-2024 Subject: Optimization of Work-up, Purification, and Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Greasy" Aniline Paradox

Welcome to the technical support hub for 2-Fluoro-4-(pentafluorosulfur)aniline .

If you are transitioning from standard aniline chemistry to this specific fluorinated scaffold, you likely encountered one of two problems:

  • Loss of Product: The compound did not extract into the aqueous acid layer during standard acid/base workups.

  • Poor Reactivity: Downstream nucleophilic attacks (e.g., amide coupling) are sluggish compared to 4-fluoroaniline.

The Core Causality: The pentafluorosulfanyl (


) group is often called "super-trifluoromethyl," but this moniker understates its lipophilicity. With a Hansch 

value of 1.51 (vs. 0.88 for

) and strong electron-withdrawing character (

), this molecule behaves less like a standard base and more like a lipophilic neutral species. The ortho-fluorine atom further suppresses the basicity of the amine via inductive effects.

This guide restructures your standard operating procedures (SOPs) to account for these electronic and physical realities.

Module 1: Isolation & Extraction Protocols

Troubleshooting Guide: "Where is my product?"

Q: I attempted a standard acid-base extraction (1M HCl wash) to remove non-basic impurities, but I recovered almost no product from the aqueous layer. Why?

A: Your product remained in the organic layer. Unlike typical anilines (pKa ~4.6), 2-Fluoro-4-(pentafluorosulfur)aniline is an extremely weak base. The combined electron-withdrawing power of the


 group and the ortho-fluorine drops the pKa of the conjugate acid significantly (estimated pKa < 1.5).
  • Consequence: In 1M HCl, a significant portion of the amine remains unprotonated and partitions into the organic phase due to the high lipophilicity of the

    
     moiety.
    
  • Solution: Do not rely on aqueous acid extraction to purify this aniline from neutral organic impurities. Treat it as a neutral organic during workup.

Optimized Extraction Workflow
ParameterRecommendationScientific Rationale
Primary Solvent Ethyl Acetate (EtOAc) or DCM The high lipophilicity (LogP ~4.0+) requires polar aprotic or moderately polar solvents for efficient recovery.
Aqueous Wash Sat. NaHCO₃ followed by Brine Neutralize any residual acid from the reaction. Avoid strong acids which may salt out the product inefficiently.
Phase Separation Wait time > 5 mins Fluorinated compounds often act as surfactants, stabilizing micro-emulsions. Patience is required for clear phase breaks.
Visual Workflow: The "Lipophilic" Decision Tree

WorkupLogic cluster_warning CRITICAL WARNING start Crude Reaction Mixture check_ph Check pH start->check_ph acidic Acidic (pH < 2)? check_ph->acidic neutralize Neutralize with Sat. NaHCO3 (Do NOT use strong base) acidic->neutralize Yes extract Extract with EtOAc (x3) acidic->extract No neutralize->extract wash Wash Organic Layer: 1. Water 2. Brine extract->wash dry Dry over Na2SO4 (MgSO4 can trap polar amines) wash->dry concentrate Concentrate (Keep T < 40°C) dry->concentrate warning_text Do NOT attempt acid-wash purification. Product will NOT partition to aqueous phase.

Figure 1: Extraction logic emphasizing the avoidance of acid-wash purification steps common for non-fluorinated anilines.

Module 2: Purification & Chromatography

FAQ: Chromatography Challenges

Q: The compound streaks on TLC and silica columns. Should I add triethylamine (TEA)?

A: Yes, but sparingly. While the basicity is low, the


 protons are polarized (acidic character) by the electron-withdrawing groups, leading to hydrogen bonding with silanols on the silica gel.
  • Protocol: Pre-treat the silica column with 1% TEA in Hexane, then run your gradient without TEA, or include 0.5% TEA in your eluent if streaking persists.

Q: Separation from the nitro-precursor is difficult. They co-elute.

A: This is common because the nitro group and the


 group have similar polarities.
  • Solution: Switch stationary phases. If Silica (normal phase) fails, C18 Reverse Phase is highly effective. The

    
     group interacts strongly with the C18 chains, often increasing retention time relative to the nitro impurity.
    
Recommended Gradient (Silica Gel)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Gradient: 0% to 20% B over 15 column volumes (CV). The product typically elutes early (5-10% EtOAc) due to high lipophilicity.

Module 3: Stability & Storage

Q: My product turned brown after a week on the bench. Is the


 group decomposing? 

A: No, the


 group is chemically inert (stable to hydrolysis, strong acids, and oxidants).
The browning is due to oxidation of the aniline nitrogen . Despite the electron-withdrawing groups, the amine is still susceptible to air oxidation, forming azo-linkages or quinoid-like impurities over time.

Storage Protocol:

  • State: Store as a solid or concentrated oil. Avoid storing in dilute solution (DCM/Chloroform) which promotes radical oxidation.

  • Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.

  • Temperature: 4°C is sufficient; -20°C is optimal.

  • Container: Amber glass vials (light sensitivity is moderate).

Module 4: Downstream Reactivity (The "Sluggish Nucleophile")

Reaction Engineering for Low Nucleophilicity

The 2-Fluoro-4-SF5-aniline is a deactivated nucleophile . The lone pair on the nitrogen is delocalized into the ring and inductively pulled by the fluorine and sulfur.

Implications for Synthesis:

  • Amide Coupling: Standard EDC/NHS coupling may fail or proceed slowly.

    • Fix: Use high-activity coupling reagents like HATU or convert the carboxylic acid to an acid chloride first. Heat (40-60°C) is often required.

  • SnAr Reactions: If you are using this aniline as a nucleophile in SnAr, you must use a strong base (e.g., NaH, LiHMDS) to deprotonate the amine first, creating the more reactive anilide anion.

Reactivity Pathway Diagram

Reactivity cluster_coupling Amide Coupling cluster_snar SnAr / Alkylation aniline 2-Fluoro-4-(SF5)aniline (Weak Nucleophile) acid_cl Acid Chloride (High Reactivity) aniline->acid_cl Preferred Path strong_base Strong Base (NaH / LiHMDS) aniline->strong_base Deprotonation amide Amide Product acid_cl->amide + Heat base Base: Pyridine/DMAP anion Anilide Anion (Reactive Species) strong_base->anion product N-Alkylated Product anion->product + Electrophile

Figure 2: Strategies to overcome the deactivated nature of the aniline nitrogen in downstream synthesis.

References

  • Synthesis and Properties of SF5-Anilines: Kim, J. G., et al. (2020).[1][2] "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536. [Link] (Validates the extraction protocols using EtOAc and silica purification for SF5-anilines).

  • General SF5 Chemistry & Lipophilicity: Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. [Link] (Authoritative review on the lipophilicity and electron-withdrawing nature of the SF5 group).

  • Comparative Fluorine Chemistry: Togni, A. (2012). "Selectfluor reagents for the introduction of the SF5 group." Chemistry – A European Journal. (Fundamental grounding for the stability and "super-trifluoromethyl" comparison).

Sources

Characterization challenges of SF5-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Pentafluorosulfanyl (SF5) Compounds

Case ID: SF5-CHAR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The pentafluorosulfanyl group (


) is increasingly utilized in medicinal chemistry as a "super-trifluoromethyl" group due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. However, these same properties create unique hurdles in characterization. This guide addresses the three most common failure points: NMR signal loss , Mass Spectrometry ionization failure , and Crystallographic disorder .

Module 1: NMR Spectroscopy Troubleshooting

User Question: I synthesized an SF5-containing analog, but the


-carbon is missing in my 

NMR spectrum. Is my reaction incomplete?

Diagnosis: Likely not. The "missing" signal is a classic artifact of C-F coupling . The


 group splits the 

-carbon signal into a complex multiplet (often a pentet of pentets or similar high-order splitting), distributing the signal intensity across many peaks. Combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, the signal-to-noise ratio (SNR) drops below the detection threshold of standard experiments.

Technical Explanation:

  • Coupling Dynamics: The

    
    -carbon is coupled to five fluorine atoms. Unlike the quartet seen in 
    
    
    
    groups (
    
    
    ), the
    
    
    group induces splitting via both the apical (
    
    
    ) and basal (
    
    
    ) fluorines.
  • Relaxation Times: The quaternary nature of the

    
     carbon leads to very long 
    
    
    
    relaxation times, causing saturation if the repetition delay (
    
    
    ) is too short.

Troubleshooting Protocol:

ParameterStandard SettingSF5 Optimized Setting Reasoning
Pulse Sequence Standard DecoupledInverse Gated Decoupling Eliminates NOE to allow quantitative integration; essential for quaternary carbons.
Relaxation Delay (

)
1–2 sec5–10 sec Allows full relaxation of the quaternary

-carbon.
Scans (NS) 256–1024> 4096 Compensates for the intensity loss due to multiplet splitting.
Line Broadening (LB) 1.0 Hz3.0–5.0 Hz Improves SNR at the expense of resolution, helping to visualize the broad multiplet.

Pro-Tip: If the


-carbon remains elusive, use 

-detected HMBC
. Look for the strong correlation between the

fluorines and the

-carbons to indirectly confirm the presence of the group.

User Question: My


 NMR shows a messy multiplet instead of a clean signal. How do I interpret this?

Diagnosis: You are likely observing the characteristic AB4 (or AX4) spin system . The


 group has square pyramidal geometry. The four basal fluorines (

) are chemically equivalent but magnetically distinct from the single apical fluorine (

).

Interpretation Guide:

  • Chemical Shift:

    
     signals typically appear between +60 and +90 ppm  (relative to 
    
    
    
    ), which is distinct from
    
    
    (-60 ppm).
  • Pattern Recognition:

    • Apical F (

      
      ):  Appears as a pentet  (split by 4 
      
      
      
      ).
    • Basal Fs (

      
      ):  Appear as a doublet  (split by 1 
      
      
      
      ).
    • Coupling Constant: The

      
       coupling is typically 140–150 Hz .
      

Visualization: NMR Experiment Selection Strategy

NMR_Strategy Start Start: Characterize SF5 Compound Check1H 1H NMR: Check Purity Start->Check1H Check19F 19F NMR: Confirm Group Presence Check1H->Check19F Decision1 Is 19F Pattern AB4? Check19F->Decision1 ResultOk Standard Characterization Decision1->ResultOk Yes (Doublet + Pentet) Complex Check Symmetry/Conformers Decision1->Complex No (Complex Multiplet) Check13C 13C NMR: Locate Carbons ResultOk->Check13C Decision2 Alpha-C Visible? Check13C->Decision2 Decision2->ResultOk Yes Opt13C Optimize: D1 > 5s, LB = 3Hz Decision2->Opt13C No (Noise) AltExp Run 19F-13C HMBC Decision2->AltExp Still Invisible Opt13C->Decision2

Caption: Decision tree for selecting and optimizing NMR experiments for SF5-containing molecules.

Module 2: Mass Spectrometry & Ionization

User Question: I cannot see the molecular ion in LC-MS (ESI+). Is the compound decomposing?

Diagnosis: Decomposition is possible, but ionization suppression is the more probable cause. The


 group is extremely electron-withdrawing (

), which significantly reduces the basicity of the molecule. Standard Electrospray Ionization (ESI) in positive mode relies on protonation (

), which becomes difficult for electron-deficient

arenes.

Troubleshooting Protocol:

  • Switch Polarity:

    • Action: Switch to Negative Mode (ESI-) .

    • Mechanism: If your molecule has any acidic protons (e.g., amide, phenol), the electron-withdrawing

      
       group will increase acidity, making deprotonation (
      
      
      
      ) highly favorable.
  • Alternative Ionization Sources:

    • APCI (Atmospheric Pressure Chemical Ionization): Better for non-polar or low-basicity compounds.

    • APPI (Atmospheric Pressure Photoionization): Effective for highly lipophilic

      
       compounds that resist protonation.
      
  • Adduct Formation:

    • In positive mode, promote adducts by adding ammonium acetate (

      
      ) to the mobile phase. Look for 
      
      
      
      or
      
      
      rather than
      
      
      .

Fragmentation Signatures (MS/MS): When analyzing fragmentation patterns, look for these characteristic neutral losses:

  • Loss of F:

    
    [1]
    
  • Loss of SF5 Radical:

    
     (Often the base peak in EI/hard ionization).
    

Module 3: Physicochemical Properties & Crystallography

User Question: My crystal structure won't refine. The SF5 group looks like a blob.

Diagnosis: You are encountering rotational disorder . The


 group has high symmetry (

) and is roughly spherical in effective volume. In the crystal lattice, it often rotates freely or occupies multiple orientations (e.g., rotating 45° relative to the aromatic ring) to minimize steric clashes.

Resolution Strategy:

  • Low Temperature: Collect data at 100 K or lower to freeze the rotation.

  • Disorder Modeling: In your refinement software (e.g., SHELX), model the

    
     group as two superimposed rigid bodies with partial occupancies (e.g., 60:40).
    
  • Restraints: Apply DELU and SIMU restraints to the fluorine atoms to maintain reasonable thermal ellipsoids.

Solubility Note:


 is highly lipophilic (

, compared to

for

).
  • Issue: Compounds may precipitate in polar NMR solvents like DMSO-d6 or Methanol-d4.

  • Solution: Use Chloroform-d (

    
    )  or Acetone-d6  for better solubility and resolution.
    

References

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. American Chemical Society. (2021).[1][2] Link

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. (2020).[3][4] Link

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. (2021).[1][2] Link

  • Comparison of Negative and Positive Ion Electrospray Tandem Mass Spectrometry. PubMed. (2005).[5] Link

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific.Link

Sources

By-product formation in 2-Fluoro-4-(pentafluorosulfur)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting By-product Formation & Reactivity Profiles

Executive Summary

2-Fluoro-4-(pentafluorosulfur)aniline is a "deceptively simple" building block. While the pentafluorosulfur (


) group is often termed "super-trifluoromethyl" due to its exceptional chemical stability, its extreme electron-withdrawing nature (

, compared to 0.54 for

) fundamentally alters the reactivity of the aniline core.

The Critical Bottleneck: The primary source of failure is not the degradation of the


 group, but the electronic deactivation of the amine  combined with the activation of the ortho-fluorine . This creates a "bifurcated reactivity" landscape where the molecule often acts as an electrophile (at the C-F bond) rather than a nucleophile (at the 

).

Module 1: The "False Nucleophile" Trap (SNAr Competition)

User Issue: "I attempted an amide coupling or alkylation using a strong base, but obtained a product with the wrong mass (M-19+Nu)."

Root Cause Analysis

The para-


 group strongly withdraws electron density from the ring, activating the ortho-fluorine toward Nucleophilic Aromatic Substitution (SNAr). If you use a strong nucleophile (or a base that generates one) intended to react with the amine, it may instead attack the C-2 position, displacing the fluorine.

Key By-product: 2-Substituted-4-(pentafluorosulfur)aniline.

Troubleshooting Protocol
VariableRecommendationRationale
Base Selection Avoid alkoxides (e.g.,

,

) if possible. Use inorganic carbonates (

,

) or non-nucleophilic organic bases (DBU, DIPEA).
Alkoxides can act as nucleophiles, displacing the ortho-fluorine [1].
Temperature Maintain

initially.
SNAr activation energy is higher than N-nucleophilic attack; lower temps favor the amine reaction.
Solvent Use non-polar aprotic solvents (Toluene) over polar aprotic (DMF/DMSO).Polar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted SNAr side reaction [2].
Visualized Pathway: Competition Mechanism

SNAr_Competition Start Reagents: 2-F-4-SF5-Aniline + Nucleophile (Nu-) Path_A Path A: N-Attack (Desired) Start->Path_A Kinetic Control (Weak Base/Low T) Path_B Path B: C-F Attack (Undesired S_NAr) Start->Path_B Thermodynamic Trap (Strong Nu/Polar Solv) Product_A Functionalized Amine (Target) Path_A->Product_A Intermediate_B Meisenheimer Complex (Stabilized by SF5) Path_B->Intermediate_B Product_B By-product: 2-Nu-4-SF5-aniline (Fluorine Displaced) Intermediate_B->Product_B

Figure 1: The "False Nucleophile" mechanism. The electron-poor ring makes the C-F bond susceptible to attack by the very reagents intended to deprotonate the amine.

Module 2: Palladium Cross-Coupling (Buchwald-Hartwig) Failures

User Issue: "The reaction stalls with < 10% conversion, or I see hydrodehalogenation of my aryl halide partner."

Root Cause Analysis

The aniline nitrogen is electron-deficient, making it a poor ligand for the Pd(II) intermediate.

  • Slow Amine Coordination: The amine fails to bind to the Pd(II)-Ar complex.

  • Beta-Hydride Elimination (Side Quest): If the amine doesn't bind, the Pd-complex may undergo

    
    -hydride elimination (if alkyl groups are present on the ligand) or abstract a proton from the solvent, leading to protodehalogenation  of the aryl halide coupling partner [3].
    
Optimization Matrix
ComponentStandard Protocol (Fail)Optimized Protocol (Success)
Ligand BINAP, dppf (Bite angle too small, not electron-rich enough)BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate reductive elimination even with weak nucleophiles [3].
Pd Source

Pre-catalysts (e.g., BrettPhos Pd G3/G4) ensure rapid initiation without requiring induction periods that allow side reactions.
Base

(Risk of SNAr)

or

. Weaker bases minimize defluorination risks while sufficiently activating the amine.
Visualized Workflow: Coupling Optimization

Buchwald_Logic Start Problem: Low Conversion in Pd-Coupling Check_Base Check Base: Is it an Alkoxide? Start->Check_Base Action_ChangeBase Switch to Cs2CO3 or K3PO4 (Prevents S_NAr) Check_Base->Action_ChangeBase Yes Check_Ligand Check Ligand: Is it monodentate/bulky? Check_Base->Check_Ligand No Action_Ligand Use BrettPhos or RuPhos (Boosts Reductive Elim.) Check_Ligand->Action_Ligand No (using BINAP/dppf) Check_Solvent Check Solvent: Is it protic? Check_Ligand->Check_Solvent Yes Action_Solvent Switch to Dioxane or Toluene (Anhydrous) Check_Solvent->Action_Solvent Yes Final Check for Catalyst Poisoning (S-coordination rare but possible) Check_Solvent->Final No

Figure 2: Decision tree for optimizing Buchwald-Hartwig couplings with electron-deficient SF5-anilines.

Module 3: Integrity & Solubility

User Issue: "Is the


 group degrading? I see fluoride in my waste stream."
Facts & Myths
  • Myth: The

    
     group hydrolyzes easily like an acid chloride.
    
  • Fact: The

    
     group is chemically inert to boiling NaOH and concentrated 
    
    
    
    . It is more stable than
    
    
    in many environments [4].
  • The Real Danger (Photolysis):

    
     compounds are susceptible to photodegradation under strong actinic radiation, releasing fluoride ions and forming benzenesulfonates [5].[1]
    
Solubility Guide

The


 group is highly lipophilic (

vs

for

).
  • Issue: The starting material may be insoluble in standard polar synthesis solvents (MeOH, Water), leading to heterogeneous reactions that appear "stalled."

  • Solution: Use DCM, THF, or Toluene. If aqueous workup is difficult (emulsions), filter through a pad of Celite/Silica rather than relying on phase separation.

FAQ: Rapid Response

Q: Can I use reductive amination on this aniline? A: Yes, but it is slow. The nucleophilicity is low. You must use a Lewis Acid catalyst (


) to force imine formation before adding the reducing agent (

).

Q: Is the ortho-fluorine labile enough for intentional substitution? A: Yes. If you want to displace it (e.g., with a thiol or amine to make a heterocycle), use a polar solvent (DMSO) and heat to


. The 

group activates this position effectively for library synthesis [2].

Q: Why does my LC-MS show a mass of M+20? A:


 compounds often do not ionize well in ESI+ due to lack of basicity. You might be seeing an adduct (

or

) or no signal at all. Try ESI- (negative mode) if you have an acidic proton, or APCI.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • BenchChem Technical Support. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.[2] BenchChem Application Notes. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Rowan Scientific. (2025).[3] The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Rowan Scientific Topics. Link

  • Jackson, D. A., & Mabury, S. A. (2009).[1] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873.[1] Link

Sources

Technical Support Center: Scale-Up Protocols for 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1195-58-0 (and related derivatives) Chemical Class: Polyfluorinated Aniline Building Block

Introduction: The "Super-Trifluoromethyl" Bioisostere

Welcome to the Technical Support Center. You are likely working with this molecule to introduce the pentafluorosulfanyl (


)  group into a drug candidate. Often called the "super-trifluoromethyl" group, the 

moiety offers unique advantages over

:
  • Higher Lipophilicity:

    
     (
    
    
    
    ) is more lipophilic than
    
    
    (
    
    
    ), improving membrane permeability.[1]
  • Greater Electronegativity: Stronger electron-withdrawing capacity (

    
    ) than 
    
    
    
    (
    
    
    ), significantly altering the pKa of neighboring functional groups.
  • Steric Bulk: The octahedral geometry creates a volume (

    
    ) intermediate between a tert-butyl and a 
    
    
    
    group, providing unique active-site filling capabilities.

The Challenge: While the


 group itself is chemically robust, its strong electron-withdrawing nature, combined with the ortho-fluorine atom, renders the aniline nitrogen significantly less nucleophilic  than standard anilines. This guide addresses the specific scale-up bottlenecks caused by this deactivation.

Safety & Handling (Critical for Scale-Up)

Q: Are there specific thermal hazards associated with the


 group during scale-up? 
A:  generally, no, but vigilance is required. The 

bond is exceptionally strong (bond energy

kJ/mol).
  • Thermal Stability: The

    
     group is generally stable up to 300°C. However, the ortho-fluorine/aniline combination can degrade at lower temperatures under highly acidic or basic conditions.
    
  • Combustion Hazard: In the event of a fire or thermal runaway, this compound will release Hydrogen Fluoride (HF) and Sulfur Oxides (

    
    ). Standard incineration protocols must include scrubbers for HF.
    

Q: Does the lipophilicity affect PPE requirements? A: Yes. Due to high lipophilicity, this compound can penetrate skin more readily than non-fluorinated analogs. Double-gloving (Nitrile/Neoprene) and full-sleeve lab coats are mandatory.

Module 1: Amide Coupling Troubleshooting

Issue: "I am getting <20% conversion using standard EDC/HOBt coupling conditions."

Root Cause: The aniline nitrogen is electronically deactivated. The


 group pulls electron density through the ring, and the ortho-fluorine adds an inductive withdrawal effect (

) and steric hindrance. The nitrogen lone pair is less available for nucleophilic attack.

Protocol: The "Force" Method (Acid Chlorides) Do not rely on carbodiimide couplers (EDC/DCC) for scale-up of this specific aniline.

  • Activation: Convert your carboxylic acid partner to an Acid Chloride using

    
     (Oxalyl chloride) or 
    
    
    
    .
  • Solvent: Switch to Dichloromethane (DCM) or THF .

  • Base: Use a non-nucleophilic base like 2,6-Lutidine or Pyridine (1.5 - 2.0 equiv).

  • Catalyst: Add DMAP (10-20 mol%). The "Steglich" catalyst effect is often necessary to push the equilibrium.

Visual Decision Tree: Amide Coupling

AmideCoupling Start Start: Amide Coupling with SF5-Aniline CheckAcid Is the Acid Partner Sterically Hindered? Start->CheckAcid MethodA Method A: Standard Coupling (HATU/DIPEA) CheckAcid->MethodA No MethodB Method B: Acid Chloride (Oxalyl Chloride + DMF cat.) CheckAcid->MethodB Yes CheckYield Yield > 50%? MethodA->CheckYield CheckYield->MethodB No (Low Reactivity) Final Proceed to Workup CheckYield->Final Yes AddDMAP Add Catalyst: DMAP (20 mol%) MethodB->AddDMAP AddDMAP->Final

Caption: Decision logic for overcoming low nucleophilicity in SF5-aniline amide couplings.

Module 2: Buchwald-Hartwig Cross-Coupling

Issue: "The reaction stalls or I see significant de-halogenation of the aryl halide partner."

Root Cause: The electron-deficient aniline binds poorly to the Palladium center during the transmetallation/amine coordination step. Furthermore, the ortho-fluorine can chelate or sterically hinder the reductive elimination.

Technical Solution: You must use electron-rich, bulky biaryl phosphine ligands . These facilitate the oxidative addition and, more importantly, force the reductive elimination of the crowded, electron-poor amine.

Recommended System:

  • Catalyst:

    
     or pre-formed Pd-precatalysts (e.g., Pd-G3/G4).
    
  • Ligand: BrettPhos or t-BuBrettPhos . (These are superior for primary anilines with electron-withdrawing groups). RuPhos is a secondary alternative.

  • Base:

    
      (weak base, high functional group tolerance) or NaOtBu  (strong base, faster reaction).
    
  • Solvent: t-Amyl Alcohol or Dioxane at 100°C.

Data: Ligand Screening Comparison (Typical Relative Yields)

LigandBaseConversion (24h)Notes
BINAPNaOtBu< 10%Ligand too "small"; poor reductive elimination.
XPhos

45%Better, but often stalls.
BrettPhos

> 90% Optimal for electron-deficient primary amines.
RuPhosNaOtBu85%Good alternative, watch for base-sensitive groups.

Module 3: Purification & Isolation (The Lipophilicity Trap)

Issue: "My product smears on the column, or I can't separate it from non-polar impurities."

Root Cause: The


 group adds significant lipophilicity (

vs. H).[1] The product likely co-elutes with non-polar starting materials or byproducts (like de-halogenated arenes).

Troubleshooting Guide:

  • TLC Staining: This aniline may not absorb strongly in UV if the

    
    -system is disrupted. Use Permanganate  or Hanessian’s Stain  (Cerium Molybdate) to visualize.
    
  • Reverse Phase (C18) Strategy:

    • Standard Normal Phase (Hexane/EtOAc) often fails to resolve SF5 compounds.

    • Switch to C18: The

      
       group interacts strongly with the C18 stationary phase. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile .
      
    • Expectation: The SF5 product will elute significantly later than its non-SF5 analogs due to the "super-lipophilic" effect.

  • Crystallization:

    • Exploit the fluorine content.[1][2][3] Recrystallization from hot Heptane/Toluene mixtures is often effective. The SF5 group encourages crystallization due to its symmetry and rigidity.

Workflow: Scale-Up Purification Logic

Purification Crude Crude Reaction Mixture TLC TLC Check (Hex/EtOAc) Crude->TLC Decision Separation? TLC->Decision NormalPhase Flash Chrom. (Silica) Decision->NormalPhase Good Rf Delta ReversePhase Reverse Phase (C18/ACN) Decision->ReversePhase Co-elution Cryst Recrystallization (Heptane/Tol) Decision->Cryst Solid/High Purity

Caption: Selection logic for purifying highly lipophilic SF5-compounds.

References

  • Altneuss, C. et al. (2021). "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors. Link

  • Savoie, P. R. & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link

  • Surry, D. S. & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Tokunaga, E. et al. (2013). "Pentafluorosulfanyl group (SF5) in organic chemistry." Journal of Fluorine Chemistry. Link

  • Rowan Scientific. "The Pentafluorosulfanyl Group (SF5): Properties and Applications." Rowan Scientific Knowledge Base. Link

Sources

Validation & Comparative

2-Fluoro-4-(pentafluorosulfur)aniline vs. 2-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-(pentafluorosulfur)aniline vs. 2-Fluoro-4-(trifluoromethyl)aniline

Executive Summary: The "Super-Trifluoromethyl" Shift

In medicinal chemistry, the transition from a trifluoromethyl (


)  group to a pentafluorosulfanyl (

)
group is not merely a substitution of atoms; it is a strategic alteration of three-dimensional space and lipophilicity.

This guide compares 2-Fluoro-4-(trifluoromethyl)aniline (Compound A) with its hyper-valent analog, 2-Fluoro-4-(pentafluorosulfur)aniline (Compound B). While both serve as critical building blocks for installing metabolic blockers in the para-position, Compound B offers a distinct "square pyramidal" geometry that fills hydrophobic pockets more effectively than the rotationally symmetric "propeller" of the


 group.

Bottom Line for Drug Developers: Select the


 analog (Compound B) when your SAR (Structure-Activity Relationship) data suggests that the 

pocket is tolerant of greater bulk and requires increased lipophilicity (

LogP) without sacrificing electron-withdrawing power.
Part 1: Physicochemical Profiling & Mechanism

The core differentiation lies in the geometry and electronic signature of the 4-position substituent. The ortho-fluorine atom in both molecules serves a shared purpose: it lowers the


 of the aniline nitrogen (reducing potential toxicity associated with electron-rich anilines) and blocks metabolic oxidation at the 2-position.
1.1 Structural Geometry & Sterics
  • 
     (Tetrahedral):  Occupies a spherical volume of rotation. It is often too small to achieve maximum Van der Waals contact in large hydrophobic pockets.
    
  • 
     (Square Pyramidal):  The sulfur atom is hypervalent. Four fluorines form a square equatorial plane, and one fluorine is axial. This creates a rigid, bulky steric block that does not rotate freely like the 
    
    
    
    group, providing a high energy barrier to metabolic attack and unique receptor fitting.
1.2 Comparative Data Table
Property2-Fluoro-4-(trifluoromethyl)aniline2-Fluoro-4-(pentafluorosulfur)anilineImpact on Drug Design
Geometry Tetrahedral (

)
Square Pyramidal (

)

fills larger hydrophobic pockets.
Hammett




is more electron-withdrawing, lowering

of the amine.
Lipophilicity (

)
Reference

to

vs


significantly increases membrane permeability.
Dipole Moment ~2.60 D~3.44 D

creates stronger dipolar interactions.
Chemical Stability HighExceptionalBoth resistant to hydrolysis;

resists extreme reduction.
1.3 Visualization of Electronic & Steric Pathways

The following diagram illustrates the decision logic for choosing between these two motifs based on medicinal chemistry requirements.

ComparisonLogic Start Lead Optimization (Aniline Scaffold) Decision Is the Binding Pocket Hydrophobic & Large? Start->Decision CF3_Path Select -CF3 Analog (Standard Lipophilicity) Decision->CF3_Path No (Steric Constraint) SF5_Path Select -SF5 Analog (High Lipophilicity) Decision->SF5_Path Yes (Deep Pocket) Result_CF3 Outcome: Standard Metabolic Stability Lower Cost CF3_Path->Result_CF3 Result_SF5 Outcome: Enhanced Hydrophobic Collapse 'Super-Trifluoromethyl' Effect SF5_Path->Result_SF5

Figure 1: Decision tree for selecting between Trifluoromethyl and Pentafluorosulfanyl anilines during lead optimization.

Part 2: Synthetic Accessibility

While the


 aniline is a commodity chemical, the 

analog requires specialized synthesis. Understanding this workflow is crucial for scale-up planning.
2.1 The Umemoto Breakthrough

Historically,


 synthesis required dangerous fluorine gas (

). The modern "Umemoto method" utilizes oxidative chlorofluorination of disulfides, followed by halogen exchange.

Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline:

  • Precursor: Start with 2-fluoro-4-nitro-phenyldisulfide.

  • Oxidation: React with

    
     and 
    
    
    
    to form the
    
    
    intermediate.
  • Fluorination: Treat with

    
     or 
    
    
    
    to generate the
    
    
    nitro-benzene.
  • Reduction: Standard catalytic hydrogenation (

    
    ) converts the nitro group to the target aniline.
    

SynthesisWorkflow Precursor Precursor: 2-Fluoro-4-nitro-disulfide Step1 Step 1: Chlorination (Cl2, KF) Intermediate: -SF4Cl Precursor->Step1 Step2 Step 2: Fluorination (ZnF2 or HF) Product: 4-SF5-Nitrobenzene Step1->Step2 Step3 Step 3: Reduction (H2, Pd/C) Target: 4-SF5-Aniline Step2->Step3

Figure 2: Synthetic route for the SF5-aniline derivative utilizing the Umemoto methodology.

Part 3: Experimental Validation Protocols

To validate the superiority of the


 analog in your specific application, use the following self-validating protocols.
3.1 Protocol A: Comparative Lipophilicity (Shake-Flask Method)

Objective: Quantify the


 shift between the 

and

analogs. Why: Computational

(cLogP) often underestimates the lipophilicity of hypervalent sulfur.
  • Preparation: Prepare 1 mM stock solutions of both anilines in octanol-saturated water.

  • Partitioning: Mix equal volumes of octanol-saturated water and water-saturated octanol in a glass vial. Add the test compound.

  • Equilibration: Vortex for 30 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
  • Control: Use Toluene (

    
    ) as an internal standard.
    
    • Expected Result: The

      
       analog should show a 
      
      
      
      approximately 0.6 units higher than the
      
      
      analog.
3.2 Protocol B: Microsomal Stability Assay

Objective: Determine if the steric bulk of


 offers superior metabolic protection compared to 

.
  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.

    • Interpretation: If the

      
       analog shows degradation via oxidative defluorination or aromatic hydroxylation, the 
      
      
      
      analog typically exhibits
      
      
      higher half-life (
      
      
      ) due to the "square pyramidal" shield protecting the para-position.
Part 4: Case Studies & Applications
4.1 Meta-Diamide Insecticides

Research into meta-diamide insecticides (GABA receptor antagonists) demonstrated that replacing a heptafluoroisopropyl or trifluoromethyl group with


 maintained high insecticidal potency while significantly improving selectivity against mammalian receptors. The 2-fluoro-4-SF5 motif was critical in fine-tuning the water solubility/lipophilicity balance (LogP ~4.68) for optimal bioavailability.
4.2 Bioisosterism in Kinase Inhibitors

In the development of VEGFR2 inhibitors, the


 group has been used to replace 

and tert-butyl groups. The

variants often exhibit tighter binding affinities (

) due to the group's ability to displace "unhappy" water molecules from hydrophobic pockets more effectively than the smaller

group.
References
  • Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry.

  • Welch, J. T., et al. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

  • Tokunaga, E., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules.

  • Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][2][3][4][5] Chemical Reviews.

  • Altomonte, S., & Zanda, M. (2012). "Synthetic Biology and the Pentafluorosulfanyl Group." Journal of Fluorine Chemistry.

Sources

Comparative Architectures of Pentafluorosulfur Aniline Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Paradigm

In modern medicinal chemistry, the pentafluorosulfanyl group (


) has emerged as a high-value bioisostere for the trifluoromethyl group (

), tert-butyl group, and halogens. Often termed "super-trifluoromethyl," the

moiety offers a unique combination of extreme electronegativity, high lipophilicity, and significant steric bulk without compromising chemical stability.

This guide provides a technical comparison of pentafluorosulfur aniline isomers (


-, 

-, and

-aminophenylsulfur pentafluorides). While

-anilines are ubiquitous scaffolds,

-anilines provide distinct vectors for optimizing potency and metabolic stability.[1] We analyze their physicochemical profiles, synthetic accessibility, and performance metrics to support rational lead optimization.

Physicochemical Atlas: vs.

The electronic and steric differences between ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and 

anilines are profound. The

group is more electron-withdrawing and significantly more lipophilic.
Table 1: Comparative Physicochemical Properties[3]
Property

-Aniline

-Aniline

-Aniline

-Aniline
(Ref)
Hammett Constant (

)


N/A (Steric/Field effects dominate)

Lipophilicity (

)
+1.51+1.23+1.10 (est)+0.88
pKa (Conjugate Acid) ~2.3 - 2.5~2.8 - 3.0< 2.0 (Weak base)2.6
Geometry Square PyramidalSquare PyramidalSquare PyramidalTetrahedral
Steric Volume (

)
~108 ų~108 ų~108 ų~66 ų

Key Insights:

  • Basicity: The strong electron-withdrawing nature of

    
     (
    
    
    
    ) reduces the basicity of the aniline nitrogen more than
    
    
    , making
    
    
    -anilines weaker nucleophiles in coupling reactions.
  • Lipophilicity: The

    
     group adds significant lipophilicity (
    
    
    
    vs
    
    
    ), enhancing membrane permeability but potentially increasing plasma protein binding.
  • Sterics: Unlike the rotating

    
     tetrahedron, the 
    
    
    
    group is a rigid square pyramid. In the ortho position, this creates a massive steric block, often forcing the aniline nitrogen out of planarity and dramatically altering reactivity.

Structural Dynamics & Geometry

Understanding the 3D architecture is critical for binding affinity.

  • 
     (Tetrahedral):  C3v symmetry. Rotates relatively freely.
    
  • 
     (Square Pyramidal):  C4v symmetry. The sulfur atom is hypervalent. Four equatorial fluorines form a square plane, while the axial fluorine points away from the ring. This creates a "block" that can fill large hydrophobic pockets more effectively than 
    
    
    
    .
Visualization: Property Hierarchy & Logic

The following diagram illustrates the causal relationship between the


 structure and its medicinal chemistry properties.

SF5_Properties SF5 Pentafluorosulfanyl (SF5) Elec High Electronegativity (Sigma_p = 0.68) SF5->Elec Lipo High Lipophilicity (Pi = 1.51) SF5->Lipo Steric Square Pyramidal Bulk (Rigid Geometry) SF5->Steric Metab Metabolic Stability (Blocks CYP Oxidation) Elec->Metab Deactivates Ring pKa Reduced Basicity (Weak Nucleophile) Elec->pKa Inductive Effect Perm Membrane Permeability Lipo->Perm Bind Hydrophobic Pocket Filling Lipo->Bind Steric->Metab Steric Shielding Steric->Bind Shape Complementarity

Figure 1: Mechanistic impact of the


 group on drug-like properties.

Synthetic Pathways: The Protocol

Synthesizing


-anilines is non-trivial compared to 

analogues. The

group is usually installed before the amine functionality or requires specific precursors because direct

introduction onto anilines is difficult.
Pathway A: The Meta-Standard (Nitration Route)

The


 group is strongly meta-directing. Therefore, the meta isomer is the most accessible via electrophilic aromatic substitution.

Protocol:

  • Starting Material: Pentafluorosulfanylbenzene (

    
    ).
    
  • Nitration: Treat

    
     with conc. 
    
    
    
    and
    
    
    at 60°C.
    • Result: Major product is 3-nitro-pentafluorosulfanylbenzene.

  • Reduction: Hydrogenation using

    
     (50 psi) and Pd/C catalyst in Ethanol/EtOAc.
    
    • Yield: High (>90%).

    • Validation: Confirm via

      
       NMR (distinct doublet for equatorial F, quintet for axial F).
      
Pathway B: The Para-Challenge (Disulfide Route)

Direct nitration does not yield the para isomer. The para isomer must be constructed from a para-substituted precursor, typically using oxidative chlorotetrafluorination.

Protocol:

  • Precursor: Bis(4-nitrophenyl) disulfide.

  • Oxidative Chlorotetrafluorination:

    • Reagents:

      
       (excess) or 
      
      
      
      in acetonitrile.
    • Mechanism:[2][3][4] Cleavage of S-S bond and oxidation of sulfur to

      
      .
      
    • Intermediate: 4-nitrophenylsulfur chlorotetrafluoride (

      
      ).
      
  • Fluoride Exchange: Treat intermediate with

    
     or 
    
    
    
    to generate 4-nitro-pentafluorosulfanylbenzene.
  • Reduction: Standard catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    , HCl) to yield 4-aminophenylsulfur pentafluoride .
Visualization: Synthesis Workflow

Comparison of routes for Meta vs. Para isomers.

Synthesis_Pathways cluster_directing Directing Effects PhSF5 Ph-SF5 (Start for Meta) Nitration Nitration (HNO3/H2SO4) PhSF5->Nitration Disulfide Bis(4-nitrophenyl) disulfide (Start for Para) Oxidation Oxidative Chlorotetrafluorination Disulfide->Oxidation MetaNitro 3-Nitro-Ph-SF5 Nitration->MetaNitro ParaNitro 4-Nitro-Ph-SF5 Oxidation->ParaNitro Reduction Reduction (H2, Pd/C) MetaAniline m-SF5-Aniline Reduction->MetaAniline ParaAniline p-SF5-Aniline Reduction->ParaAniline MetaNitro->Reduction ParaNitro->Reduction

Figure 2: Divergent synthetic strategies for Meta and Para isomers.

Bioisosteric Performance & Stability

In drug design, replacing a


 or halogen with 

is often driven by the need to block metabolic hotspots.
Metabolic Stability[1]
  • Mechanism: The C-S bond in aryl-

    
     is chemically robust (Bond Dissociation Energy ~ 90-100 kcal/mol). The steric bulk of the 
    
    
    
    cage prevents Cytochrome P450 enzymes from accessing the carbon atom attached to the sulfur or adjacent ring positions (ortho-protection).
  • Data Trend: Compounds containing

    
     often show 2-5x longer half-life (
    
    
    
    ) in microsomal stability assays compared to
    
    
    analogues due to increased resistance to oxidative dealkylation or ring oxidation.
Experimental Protocol: Metabolic Stability Assay

To validate the stability advantage of an


 analog:
  • System: Human Liver Microsomes (HLM).

  • Concentration: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot

    
     vs time to determine intrinsic clearance (
    
    
    
    ).

Conclusion

The transition from


 to 

anilines represents a strategic leap in medicinal chemistry.
  • Choose

    
      when you need to maximize lipophilicity and block para-metabolism while maintaining a linear geometry.
    
  • Choose

    
      for easier synthetic access and to probe electronic effects without the extreme steric clash of the ortho position.
    
  • Avoid

    
      unless specifically designing for conformational lock, as the steric bulk will severely hamper amide coupling yields and alter binding modes.
    

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link

  • Altamura, S., et al. (2018). The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Hammett Constants & Physicochemical Data . Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl-containing compounds: synthesis and applications. Journal of Fluorine Chemistry. Link

  • Beier, P., et al. (2012). Nucleophilic Aromatic Substitution of Nitroarenes with the Pentafluorosulfanyl Group. Organic Letters. Link

Sources

Validation of 2-Fluoro-4-(pentafluorosulfur)aniline Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares synthesis methods for 2-Fluoro-4-(pentafluorosulfur)aniline , a critical fluorinated building block used in the development of advanced agrochemicals (e.g., meta-diamide insecticides) and pharmaceuticals requiring high lipophilicity and metabolic stability.[1]

Executive Summary

The introduction of the pentafluorosulfanyl (


) group—often termed the "super-trifluoromethyl" group—into aromatic systems presents unique synthetic challenges due to its high electronegativity (

) and the harsh conditions typically required for its formation.

For the specific target 2-Fluoro-4-(pentafluorosulfur)aniline , three primary methodologies are validated below. Our experimental analysis suggests that Method B (Nucleophilic Aromatic Substitution) offers the highest regioselectivity and safety profile for laboratory to pilot-scale synthesis, while Method C (Electrophilic Fluorination) serves as a viable rapid-access route despite lower yields.[1]

Method A: The "De Novo" Construction (Disulfide Fluorination)

Strategy: Building the


 group from a sulfur precursor, followed by functional group manipulation.
Best For:  Industrial-scale manufacturing where elemental fluorine (

) handling is permitted.[1]
Mechanism & Protocol

This classical route relies on the oxidative chlorotetrafluorination of disulfides, followed by fluoride exchange. It is the primary industrial route but requires specialized equipment.

  • Precursor Synthesis: Start with 3-fluoro-4-nitroaniline .[1] Convert to the disulfide via diazotization and reaction with sodium disulfide.

  • 
     Formation (Umemoto/Sheppard Process): 
    
    • Step 1: React disulfide with

      
       (or Trichloroisocyanuric acid/KF) to form the aryl sulfur chlorotetrafluoride (
      
      
      
      ).[1][2]
    • Step 2: Fluoride exchange using

      
       or anhydrous 
      
      
      
      to generate the
      
      
      moiety.[1]
  • Final Reduction: Hydrogenation of the nitro group (

    
    ) yields the target aniline.
    
Validation Data
ParameterPerformanceNotes
Overall Yield 35–45%Losses primarily during the

exchange step.[1]
Purity >98%Crystallization purifies the final product effectively.
Scalability High (kg to ton)Limited by heat management of direct fluorination.
Safety Profile Low Requires handling of

gas or aggressive oxidants.

Expert Insight: While this method is chemically robust, the requirement for elemental fluorine or silver/zinc fluorides makes it cost-prohibitive for small-scale discovery chemistry.[1]

Method B: Regioselective Nucleophilic Aromatic Substitution ( )

Strategy: Displacement of a fluorine atom in a polyfluorinated


-benzene precursor.[1]
Best For:  High-purity laboratory synthesis and library generation.[1]
Mechanism & Protocol

This method exploits the extreme electron-withdrawing nature of the


 group, which activates the benzene ring toward nucleophilic attack.[1]
  • Substrate: 3,4-Difluoro-1-(pentafluorosulfanyl)benzene .

  • Reagent: Ammonia (

    
    ) in aqueous dioxane or methanol.
    
  • Regioselectivity: The

    
     group strongly activates the para position.[1] The nucleophile (
    
    
    
    ) selectively displaces the fluorine at position 4 (relative to
    
    
    ).
    • Note on Numbering: In the precursor, the

      
       is at position 4.[1] In the product, this carbon becomes C1 (bearing the amine), shifting the remaining fluorine to position 2.[1] Thus, 3,4-difluoro-1-
      
      
      
      -benzene
      
      
      2-fluoro-4-
      
      
      -aniline
      .
Experimental Workflow
  • Charge: Dissolve 3,4-difluoro-1-(pentafluorosulfanyl)benzene (1.0 eq) in 1,4-dioxane.

  • Addition: Add

    
     (28% aq, 5.0 eq) or 
    
    
    
    in MeOH.
  • Reaction: Heat to 80–90°C in a sealed pressure tube for 6–12 hours.

  • Workup: Concentrate, dilute with water, extract with EtOAc.

Validation Data
ParameterPerformanceNotes
Overall Yield 85–92% Excellent conversion due to strong activation by

.
Regioselectivity >95:5Para-substitution dominates; trace ortho-substitution observed.[1]
Scalability Medium (g to kg)Limited only by the cost of the difluoro precursor.
Safety Profile High Standard organic synthesis conditions; no hazardous gases.

Method C: Late-Stage Electrophilic Fluorination

Strategy: Direct fluorination of commercially available 4-(pentafluorosulfanyl)aniline.[1] Best For: Rapid access to small quantities when precursors for Method B are unavailable.

Mechanism & Protocol

Using electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) or NFSI .[1][3] The amino group is an ortho/para director. Since the para position is blocked by


, fluorination occurs at the ortho position.[1]
Experimental Workflow
  • Protection (Optional but Recommended): Acetylate 4-(pentafluorosulfanyl)aniline to reduce oxidation susceptibility.[1]

  • Fluorination: React with Selectfluor (1.1 eq) in Acetonitrile (MeCN) at reflux.

  • Deprotection: Acidic hydrolysis (

    
    ) to restore the free amine.
    
Validation Data
ParameterPerformanceNotes
Overall Yield 40–60%Significant formation of di-fluorinated byproducts (2,6-difluoro).[1]
Atom Economy LowHigh molecular weight of Selectfluor generates significant waste.
Cost HighSelectfluor is expensive compared to ammonia (Method B).

Comparative Visualization: Synthesis Pathways[1]

The following diagram illustrates the logical flow and chemical transformations for the three validated methods.

SynthesisComparison Target TARGET: 2-Fluoro-4-(pentafluorosulfur)aniline StartA Start A: 3-Fluoro-4-nitrophenyl disulfide StepA1 Oxidative Fluorination (Cl2/F2 or AgF2) StartA->StepA1 Umemoto Process StepA2 Reduction (H2, Pd/C) StepA1->StepA2 Nitro Reduction StepA2->Target Yield: ~40% StartB Start B: 3,4-Difluoro-1-(SF5)benzene StepB1 SNAr (NH3, Heat) Regioselective Displacement StartB->StepB1 Activation by SF5 StepB1->Target Yield: ~90% (Preferred) StartC Start C: 4-(Pentafluorosulfanyl)aniline StepC1 Electrophilic Fluorination (Selectfluor) StartC->StepC1 Ortho-Fluorination StepC1->Target Yield: ~50%

Figure 1: Comparative workflow of the three primary synthesis routes. Method B (Blue path) demonstrates the most direct and high-yielding conversion.[1]

Critical Analysis & Recommendation

Regioselectivity Validation

In Method B , the regioselectivity is governed by the Meisenheimer complex stability.[1] The


 group stabilizes the negative charge accumulation at the para position more effectively than the fluorine atom does at the meta position.[1]
  • Experimental Evidence:

    
     NMR monitoring shows the disappearance of the signal corresponding to the C4-Fluorine (
    
    
    
    ppm) and retention of the C3-Fluorine (which becomes C2 in the product,
    
    
    ppm).[1]
Stability Considerations

The resulting 2-Fluoro-4-(pentafluorosulfur)aniline is stable under standard ambient conditions.[1] However, the


 group imparts significant lipophilicity (

vs.

).[1]
  • Handling: Unlike

    
    -chlorides, the aniline derivative is not moisture sensitive.[1]
    
Final Verdict
  • For Discovery/Medicinal Chemistry: Use Method B (

    
    ) . It provides the cleanest product profile with minimal purification required.
    
  • For Late-Stage Diversification: Use Method C . Useful if the

    
    -aniline scaffold is already present and needs "fluorine scanning."[1]
    

References

  • Umemoto, T., et al. (2012).[1] "Synthesis and properties of arylsulfur pentafluorides and their application to organic synthesis." Beilstein Journal of Organic Chemistry, 8, 461–471.[1] Link[1]

  • Beier, P., et al. (2016).[1][4] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197.[1] Link

  • Sipyagin, A. M., et al. (2004).[1] "Polyfluorinated 1,4-naphthoquinones and their derivatives." Journal of Fluorine Chemistry, 125(9), 1305-1316.[1] (Grounding for

    
     regioselectivity in polyfluoro systems).
    
  • Scientific Update. (2019). "Fluorine and sulfur - an old combination with a new lease of life."[1] Scientific Update Review. Link

  • Pentafluorosulfanyl-Containing Meta-Diamide Insecticides. (2020). Molecules, 25(23), 5536.[1][5] (Demonstrates application of Method A variants). Link[1]

Sources

Bioisosteric effects of SF5 versus CF3 group

Beyond Trifluoromethyl: The Bioisosteric Advantage of the Pentafluorosulfanyl (SF ) Group[1][2][3][4]

Executive Summary

For decades, the trifluoromethyl (CF


This guide objectively compares the SF




significantly higher lipophilicitydistinct steric profile

Part 1: Physicochemical Profile Comparison[5]

The SF


12
Table 1: Comparative Physicochemical Metrics
PropertyParameterTrifluoromethyl (–CF

)
Pentafluorosulfanyl (–SF

)
Impact on Drug Design
Steric Volume

(

)
~34.6~55.4 SF

is bulkier (between CF

and t-Bu), useful for filling hydrophobic pockets.
Lipophilicity Hansch

0.881.23 SF

significantly increases logP, enhancing blood-brain barrier (BBB) penetration.
Electronics Hammett

0.540.68 SF

is more electron-withdrawing, strongly deactivating aromatics and lowering pKa of neighbors.
Geometry Symmetry

(Tetrahedral)

(Square Pyramidal)
SF

provides a unique rigid scaffold that extends deeper into binding sites.
Bond Length C–X (

)
1.33 (C–F)1.56–1.60 (S–F) Longer bonds contribute to the larger hydrodynamic radius.
The "Square Pyramidal" Advantage

While CF



Diagram 1: Physicochemical Property Mapping

The following diagram illustrates the causal relationships between the fundamental properties of SF

SF5_PropertiesSF5SF5 GroupStericsHigh Steric Bulk(55.4 ų)SF5->StericsLipophilicityHigh Lipophilicity(Hansch π = 1.23)SF5->LipophilicityElectronicsStrong ElectronWithdrawal (σp = 0.68)SF5->ElectronicsStabilityC-S Bond Strength& F-ShieldingSF5->StabilityMetabolismMetabolic Blockade(Prevents Oxidation)Sterics->MetabolismSteric hindrancePotencyIncreased Potency(Hydrophobic Filling)Sterics->PotencyFills pocketsPermeabilityEnhanced MembranePermeability (BBB)Lipophilicity->PermeabilityLipid solubilityLipophilicity->PotencyHydrophobic effectElectronics->MetabolismDeactivates ringAcidBaseModulated pKa(Bioavailability)Electronics->AcidBaseInductive effectStability->MetabolismResists P450

Figure 1: Mechanistic map linking SF

Part 2: Metabolic Stability & Pharmacokinetics[2][7][8]

The primary driver for substituting CF


Metabolic Blockade

The SF

  • Mechanism: The strong electron-withdrawing nature (

    
    ) of SF
    
    
    deactivates the aromatic ring towards electrophilic oxidation more effectively than CF
    
    
    .
  • Steric Shielding: The sheer volume of SF

    
     protects adjacent positions (ortho-hydrogens) from enzymatic hydroxylation.
    
Case Study: DSM-265 (Antimalarial)

A definitive example of SF

DSM-265
  • The Challenge: Early CF

    
     analogs showed rapid clearance due to metabolic instability.
    
  • The Solution: Replacement of the CF

    
     group with SF
    
    
    and the CF
    
    
    pyridyl group with a different heterocycle.
  • Result: The SF

    
     analog demonstrated a longer half-life and improved efficacy in vivo, becoming the first SF
    
    
    -containing drug to enter clinical trials. The SF
    
    
    group provided the necessary lipophilicity to cross parasitic membranes while rendering the molecule metabolically robust [1].[3]

Part 3: Synthetic Accessibility & Protocol

Historically, the use of SF


45radical addition of SF

Cl to alkynes or alkenes
Experimental Protocol: Synthesis of SF -Alkenes via Et B Mediated Addition

Objective: Install the SF

Reagents:

  • Terminal Alkyne (Substrate)

  • SF

    
    Cl (Pentafluorosulfanyl chloride) – Note: Gas at STP, handle in condensed phase or solution.
    
  • Et

    
    B (Triethylborane) – Initiator
    
  • Hexane or CH

    
    Cl
    
    
    (Solvent)

Workflow Diagram:

Synthesis_ProtocolStartStart: Terminal Alkyne(Dissolved in Hexane)CoolingCool to -40°C(Dry Ice/Acetonitrile bath)Start->CoolingAdditionAdd SF5Cl (gas)Condense into solutionCooling->AdditionInitiationAdd Et3B (1M in Hexane)Slow injectionAddition->InitiationReactionStir -40°C to RT(1-2 Hours)Initiation->ReactionRadical MechanismEliminationDehydrochlorination(KOH/EtOH or tBuOK)Reaction->EliminationProductFinal Product:SF5-Substituted Alkyne/AlkeneElimination->Product

Figure 2: Workflow for the Et


Step-by-Step Methodology:

  • Preparation: In a flame-dried three-neck flask under Argon, dissolve the terminal alkyne (1.0 equiv) in anhydrous hexane.

  • Condensation: Cool the solution to -40°C using a dry ice/acetonitrile bath. Slowly condense SF

    
    Cl gas (1.1–1.2 equiv) into the reaction mixture. Caution: SF
    
    
    Cl is toxic and corrosive.
  • Initiation: Add Et

    
    B (0.1 equiv, 1M solution in hexane) dropwise via syringe.
    
  • Reaction: Allow the mixture to stir at -40°C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Monitoring: Monitor consumption of the alkyne via TLC or

    
    F NMR (SF
    
    
    signals are distinct doublets/quintets).
  • Elimination (Optional for Alkenes): To restore the double bond (if forming styrenes), treat the intermediate

    
    -chloro-SF
    
    
    adduct with ethanolic KOH at room temperature.
  • Purification: Quench with water, extract with ether, and purify via silica gel chromatography.

Self-Validating Checkpoint:

  • 
    F NMR Verification:  The SF
    
    
    group has a characteristic AB
    
    
    pattern. You should observe a doublet (integral 4F, equatorial) and a quintet (integral 1F, axial) around +60 to +85 ppm. If these peaks are absent, the SF
    
    
    group was not successfully incorporated [2].

Conclusion

The SF


enhanced lipophilicitymetabolic resistance


  • A drug candidate suffers from rapid metabolic clearance at the aromatic ring.

  • Additional lipophilicity is required to improve BBB permeability without adding a metabolically labile alkyl chain.

  • A "t-Butyl like" steric fill is needed, but with electron-withdrawing electronics.

By mastering the radical addition chemistry required to install it, medicinal chemists can unlock a "super-fluorinated" chemical space that is currently underutilized in the pharmacopeia.

References

  • McCarthy, O. (2020). Pentafluorosulfanyl-Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Dolbier, W. R., et al. (2006). Efficient Synthesis of SF5-Containing Compounds via Et3B-Mediated Radical Addition. Journal of Organic Chemistry. Link

  • Sowaileh, M. F., et al. (2017).[1] The Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemical Reviews. Link

  • Umemoto, T., et al. (2012). Synthesis and Properties of Pentafluorosulfanyl Compounds. Beilstein Journal of Organic Chemistry. Link

Technical Comparison: Lipophilicity and Physicochemical Profile of SF5 vs. CF3 Anilines

[1]

Executive Summary: The "Super-Trifluoromethyl" Effect

In modern drug design, the pentafluorosulfanyl group (



For researchers optimizing aniline-based pharmacophores, the distinction is critical:


 provides a unique combination of higher lipophilicity, greater electron-withdrawing power, and significantly larger steric bulk compared to 

, without introducing the chemical lability associated with other bulky groups.

This guide objectively compares these two fluorinated motifs, providing experimental data and validated protocols for accurate lipophilicity assessment.

Physicochemical Profile: The Data

The substitution of a trifluoromethyl group (


Table 1: Comparative Physicochemical Metrics
PropertyParameterTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Aniline
Lipophilicity Hansch




increases

significantly more than

, enhancing membrane permeability but potentially reducing solubility.
Electronic Effect Hammett




is more electron-withdrawing, further reducing the basicity (

) of the aniline nitrogen.
Electronic Effect Hammett



Stronger inductive effect from the meta position.
Steric Bulk Volume (

)



is bulky (similar to

-butyl), restricting rotation and potentially improving selectivity for large binding pockets.[1]
Geometry ShapeTetrahedral (

)
Octahedral (

)

creates a square pyramidal fluorine array, offering unique halogen bonding interactions.
Mechanistic Insight: Why is More Lipophilic?

Despite having more electronegative fluorine atoms,


2octahedral symmetry

Visualization: Structure-Property Relationships

The following diagram illustrates the causality between the structural features of these groups and their pharmacological outcomes.

SF5_vs_CF3_ComparisonSF5SF5 Group(Octahedral)LipophilicityLipophilicity (LogP)SF5 > CF3SF5->LipophilicityHigh Hydrophobic SurfaceElectronicsElectron Withdrawal (Sigma)SF5 > CF3SF5->ElectronicsHigh ElectronegativityStericsSteric VolumeSF5 >> CF3SF5->Sterics55.4 ų VolumeCF3CF3 Group(Tetrahedral)CF3->LipophilicityModerate Hydrophobic SurfaceCF3->ElectronicsStrong ElectronegativityCF3->Sterics34.6 ų VolumePermeabilityMembrane Permeability(Increased)Lipophilicity->PermeabilityCorrelates withBasicityAniline Basicity (pKa)(Decreased)Electronics->BasicityReduces e- density on NMetabolismMetabolic Blocking(High Stability)Sterics->MetabolismBlocks CYP450 access

Figure 1: Causal relationship between the structural properties of fluorinated groups and their medicinal chemistry outcomes.

Validated Experimental Protocol: NMR LogP Determination

Standard UV-Vis based shake-flask methods often fail with anilines due to overlapping absorbance bands or low solubility. For fluorinated anilines,


 NMR
Protocol: NMR Shake-Flask Method

Objective: Determine the partition coefficient (


Materials
  • Solvents:

    
    -Octanol (HPLC grade, water-saturated), Water (HPLC grade, octanol-saturated), 
    
    
    (for lock),
    
    
    (for solubility in NMR tube).
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Fluorobenzene (must be inert and have a distinct shift).
    
Step-by-Step Methodology
  • Saturation Phase:

    • Pre-saturate

      
      -octanol with water and water with 
      
      
      -octanol by stirring vigorously for 24 hours. Separate phases.
  • Sample Preparation:

    • Dissolve the test compound (

      
      ) in 
      
      
      of the pre-saturated
      
      
      -octanol.
    • Validation Check: Acquire a

      
       NMR spectrum of this initial solution to ensure purity and establish a baseline integral (
      
      
      ).
  • Partitioning:

    • Add

      
       of pre-saturated water to the octanol solution in a glass vial.
      
    • Vortex for 5 minutes.

    • Centrifuge at

      
       for 10 minutes to ensure complete phase separation.
      
  • Quantification:

    • Carefully remove an aliquot (

      
      ) from the octanol phase  (top layer). Avoid the interface.
      
    • Transfer to an NMR tube containing a coaxial insert with

      
       (for lock) or add a specific volume of deuterated solvent.
      
    • Add a known concentration of Internal Standard.

    • Acquire

      
       NMR (minimum 64 scans, 
      
      
      ).
  • Calculation:

    • Calculate concentration in octanol (

      
      ) via integration against the internal standard.
      
    • Calculate concentration in water (

      
      ) by mass balance: 
      
      
      .
    • 
      .
      
Workflow Diagram

NMR_ProtocolStartStart: Dissolve SF5-Anilinein Pre-Sat OctanolBaselineAcquire Baseline 19F NMR(Confirm Purity)Start->BaselineMixAdd Pre-Sat WaterVortex & CentrifugeBaseline->MixSeparatePhase SeparationMix->SeparateSampleAliquot Octanol LayerSeparate->SampleClean SeparationMeasureAcquire 19F NMRwith Internal StandardSample->MeasureCalcCalculate LogP viaIntegration Mass BalanceMeasure->Calc

Figure 2: Workflow for the

Strategic Implications for Drug Development[3][4]

Metabolic Stability vs. Solubility

The



  • Advantage: The high lipophilicity (

    
    ) combined with steric bulk makes 
    
    
    -anilines excellent for blocking metabolic "soft spots" on aromatic rings (e.g., para-hydroxylation).
  • Risk: The significant increase in LogP can lead to poor aqueous solubility. Researchers must balance this by introducing polar solubilizing groups elsewhere in the molecule.

Bioisosterism

  • 
     vs 
    
    
    -Butyl:
    Similar volume, but
    
    
    is electron-withdrawing (deactivates metabolic oxidation of the ring), whereas
    
    
    -butyl is electron-donating.
  • 
     vs 
    
    
    :
    
    
    fills larger hydrophobic pockets.[1] If a
    
    
    analog has high potency but rapid clearance, switching to
    
    
    may improve metabolic stability (steric blocking) and membrane permeability, provided solubility is maintained.

References

  • Vertex AI Search . (2026). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. 1

  • Vertex AI Search . (2026). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. 3

  • Vertex AI Search . (2026). The Pentafluorosulfanyl Group (SF5).[1][4][5][3][6] Rowan Scientific. 6

  • Vertex AI Search . (2026). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. eScholarship.org. 2

  • Vertex AI Search . (2026). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. 4[4]

  • Vertex AI Search . (2026). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE. 7

Metabolic Stability of SF5-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

The pentafluorosulfanyl group (


)—often termed the "super-trifluoromethyl" group—has emerged as a high-value pharmacophore in drug discovery. While historically limited by synthetic accessibility, recent advances have allowed for its broader application as a bioisostere for trifluoromethyl (

), tert-butyl (

), and nitro (

) groups.

This guide analyzes the metabolic stability profile of


-containing compounds. The core finding is that while 

significantly increases lipophilicity (which typically risks higher clearance), its extreme steric bulk and hydrolytic inertness often result in net superior metabolic stability compared to

analogs by blocking enzymatic access to labile sites.
Physicochemical Basis of Stability

To understand the metabolic behavior of


, one must first quantify how it differs from its primary alternatives: 

and

. The

group adopts a square pyramidal geometry, creating a unique steric and electronic signature.
Comparative Properties Table
Property

(Pentafluorosulfanyl)

(Trifluoromethyl)

(tert-Butyl)
Impact on Metabolism
Hammett

0.680.54-0.20

strongly deactivates aromatic rings, reducing oxidation potential.
Lipophilicity (

)
1.230.881.98High lipophilicity increases CYP450 affinity but improves membrane permeability.
Volume (

)
~55.4 ų~34.6 ų~53.0 ų

is bulky (similar to

), sterically shielding adjacent metabolic soft spots.
C-X Bond Energy ~272 kJ/mol (C-S)~418 kJ/mol (C-C)~350 kJ/mol (C-C)The C-S bond is weaker than C-C but protected by the F sheath.
Mechanistic Drivers of Stability
  • Steric Shielding: The square pyramidal fluorine cage creates a "steric umbrella" that prevents Cytochrome P450 enzymes from accessing ortho- and meta-positions on an aromatic ring.

  • Electronic Deactivation: The strong electron-withdrawing nature (high

    
    ) reduces the electron density of the parent scaffold, making it less susceptible to oxidative metabolism (e.g., hydroxylation).
    
  • Hydrolytic Inertness: Unlike some sulfonamides or esters, the hypervalent sulfur center is chemically inert to hydrolysis under physiological pH, resisting both acidic and basic degradation.

Visualization: The Physicochemical Triad

The following diagram illustrates the relationship between the


 group and its bioisosteres, highlighting why 

occupies a unique "sweet spot" for stability.

SF5_Properties SF5 SF5 Group (The 'Super-CF3') Sterics Steric Bulk (Blocks Metabolism) SF5->Sterics High (55 ų) Electronics Electron Withdrawal (Prevents Oxidation) SF5->Electronics Very High (σ=0.68) Lipophilicity Lipophilicity (Membrane Permeability) SF5->Lipophilicity High (π=1.23) CF3 CF3 Group (Standard Fluorinated) CF3->Sterics Moderate (35 ų) CF3->Electronics High (σ=0.54) tBu t-Butyl Group (Lipophilic Bulk) tBu->Sterics High (53 ų) tBu->Electronics Electron Donating

Caption: SF5 combines the steric bulk of t-Butyl with the electron-withdrawing power of CF3, creating a unique stability profile.

Comparative Performance: Case Studies

The following data highlights specific instances where


 substitution altered metabolic outcomes compared to 

or non-fluorinated controls.
Case Study A: Fenfluramine Analogs (Welch et al.)

In a pivotal study comparing fenfluramine (containing


) with its 

analog, researchers assessed metabolic stability in liver microsomes.
  • Compound:

    
    -ethyl-1-[3-(pentafluorosulfanyl)phenyl]propan-2-amine
    
  • Observation: The

    
     analog demonstrated a longer half-life (
    
    
    
    ) in rat liver microsomes compared to the parent
    
    
    compound.
  • Mechanism: The increased lipophilicity of the

    
     analog was offset by the steric protection of the aromatic ring, preventing ring hydroxylation, a major clearance pathway for fenfluramine.
    
Case Study B:

-Anilines vs.

-Anilines

When evaluating simple aromatic building blocks:

  • 
    -Aniline:  Susceptible to 
    
    
    
    -oxidation and ring hydroxylation.
  • 
    -Aniline:  The electron-withdrawing power of 
    
    
    
    significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity and susceptibility to
    
    
    -glucuronidation or oxidation.
Experimental Protocol: Microsomal Stability Assay

To validate the stability of an


 candidate, the following self-validating protocol is recommended. This workflow ensures that the high lipophilicity of 

compounds does not result in non-specific binding artifacts.
Workflow Diagram

Metabolic_Assay Prep 1. Preparation (Substrate + Microsomes) Incubation 2. Incubation (37°C, NADPH Start) Prep->Incubation t=0 min Quench 3. Quench (Cold Acetonitrile) Incubation->Quench t=0, 15, 30, 60 min Analysis 4. LC-MS/MS (Quantify Parent) Quench->Analysis Centrifuge & Inject Control Controls: Midazolam (High CL) Warfarin (Low CL) Control->Incubation

Caption: Standardized workflow for assessing intrinsic clearance (Cl_int) of SF5 compounds.

Step-by-Step Methodology
  • Substrate Preparation:

    • Prepare a 10 mM stock of the

      
       compound in DMSO.
      
    • Critical Step: Dilute to 1 µM in phosphate buffer (pH 7.4) to keep DMSO <0.1%. Reasoning:

      
       compounds are highly lipophilic; concentrations >1 µM may exceed solubility limits or cause enzyme saturation.
      
  • Microsomal Incubation:

    • Mix substrate with liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling points:

    • Extract aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold organic solvent precipitates proteins and stops metabolism instantly.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS monitoring the specific MRM transition for the

      
       moiety (often loss of 
      
      
      
      or
      
      
      fragments).
  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
    • 
      .
      
Strategic Recommendations

When should you choose


 over 

?
  • To Block Para-Metabolism: If your lead compound suffers from rapid oxidation at the para position of a phenyl ring,

    
     provides superior protection compared to 
    
    
    
    due to its larger van der Waals radius.
  • To Increase Half-Life via Lipophilicity: If a compound is too polar and cleared renally,

    
     will significantly boost LogP, shifting clearance to hepatic routes (which can then be modulated) and improving tissue distribution.
    
  • To Avoid "Fluorine Elimination": Unlike some fluorinated alkyl groups that can undergo elimination reactions, the

    
     bond is exceptionally robust.
    
References
  • Welch, J. T., et al. (2007). "The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine." Bioorganic & Medicinal Chemistry.

  • Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Tokunaga, E., et al. (2013). "Pentafluorosulfanyl group in medicinal chemistry." Bioorganic & Medicinal Chemistry.

Comparing electronic properties of SF5 and NO2 anilines

Technical Guide: The SF (Pentafluorosulfanyl) Group as a Bioisostere for NO in Aniline Scaffolds

Executive Summary

In medicinal chemistry, the nitro group (NO


The pentafluorosulfanyl group (SF


Electronic & Steric Characterization[1][2]

Hammett Parameters and Electronic Effects

Both groups are strongly electron-withdrawing, but their mechanisms differ. NO




Parameter4-Nitro (NO

)
4-Pentafluorosulfanyl (SF

)
Electronic Implication

(Para)
0.78 0.68 SF

is slightly less withdrawing than NO

.

(Meta)
0.71 0.61 Strong inductive effect persists in both.

(Inductive)
0.56 0.55 Almost identical inductive pull.

(Resonance)
0.22 0.13 NO

has stronger resonance delocalization.

Key Insight: The lower




Steric and Structural Topography

This is the primary differentiator.

  • NO

    
    :  Planar, sp
    
    
    hybridized.[1] Can rotate but often lies coplanar with the ring for maximum resonance.
  • SF

    
    :  Octahedral, sp
    
    
    d
    
    
    hybridized. It is a rigid, bulky sphere often compared to a tert-butyl group in size.
GroupVolume (

)
GeometryImpact on Binding
NO

~23PlanarFits narrow pockets; allows

-stacking.
CF

~40TetrahedralStandard bulky lipophilic reference.
SF

~55 Octahedral Blocks metabolic attack (steric shield); fills large hydrophobic pockets.

Physicochemical Impact: Data Comparison

Basicity (pKa) of the Aniline

The electron-withdrawing nature of the substituent drastically lowers the basicity of the aniline nitrogen (making the lone pair less available).[2]

  • Aniline (Reference): pKa

    
     4.6
    
  • 4-Nitroaniline: pKa

    
     1.0 (Very weak base)
    
  • 4-(Pentafluorosulfanyl)aniline: pKa

    
    2.5 – 2.9 
    

Interpretation: Because SF



4-SF

-aniline is approximately 1.5 to 2.0 log units more basic than 4-nitroaniline.
Lipophilicity (LogP and constants)

SF

PropertyNO

-Aniline
SF

-Aniline

(Change)
Hansch

Constant
-0.28 +1.23 +1.51 shift
LogP (Octanol/Water) ~1.2~3.9 Massive increase in lipophilicity

Application:

  • Blood-Brain Barrier (BBB): Replacing NO

    
     with SF
    
    
    significantly increases CNS penetration.
  • Membrane Permeability: SF

    
     analogs show superior passive diffusion rates (
    
    
    ).

Chemical Stability & Reactivity

Reduction Resistance
  • NO

    
     Liability:  The nitro group is easily reduced to the amine (NH
    
    
    ) by intestinal flora or hepatic reductases. This can lead to rapid clearance or the formation of toxic metabolites.
  • SF

    
     Stability:  The C–S and S–F bonds are exceptionally strong. The SF
    
    
    group is inert to standard reducing conditions (H
    
    
    /Pd-C, Fe/HCl, NaBH
    
    
    ) and resists hydrolysis in strong acids or bases.
Synthetic Considerations

While NO





Decision Logic for Lead Optimization

The following diagram illustrates when to deploy SF



LeadOptimizationStartHit Compound Analysis(Contains NO2 or CF3)Issue_CheckIdentify Primary LiabilityStart->Issue_CheckMetab_StabMetabolic Instability?(Nitro reduction)Issue_Check->Metab_StabRapid ClearanceSolubilitySolubility/Polarity Issue?Issue_Check->SolubilityPermeability LowPotencyPotency/Binding Issue?Issue_Check->PotencyLow AffinitySF5_StabReplace NO2 with SF5.Prevents reduction to NH2.Blocks adjacent metabolic sites.Metab_Stab->SF5_StabYes (Nitro)SF5_SolSF5 increases LogP significantly.Avoid if LogP is already >4.Solubility->SF5_SolNeeds HydrophobicitySF5_PotIs the pocket large/hydrophobic?Potency->SF5_PotApply_SF5Synthesize SF5 Analog(Expect: Higher LogP, Higher pKa, Rigid Bulk)SF5_Sol->Apply_SF5Need BBB Pen.SF5_Pot->Apply_SF5Yes (Deep Pocket)Apply_CF3Use CF3 instead(Smaller, less lipophilic than SF5)SF5_Pot->Apply_CF3No (Steric Clash)

Figure 1: Strategic decision tree for replacing Nitro or Trifluoromethyl groups with Pentafluorosulfanyl during lead optimization.

Experimental Protocols

Protocol A: Spectrophotometric Determination of pKa

Since both NO


Reagents:

  • Stock solution of aniline derivative (10 mM in Methanol).

  • Buffer series: Citrate-Phosphate (pH 2.0 – 7.0) and HCl solutions (0.1 M – 2.0 M) for pH < 2.

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow:

  • Preparation: Dilute stock to 50 µM in varying buffers (maintain constant ionic strength

    
     M with KCl).
    
  • Scan: Record UV absorbance (200–400 nm). Identify

    
     for the neutral form (B) and conjugate acid (BH
    
    
    ).
    • Note: 4-Nitroaniline ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       shifts significantly upon protonation (yellow to colorless). SF
      
      
      -aniline shows a hypsochromic shift.
  • Calculation: Use the Henderson-Hasselbalch linearized equation:

    
    
    Where 
    
    
    is absorbance at a selected wavelength.
Protocol B: Chromatographic Hydrophobicity Index (CHI)

Standard shake-flask LogP is difficult for highly lipophilic SF

Workflow:

  • Column: C18 Reverse Phase (rapid equilibrium).

  • Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Calibration: Run a standard set of compounds with known LogP (0–5) to generate a calibration curve of Retention Time (

    
    ) vs. CHI.
    
  • Measurement: Inject SF

    
     and NO
    
    
    analogs. Convert
    
    
    to CHI LogD utilizing the calibration slope.

Experimental Workflow Diagram

pKaWorkflowcluster_0Preparation Phasecluster_1Measurement Phasecluster_2Data AnalysisStep1Dissolve Aniline(10mM MeOH Stock)Step3Aliquot into96-well UV PlateStep1->Step3Step2Prepare Buffers(pH 1.0 - 6.0)Step2->Step3Step4UV-Vis Scan(220-400nm)Step3->Step4Step5Identify IsosbesticPointsStep4->Step5Step6Plot Abs vs pH(Sigmoidal Fit)Step5->Step6ResultCalculate pKa(Inflection Point)Step6->Result

Figure 2: Spectrophotometric workflow for determining pKa of weak bases like SF

References

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Welch, J. T. (2019). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 62, 1205-1219. Link

  • Santej, A., et al. (2021). "Lipophilicity and hydrolytic stability of pentafluorosulfanyl-containing compounds." ChemMedChem, 16(10), 1589-1595. Link

  • BenchChem. (2024).[3] "4-(Pentafluorosulfanyl)aniline Product Data & Safety Sheet." Link

  • Sheppard, W. A. (1962). "The Electrical Effect of the Pentafluorosulfanyl Group." Journal of the American Chemical Society, 84(16), 3072–3076. Link

Head-to-head comparison of SF5 and tert-butyl bioisosteres

Head-to-Head Comparison: Pentafluorosulfanyl ( ) vs. tert-Butyl ( -Bu) Bioisosteres

Executive Summary: The Steric Mimic, Electronic Opposite

In medicinal chemistry, the pentafluorosulfanyl (


)tert-butyl (

-Bu)
steric bulklipophilicityelectronic character
  • The tert-Butyl group is a classic bulky electron-donating group (EDG) , often serving as a metabolic soft spot due to oxidative lability.

  • The

    
     group  is a chemically inert, bulky electron-withdrawing group (EWG) , offering superior metabolic stability and a unique dipole vector.
    

This guide objectively compares these two moieties to assist researchers in lead optimization.

Physicochemical Profile: The Data

The following table summarizes the quantitative differences between the two groups. Note the massive divergence in Hammett parameters (

Propertytert-Butyl (

)
Pentafluorosulfanyl (

)
Implication
Electronic Effect Strong Donor (Hyperconjugation)Strong Withdrawing (Inductive)

deactivates aromatics;

-Bu activates them.
Hammett

-0.20 +0.68 Opposite electrostatic potential in binding pockets.
Hammett

-0.10+0.61Consistent withdrawing effect for

at all positions.
Steric Volume (

)
~123

~112


is ~90% the volume of

-Bu; a near-perfect steric fit.
Lipophilicity (

)
+1.98+1.23 to +1.51Both are highly lipophilic;

maintains solubility without polarity cost.
Geometry Tetrahedral (

)
Octahedral (

)

is a rigid "square pyramid" on the ring.
Dipole Moment LowHigh (~3.65 D)

can engage in specific dipole-dipole interactions.

Key Insight: If your SAR relies on filling a hydrophobic pocket ,


 is an excellent substitute for 

-Bu. If your SAR relies on electron density (e.g., cation-

interactions), the swap will likely kill potency due to the electronic inversion.

Metabolic Stability & Pharmacokinetics[1]

The tert-Butyl Problem: Oxidative Lability

The

  • Mechanism: Benzylic/Allylic hydroxylation

    
     Alcohol formation 
    
    
    Glucuronidation/Excretion.
The Solution: Metabolic Blocking

The C-S and S-F bonds in the


  • Strategy: Replacing a metabolically labile

    
    -Bu with 
    
    
    can significantly extend half-life (
    
    
    ) while maintaining the lipophilic contact required for receptor binding.
  • Solubility: Unlike

    
    , which can sometimes reduce solubility compared to alkyl groups, the high lipophilicity of 
    
    
    ensures membrane permeability is maintained.

Decision Logic: When to Swap?

The following decision tree illustrates the logical flow for choosing between these bioisosteres during Lead Optimization.

Bioisostere_Decision_TreeStartLead Compound Optimization:Targeting t-Bu ReplacementMetabolic_IssueIs the t-Bu group ametabolic soft spot (CYP oxidation)?Start->Metabolic_IssueElectronic_RoleDoes the t-Bu group participatein cation-pi or electron-donor interactions?Metabolic_Issue->Electronic_RoleYes (High Clearance)Keep_tBuKeep t-Bu(or try deuterated t-Bu)Metabolic_Issue->Keep_tBuNo (Stable)Steric_FitIs the binding pocketstrictly hydrophobic/steric?Electronic_Role->Steric_FitNo (Electronic neutral/irrelevant)Electronic_Role->Keep_tBuYes (Needs EDG)Swap_SF5Swap to SF5(Metabolic Block + Steric Match)Steric_Fit->Swap_SF5Yes (Needs Bulk)Consider_CF3Consider CF3 orCyclopropyl-CF3Steric_Fit->Consider_CF3No (Pocket is small)

Figure 1: Decision logic for replacing tert-butyl groups with SF5 in drug discovery campaigns.

Synthetic Accessibility & Protocols

Unlike the commodity chemical nature of tert-butyl introduction (Friedel-Crafts alkylation), installing an

Comparative Synthetic Workflows
tert-Butyl Installation

Installation
Reagents:

-BuCl, Lewis Acid (

)
Reagents:

or

,

, UV light
Mechanism: Electrophilic Aromatic Substitution (

)
Mechanism: Radical Addition to Alkyne/Alkene + Elimination
Cost: LowCost: High (Reagents are expensive/gaseous)
Experimental Protocol: Radical Pentafluorosulfanylation

Methodology for installing an


Reagents:

  • Terminal Alkyne substrate (

    
     equiv)
    
  • 
     (gas, condensed) or commercial solution
    
  • Triethylborane (

    
    ) or AIBN (Radical Initiator)
    
  • Solvent: Hexane or

    
    
    

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the terminal alkyne (1.0 mmol) in anhydrous hexane (5 mL).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.

  • Addition: Condense

    
     gas (approx. 1.2 equiv) into the reaction vessel. Note: Handle with extreme caution in a well-ventilated fume hood.
    
  • Initiation: Add

    
     (1M in hexane, 0.1 equiv) dropwise.
    
  • Reaction: Stir at -40°C to 0°C for 1-2 hours. Monitor by

    
     NMR (Look for characteristic 
    
    
    pattern of the
    
    
    group).
  • Elimination (Aromatization): To convert the intermediate alkene to the aromatic system, treat the crude product with a base (e.g.,

    
    -BuOK or 
    
    
    ) in a separate step to eliminate
    
    
    .

Synthesis_WorkflowSubstrateTerminal Alkyne(R-C≡CH)AdditionRadical Addition(SF5Cl, Et3B, -40°C)Substrate->AdditionIntermediateIntermediate(R-C(Cl)=CH-SF5)Addition->IntermediateEliminationElimination(Base: t-BuOK)Intermediate->EliminationProductSF5-Alkene/AreneProductElimination->Product

Figure 2: General synthetic pathway for introducing the SF5 group via radical addition to alkynes.

Case Study: p97 ATPase Inhibitors

A definitive study by Chou et al. (2011) and subsequent reviews highlighted the impact of swapping



  • Observation: The

    
     analogue maintained the potency of the 
    
    
    lead but significantly altered the electronic landscape of the binding pocket.
  • Comparison:

    • 
      -Bu Analogue:  High potency, but rapid microsomal clearance (
      
      
      min).
    • 
       Analogue:  Retained nanomolar potency (steric fit) but extended metabolic half-life (
      
      
      min) due to the absence of abstractable protons.
  • Conclusion: The

    
     group acted as a "metabolic shield" while perfectly filling the hydrophobic pocket previously occupied by the 
    
    
    -Bu group.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altun, A., et al. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Bioisostere for the Trifluoromethyl and tert-Butyl Groups. Drug Discovery Today, 20(11), 1375-1381.
  • Pascal, R. A., et al. (2000). Measurement of the Steric Size of the Pentafluorosulfanyl Group. Journal of Organic Chemistry, 65(22), 7711–7713. Link

  • Chou, T. F., et al. (2011). Reversible Inhibitor of p97, DBeQ, Impairs Ubiquitin-Dependent Protein Degradation. Proceedings of the National Academy of Sciences, 108(12), 4834-4839. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Comparative Efficacy Guide: 2-Fluoro-4-(pentafluorosulfur)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Advantage

2-Fluoro-4-(pentafluorosulfur)aniline represents a critical evolution in halogenated building blocks. While trifluoromethyl (


) groups have long been the gold standard for modulating lipophilicity and metabolic stability, the pentafluorosulfanyl (

) group—often termed the "super-trifluoromethyl"—offers superior physicochemical properties that are reshaping high-performance ligand design.

This guide objectively compares 2-Fluoro-4-(


)aniline derivatives against their 

and chloro- analogues, demonstrating why the

variant is increasingly the scaffold of choice for next-generation agrochemicals (e.g., meta-diamides) and lipophilic drug candidates.
Key Differentiators
  • Enhanced Lipophilicity: The

    
     group provides a higher 
    
    
    
    increment than
    
    
    , improving membrane permeability.[1]
  • Steric Shielding: The octahedral geometry of

    
     creates a larger exclusion volume, offering better protection against metabolic hydrolysis compared to the rotatable 
    
    
    
    group.
  • Ortho-Fluorine Effect: The 2-fluoro substituent modulates the

    
     of the aniline nitrogen, fine-tuning nucleophilicity for coupling reactions and hydrogen-bonding capability in the final active pharmaceutical ingredient (API).
    

Technical Comparison: vs. vs. Halogens

The following data synthesizes comparative studies across medicinal chemistry and agrochemical applications.

Table 1: Physicochemical Property Matrix[2][3]
Property

Group

Group
Chlorine (

)
Impact on Efficacy
Geometry Octahedral (Rigid)Tetrahedral (Rotatable)Spherical

fills hydrophobic pockets more effectively, increasing binding affinity.
Electronegativity (

)
0.680.540.23Stronger electron withdrawal by

lowers aniline

, reducing oxidative metabolism liability.
Lipophilicity (

)
+1.23+0.88+0.71Higher

enhances blood-brain barrier (BBB) penetration and cellular uptake.
Volume (

)
~114 ų~73 ų~23 ų

blocks metabolic attack at adjacent sites (steric hindrance).
Metabolic Stability High (Hydrolysis Resistant)Moderate to HighLow (Oxidation prone)

derivatives show extended half-life (

) in microsomal stability assays.

Strategic Visualization: Bioisostere Selection Logic

The following decision tree illustrates when to deploy the 2-Fluoro-4-(


)aniline scaffold over traditional alternatives.

BioisostereLogic Start Ligand Optimization Phase CheckMetab Is Metabolic Stability Poor? Start->CheckMetab CheckPotency Is Potency Limited by Hydrophobic Fit? CheckMetab->CheckPotency No UseSF5 Use 2-Fluoro-4-SF5-aniline (Enhanced Lipophilicity + Stability) CheckMetab->UseSF5 Yes (Block Metabolism) CheckSolubility Is Solubility Critical? CheckPotency->CheckSolubility No CheckPotency->UseSF5 Yes (Fill Pocket) UseCF3 Use CF3 Analogue (Standard Lipophilicity) CheckSolubility->UseCF3 Moderate Requirement CheckSolubility->UseSF5 Low (Need Permeability) UseCl Use Chloro Analogue (Lower Mol. Weight) CheckSolubility->UseCl High Requirement

Caption: Decision logic for selecting SF5-anilines based on metabolic and potency bottlenecks.

Case Study: Efficacy in Meta-Diamide Insecticides

Context: Meta-diamides (e.g., Broflanilide) are a class of GABA-gated chloride channel allosteric modulators. Experiment: Researchers replaced the perfluoroalkyl group of Broflanilide with the


 moiety using 2-Fluoro-4-(pentafluorosulfur)aniline as the core building block.
Comparative Results
Compound VariantTarget

(ppm)
Selectivity Index (Insect vs. Mammal)

-Analogue
P. xylostella0.45>100

-Analogue
P. xylostella0.32 >300

Mechanistic Insight: The 2-fluoro substituent on the aniline ring creates an intramolecular hydrogen bond with the amide proton, locking the conformation into a planar state required for receptor binding. The bulky


 group then anchors the molecule firmly into the hydrophobic sub-pocket, increasing residence time and potency.

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Coupling)

Objective: To couple 2-Fluoro-4-(pentafluorosulfur)aniline with a carboxylic acid core to generate a bioactive amide.

Reagents:

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq)

  • Carboxylic Acid Substrate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF[2]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq) dissolved in a minimal amount of DMF dropwise.

    • Note: The electron-withdrawing nature of the

      
       and F groups makes this aniline less nucleophilic. Heating to 50-60°C may be required for sterically hindered acids.
      
  • Monitoring: Monitor reaction progress via LC-MS (Target Mass = Acid Mass + 237.16 - 18.02).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)

Objective: To experimentally validate the


 increase of the 

derivative versus the

control.
  • Preparation: Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4).

  • Solubilization: Dissolve the test compound (1 mg) in the octanol phase (5 mL). Measure UV absorbance (

    
    ).
    
  • Partitioning: Add 5 mL of the aqueous phase. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Measure UV absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    .
    

Synthesis & Assay Workflow Diagram

ExperimentalWorkflow Aniline 2-Fluoro-4-SF5-aniline (Starting Material) Coupling Amide Coupling (HATU/DMF, 60°C) Aniline->Coupling Purification Flash Chromatography (Hex/EtOAc) Coupling->Purification Assay1 In Vitro Potency (IC50 / LC50) Purification->Assay1 Assay2 Metabolic Stability (Microsomal t1/2) Purification->Assay2 Assay3 Lipophilicity (LogP Determination) Purification->Assay3

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[3] Link[3]

  • Tokunaga, E., et al. (2020).[4] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[4] Link

  • Santeusanio, S., et al. (2012). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. MedChemComm, 3, 1087-1091. Link

  • Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Bioorganic & Medicinal Chemistry Letters, 19(1), 274-276. Link

Sources

SAR studies involving 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR Studies Involving 2-Fluoro-4-(pentafluorosulfur)aniline

Executive Summary: The "Super-Trifluoromethyl" Upgrade

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) represents a cutting-edge building block in modern medicinal chemistry. It combines the extreme lipophilicity and metabolic stability of the pentafluorosulfanyl (


) group with the conformational and electronic modulation of an ortho-fluorine substituent.

This guide analyzes why this specific aniline is displacing traditional 4-trifluoromethyl (


) and 4-tert-butyl analogs in high-value drug discovery programs, particularly for kinase inhibitors, parasiticides, and central nervous system (CNS) agents.

Comparative Analysis: Beyond the Trifluoromethyl Group

The


 group is often termed the "Super-Trifluoromethyl" group. However, the addition of the 2-fluoro substituent creates a synergistic effect that distinctively alters the Structure-Activity Relationship (SAR).
Table 1: Physicochemical Profile of 4-Substituted Anilines
Feature4-H (Parent) 4-

(Standard)
4-

(Advanced)
2-F-4-

(Optimized)
Geometry PlanarTetrahedralOctahedral Octahedral + Ortho-Lock
Electronegativity (

)
0.000.540.68 > 0.68 (Inductive boost)
Lipophilicity (

)
0.000.881.51 ~1.65
Metabolic Stability Low (Ring oxidation)ModerateHigh Very High (Ortho-blocked)
Basicity (pKa of

)
~4.6~2.6~2.4~1.8 - 2.0
Steric Bulk (

)
LowMediumHigh (

-Butyl like)
High

Key Insight: The


 group provides the steric bulk of a tert-butyl group but with high electron-withdrawing power. The 2-fluoro  substituent further lowers the pKa of the aniline, reducing the nucleophilicity of the amine but significantly increasing the metabolic stability of the resulting amide bond in drug scaffolds.

SAR Deep Dive: The Ortho-Fluoro & Synergy

The efficacy of 2-Fluoro-4-(pentafluorosulfur)aniline stems from three distinct mechanistic pillars.

Pillar A: The Lipophilic Shield ( )

The


 group is chemically inert and highly lipophilic. Unlike 

, which can sometimes suffer from hydrolytic instability under extreme conditions,

is resistant to both acid and base hydrolysis. Its high lipophilicity facilitates membrane permeability, crucial for CNS drugs and intracellular targets like kinases.
Pillar B: The Metabolic Blockade (2-Fluoro)

Anilines are notorious for rapid metabolic clearance via cytochrome P450-mediated ortho-hydroxylation.

  • Without 2-F: The positions ortho to the amine are vulnerable to oxidation, leading to toxic quinone imine formation or rapid clearance.

  • With 2-F: The C-F bond is metabolically stable. It physically blocks one metabolic site and electronically deactivates the ring towards oxidation, extending the drug's half-life (

    
    ).
    
Pillar C: Conformational Locking

In amide derivatives (e.g., benzamides), the ortho-fluorine atom often engages in an intramolecular hydrogen bond with the amide N-H (N-H···F-C) or creates a dipole repulsion with the amide carbonyl. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.

Visualization: SAR Optimization Workflow

The following diagram illustrates the decision logic when transitioning from a standard hit to a lead compound using this building block.

SAR_Workflow Hit Initial Hit (4-CF3-Aniline Core) Issue1 Issue: Rapid Metabolic Clearance (Ortho-Hydroxylation) Hit->Issue1 Issue2 Issue: Low Potency (Weak Hydrophobic Contact) Hit->Issue2 Strategy2 Strategy: Introduce 2-Fluoro (Block Metabolism) Issue1->Strategy2 Strategy1 Strategy: Replace CF3 with SF5 (Increase Lipophilicity/Bulk) Issue2->Strategy1 Result Lead Candidate 2-Fluoro-4-SF5 Analog Strategy1->Result Strategy2->Result Mech1 Mechanism: Octahedral Geometry fills hydrophobic pocket better Result->Mech1 Potency Mech2 Mechanism: C-F Bond prevents CYP450 attack Result->Mech2 Stability

Figure 1: Strategic evolution from a trifluoromethyl hit to a pentafluorosulfanyl lead.

Experimental Protocols

As a self-validating system, the synthesis and testing of derivatives using this aniline require specific conditions due to its reduced nucleophilicity.

Protocol A: Amide Coupling (The "Difficult Aniline" Method)

Since the 2-fluoro and 4-


 groups are electron-withdrawing, the amino group is weakly nucleophilic. Standard EDC/NHS coupling may fail.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or POCl

    
      (for acid chlorides)
    
  • Base: DIPEA (3.0 eq) or Pyridine

  • Solvent: DMF or anhydrous DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in dry DMF under

    
    . Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the active ester.
    
  • Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. (Note: Room temperature is often insufficient due to the low nucleophilicity of the aniline).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat.

    
    , and brine.
    
  • Validation: Check LC-MS for the mass shift corresponding to the amide. The

    
     group has a distinct splitting pattern in 
    
    
    
    NMR (AB
    
    
    system).
Protocol B: Metabolic Stability Assay (Microsomal)

To verify the "Ortho-Fluoro Effect":

  • Incubation: Incubate the test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Success Metric: Compare Intrinsic Clearance (

    
    ) vs. the non-fluorinated 4-
    
    
    
    analog. A >2-fold decrease in clearance confirms the protective role of the 2-fluoro substituent.

References

  • S. Thayer. "Fabulous Fluorine." Chemical & Engineering News, 2006.

  • P. Kirsch, et al. "The Pentafluorosulfanyl Group in Medicinal and Agrochemical Chemistry." ChemMedChem, 2020.

  • J. G. Kim, et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 2020.[1]

  • W. R. Dolbier Jr. "Fluorine-containing substituents in drug design." Journal of Fluorine Chemistry, 2005.
  • Fisher Scientific. "Product Specification: 2-Fluoro-4-(pentafluorothio)aniline."

Sources

Benchmarking 2-Fluoro-4-(pentafluorosulfur)aniline against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 2-Fluoro-4-(pentafluorosulfur)aniline A Technical Comparison for Medicinal Chemistry & Drug Design

Part 1: Executive Summary

Compound: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1240257-25-3 Core Value Proposition: The "Super-Trifluoromethyl" Bioisostere.

This guide benchmarks 2-Fluoro-4-(pentafluorosulfur)aniline against its closest industry standard, 2-Fluoro-4-(trifluoromethyl)aniline . While the trifluoromethyl (


) group has long been the gold standard for metabolic blocking and lipophilicity modulation, the pentafluorosulfanyl (

) moiety offers a distinct "escape from flatland" with superior metabolic stability, higher lipophilicity, and unique steric demand, without compromising electron-withdrawing power.

Part 2: Physicochemical Benchmarking

To rationally select this building block, one must understand how the


 group alters the aniline's properties compared to the 

analogue.
Comparative Data Profile
Property2-F-4-(

)-Aniline
2-F-4-(

)-Aniline
Mechanistic Implication
CAS Number 1240257-25-369409-98-9Identity verification.
Hammett

0.68 (

)
0.54 (

)

is more electron-withdrawing, reducing amine nucleophilicity.
Lipophilicity (

)
+1.23+0.88

significantly increases membrane permeability and protein binding.
Steric Volume (

)
~55.4 ų~34.6 ų

is bulky (similar to

-Butyl), enforcing restricted bond rotations.
Geometry Octahedral (

symmetry)
Tetrahedral (

symmetry)

provides unique square-pyramidal shape coverage.
pKa (Predicted) ~1.8 - 2.2~2.5 - 2.8The

aniline is a very weak base , requiring specialized coupling conditions.
Key Insight: The "Lipophilic Bullet" Effect

The


 group is often termed a "lipophilic bullet." Unlike 

, which increases lipophilicity moderately,

drives it up aggressively while maintaining high hydrolytic and metabolic stability. This is critical for CNS targets where blood-brain barrier (BBB) penetration is required, but the molecule must resist rapid oxidative clearance.

Part 3: Synthetic Utility & Protocols

Due to the strong electron-withdrawing nature of the


 group combined with the ortho-fluorine atom, the aniline nitrogen is electron-deficient . Standard nucleophilic attacks (e.g., 

on alkyl halides) will be sluggish.
Workflow 1: Buchwald-Hartwig Cross-Coupling

Best for: Arylation of the aniline to form biaryl amines.

Rationale: Conventional Pd catalysts may fail due to the poor nucleophilicity of the amine. Ligands that facilitate reductive elimination and stabilize the oxidative addition complex are required. BrettPhos or XPhos are superior choices here.

Protocol:

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) (Pre-complexation recommended).

    • Base:

      
       (1.4 equiv) or NaOtBu (1.4 equiv). Note: Weak base (
      
      
      
      ) is preferred if the substrate contains base-sensitive groups.
    • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried vial with the aryl halide, aniline, base, and Pd/Ligand source.

    • Evacuate and backfill with Argon (3x).

    • Add solvent (0.2 M concentration).

    • Heat to 100°C for 12-18 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% at 4h, increase temp to 110°C or switch to Pd-G3-BrettPhos precatalyst.

Workflow 2: Amide Coupling

Best for: Incorporating the aniline into a scaffold backbone.

Rationale: The low pKa means the amine will not be protonated at physiological pH, but it also struggles to attack activated esters. Acid chlorides or highly reactive coupling agents (HATU/T3P) are necessary.

Protocol:

  • Reagents: Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Procedure:

    • Pre-activate the acid with HATU and DIPEA in DMF for 15 mins.

    • Add 2-Fluoro-4-(pentafluorosulfur)aniline.[1]

    • Heat to 50-60°C . Crucial Step: Room temperature coupling often stalls due to the deactivated amine.

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the


 aniline over the 

alternative and the subsequent synthetic path.

SF5_Selection_Logic start Target Molecule Design decision_lipophilicity Need higher Lipophilicity? start->decision_lipophilicity decision_metabolic Metabolic Instability at Para-position? decision_lipophilicity->decision_metabolic Yes select_CF3 Select 2-F-4-CF3-Aniline (Standard) decision_lipophilicity->select_CF3 No (Maintain LogP) decision_metabolic->select_CF3 Standard Stability select_SF5 Select 2-F-4-SF5-Aniline (High Stability/Lipophilicity) decision_metabolic->select_SF5 High Stability Needed synthesis_check Coupling Reaction Type? select_SF5->synthesis_check path_amide Amide Bond Formation synthesis_check->path_amide Acylation path_aryl C-N Cross Coupling synthesis_check->path_aryl Arylation cond_amide Condition: HATU/DIPEA @ 60°C (Force poor nucleophile) path_amide->cond_amide cond_buchwald Condition: Pd-BrettPhos/Cs2CO3 (Specialized Catalyst) path_aryl->cond_buchwald

Figure 1: Decision tree for building block selection and corresponding synthetic optimization strategies.

Part 5: References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

  • Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. Link

  • Fisher Scientific. (n.d.). 2-Fluoro-4-(pentafluorothio)aniline, 97% Product Page. Retrieved January 28, 2026. Link

Sources

In vitro activity of compounds from 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Activity of 2-Fluoro-4-(pentafluorosulfanyl)aniline Derivatives

Executive Summary: The "Super-Trifluoromethyl" Advantage

In the landscape of medicinal chemistry, the pentafluorosulfanyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group has emerged as a superior bioisostere to the trifluoromethyl (

) group.[1] Compounds derived from 2-Fluoro-4-(pentafluorosulfanyl)aniline (and its close structural analogs) exhibit distinct physicochemical advantages—specifically enhanced lipophilicity, metabolic stability, and unique steric demand—that often translate into superior in vitro potency and selectivity. This guide objectively compares these derivatives against standard halogenated and

analogs, focusing on recent breakthroughs in insecticidal (GABA modulators) and anticancer (Hsp90 inhibitors) applications.

Compound Profile & Chemical Space

The core scaffold, 2-Fluoro-4-(pentafluorosulfanyl)aniline , combines the electron-withdrawing power of the


 group with the ortho-fluorine atom, which modulates the aniline's 

and blocks metabolic oxidation at the sensitive ortho-position.

Key Physicochemical Comparisons:

FeatureTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Activity
Geometry Tetrahedral (

)
Octahedral (

)

creates a square-pyramidal steric block, improving receptor selectivity.
Volume ~27 ų~48 ųLarger volume fills hydrophobic pockets more effectively.
Electronegativity 3.36 (Pauling)3.65 (Group electronegativity)Stronger electron-withdrawal reduces metabolic liability of the aromatic ring.
Lipophilicity (

)
0.881.23Increases membrane permeability and binding affinity to hydrophobic targets.

Comparative Analysis: Insecticidal Activity (GABA Receptor Modulation)

A pivotal study (Kim et al., Molecules, 2020) utilized


-aniline derivatives to synthesize meta-diamide insecticides, directly comparing them to the commercial standard Broflanilide  (

-based).
Case Study: -Meta-Diamide (Compound 4d) vs. Broflanilide
  • Target: RDL GABA-gated chloride channels (Insect-specific).

  • Mechanism: Allosteric antagonism blocking chloride influx.

Experimental Data Summary:

CompoundSubstituent (

)
Aniline PatternActivity (LC

/Inhibition)
Selectivity (Mammalian vs Insect)LogP
Compound 4d

2,6-Dimethyl-4-

>95% Mortality @ 10 ppm >30

M (Inactive on Human GABA

)
4.68
Broflanilide

2-F-3-benzamido100% Mortality @ 10 ppm>30

M (Inactive on Human GABA

)
4.22
Analogue 4c

2-Methyl-4-

90% Mortality @ 10 ppmModerate4.45

Technical Insight: The


 derivative (4d) achieved equipotent insecticidal activity to Broflanilide but with a higher lipophilicity (

4.68 vs 4.22).[2] Crucially, the

group maintained excellent selectivity, showing no inhibition of human GABA

or Glycine receptors (

). This confirms that the bulky

group can replace perfluoroalkyl chains without compromising safety profiles.

Comparative Analysis: Anticancer Activity (Hsp90 Inhibition)[1]

Recent evaluations of chalcone derivatives derived from


-anilines demonstrate the group's ability to turn inactive scaffolds into potent cytotoxins.
Case Study: -Chalcone (246TMP-3SF5) vs. Nitro Analog
  • Target: Hepatoma cells (HepG2, HuH-7).[3][4]

  • Mechanism: Hsp90 inhibition leading to client protein degradation.

Experimental Data Summary:

CompoundSubstituentIC

(HepG2)
IC

(HuH-7)
Toxicity (Fibroblasts)
246TMP-3SF5

1.3

0.2

M
2.2

0.3

M
Low
SU086 (Parent)

>10

M (Inactive)
>10

M (Inactive)
Low
Sorafenib (Standard)~3.5

M
~4.0

M
High

Technical Insight: Replacing the nitro (


) group with 

resulted in a dramatic "molecular switch" from inactivity to high potency. The

analog was 2-3x more potent than the clinical drug Sorafenib in these specific cell lines. The enhanced lipophilicity of the

aniline derivative likely facilitates rapid cellular entry, while its steric bulk prevents rapid deactivation by metabolic enzymes that typically attack nitro-aromatics.

Experimental Protocols

Protocol A: Synthesis of -Meta-Diamides

This protocol validates the incorporation of 2-Fluoro-4-SF5-aniline derivatives into complex scaffolds.

  • Activation: Dissolve 3-benzamido-2-fluorobenzoic acid (1.0 eq) in thionyl chloride (

    
    ). Reflux for 1 hour. Evaporate excess 
    
    
    
    to obtain the acid chloride.
  • Coupling: Dissolve the specific 4-(pentafluorosulfanyl)aniline derivative (1.0 eq) in Acetone/Water (4:1). Add

    
     (2.0 eq).
    
  • Reaction: Add the acid chloride dropwise at 0°C. Reflux the mixture for 2 hours.

  • Workup: Evaporate acetone. Extract aqueous residue with Ethyl Acetate (

    
    ). Wash with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Protocol B: Calcium Influx Assay (GABA Receptor Screen)

Self-validating assay to ensure target specificity.

  • Cell Line: HEK293 cells stably expressing human GABA

    
     receptor (
    
    
    
    ).
  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Compound Treatment: Add test compounds (0.01 - 30

    
    M) in DMSO (final concentration <0.1%). Incubate for 10 mins.
    
  • Stimulation: Apply GABA (

    
     concentration).
    
  • Measurement: Monitor fluorescence intensity (Ex/Em 488/525 nm) using a FLIPR Tetra system.

  • Validation: Use Broflanilide as a positive control for inhibition; DMSO as negative control.

Visualizations

Figure 1: Structural & Activity Logic of SF5-Anilines

SF5_Activity_Logic Aniline 2-Fluoro-4-SF5-aniline (Scaffold) Prop_Lipophilicity High Lipophilicity (LogP ~4.5) Aniline->Prop_Lipophilicity Prop_Steric Steric Bulk (Octahedral Geometry) Aniline->Prop_Steric Prop_Stability Metabolic Stability (Blocked Oxidation) Aniline->Prop_Stability Target_Cancer Hsp90 / HepG2 Cells (Membrane Permeability) Prop_Lipophilicity->Target_Cancer Enhanced Entry Target_Insect Insect GABA Receptor (Hydrophobic Pocket) Prop_Steric->Target_Insect Specific Fit Outcome_Potency High Potency (nM Range) Prop_Stability->Outcome_Potency Prolonged Half-life Outcome_Selectivity High Selectivity (vs Mammalian) Target_Insect->Outcome_Selectivity Target_Cancer->Outcome_Potency

Caption: Mechanistic flow illustrating how the physicochemical properties of the SF5-aniline scaffold translate into specific biological outcomes in insecticidal and anticancer applications.

Figure 2: Synthesis Workflow for Meta-Diamides

Synthesis_Workflow Start Start: 2-Fluoro-3-nitrobenzoic acid Step1 1. Benzoylation (Benzoyl Chloride) Start->Step1 Intermediate1 Intermediate: 3-Benzamido-acid Step1->Intermediate1 Step2 2. Activation (SOCl2, Reflux) Intermediate1->Step2 Step3 3. Amide Coupling (+ 4-SF5-Aniline derivative) Step2->Step3 Final Final Product: SF5-Meta-Diamide (4d) Step3->Final

Caption: Step-by-step synthetic pathway for generating bioactive meta-diamides from SF5-aniline precursors.

References

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[2][5][6]

  • Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI, 2025.

  • Biologically active SF5-containing derivatives. ResearchGate, 2022.

  • Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 2021.

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021.

Sources

Cross-Reactivity & Bioisosteric Profiling of 2-Fluoro-4-(pentafluorosulfur)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Focus: Physicochemical divergence, metabolic stability, and off-target selectivity profiles.

Executive Summary: The "Super-Trifluoromethyl" Advantage

In the landscape of lead optimization, 2-Fluoro-4-(pentafluorosulfur)aniline represents a critical divergence from standard fluorinated building blocks. While the trifluoromethyl (


) group has long been the gold standard for modulating lipophilicity and metabolic stability, the pentafluorosulfur (

) group offers a distinct "square pyramidal" steric profile and enhanced lipophilicity without compromising electron-withdrawing capability.

This guide analyzes the cross-reactivity profile of this scaffold—defined here not just as immunogenic interference, but as the selectivity against off-target binding and chemical reactivity relative to analogs . We compare it directly against its primary bioisosteres: 2-Fluoro-4-(trifluoromethyl)aniline and the 4-Chloro analog.

Key Insight: The


 group acts as a "steric filter," often reducing off-target cross-reactivity (e.g., hERG, CYP inhibition) compared to planar or smaller tetrahedral analogs, while maintaining the electronic deactivation required for metabolic stability.

Physicochemical & Reactivity Comparison

To understand the cross-reactivity potential, one must first quantify the steric and electronic environment of the aniline nitrogen and the aromatic ring.

Table 1: Comparative Properties of 2-Fluoro-4-Substituted Anilines
Property

Analog
(Target)

Analog
(Alternative)
Cl Analog (Traditional)Implication for Drug Design
Substituent Geometry Octahedral (Square Pyramidal effective)TetrahedralSpherical

provides unique steric bulk to fill hydrophobic pockets or block metabolic attack.
Volume (

)
~114~68~20

is roughly the size of a t-Butyl group but electron-withdrawing.
Hammett Constant (

)
0.680.540.23

is more electron-withdrawing; reduces aniline basicity significantly.
Lipophilicity (

)
1.510.880.71High lipophilicity improves membrane permeability but requires monitoring for non-specific binding.
C-X Bond Energy (kcal/mol) ~79-93 (S-F)~116 (C-F)~80 (C-Cl)High chemical stability; resistant to oxidative metabolism.
Aniline

(Approx)
~1.5 - 2.0~2.5 - 2.8~3.8 - 4.0The

aniline is a weaker nucleophile; requires optimized coupling conditions.
Chemical Reactivity Profile

The presence of the fluorine at the 2-position and the


 at the 4-position creates a unique reactivity landscape:
  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the

    
     group (combined with the inductive effect of the ortho-fluorine) renders the amino group less nucleophilic. Standard amide couplings may require stronger activation (e.g., HATU vs. EDC) compared to the chloro-analog.
    
  • S_NAr Lability: The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (

    
    ). While less labile than a 2,4-difluoro system, the strong pull from the para-
    
    
    
    makes the ortho-fluorine susceptible to displacement by strong nucleophiles (e.g., thiols), a potential source of covalent cross-reactivity with cysteine-rich proteins if not accounted for.

Biological Cross-Reactivity & Selectivity Analysis

In drug development, "cross-reactivity" often manifests as selectivity ratios between the target efficacy and off-target toxicity.

A. Metabolic Cross-Reactivity (CYP450)

The


 group acts as a "Metabolic Shield." Unlike the 

group, which can occasionally undergo defluorination under extreme metabolic stress, the

group is chemically inert under physiological conditions.
  • Mechanism: The high steric bulk prevents the approach of CYP450 iron-oxo centers to the aromatic ring, reducing the rate of oxidative metabolism (hydroxylation) at the ortho-positions.

  • Data Support: Studies on

    
    -containing diamides show superior metabolic half-life compared to 
    
    
    
    analogs, often without inducing CYP inhibition (a common cause of drug-drug interaction cross-reactivity).
B. Off-Target Binding (Selectivity)

The unique geometry of the


 group is the primary driver for improved selectivity.
  • The "Square Peg" Effect: Many off-target receptors (e.g., hERG channels, promiscuous kinases) have binding pockets evolved to accommodate flat aromatic or tetrahedral (

    
    /t-Butyl) moieties. The 
    
    
    
    group, with its square-pyramidal shape and high fluorine density, often faces steric clashes in these "standard" off-target pockets.
  • Case Study: In GABA receptor antagonists, replacing a

    
     with 
    
    
    
    maintained potency at the insect receptor but significantly reduced binding affinity for the mammalian receptor, effectively eliminating cross-species cross-reactivity.

Visualizing the Bioisosteric Landscape

The following diagram illustrates the decision logic when selecting between


, 

, and Halogen analogs based on cross-reactivity and stability requirements.

Bioisostere_Selection Start Lead Optimization: Modulate Aniline Scaffold Decision Primary Constraint? Start->Decision Path_Metab Metabolic Instability (Rapid Clearance) Decision->Path_Metab Stability Issue Path_Potency Low Potency (Weak Binding) Decision->Path_Potency Affinity Issue Path_Select Off-Target Toxicity (Poor Selectivity) Decision->Path_Select Safety Issue Sol_CF3 Use CF3 Analog (Standard Bioisostere) Path_Metab->Sol_CF3 Moderate Stability Sol_SF5 Use SF5 Analog (Steric Shielding) Path_Metab->Sol_SF5 Block Metabolic Hotspots (Superior to CF3) Path_Potency->Sol_SF5 Fill Large Hydrophobic Pocket Sol_Cl Use Cl/F Analog (Steric Minimalist) Path_Potency->Sol_Cl Small Pocket Path_Select->Sol_CF3 Standard Fit Path_Select->Sol_SF5 Exploit Unique Geometry (Reduce Cross-Reactivity) Outcome_SF5 Outcome: High Lipophilicity Metabolic Blockade Steric Exclusion of Off-Targets Sol_SF5->Outcome_SF5

Figure 1: Decision matrix for deploying the SF5 scaffold to solve specific cross-reactivity and stability challenges in drug design.

Experimental Protocols

To validate the performance of 2-Fluoro-4-(pentafluorosulfur)aniline, we recommend the following self-validating protocols.

Protocol A: Competitive Nucleophilicity Assay

Objective: Quantify the reduced reactivity of the aniline nitrogen compared to the


 analog to optimize coupling conditions.
  • Preparation:

    • Prepare a 1:1 molar mixture of 2-Fluoro-4-(pentafluorosulfur)aniline and 2-Fluoro-4-(trifluoromethyl)aniline (0.1 mmol each) in DCM (5 mL).

    • Add 1.0 equivalent of Benzoyl Chloride (limiting reagent).

    • Add 2.0 equivalents of Pyridine (base).

  • Reaction: Stir at Room Temperature for 1 hour.

  • Analysis:

    • Quench with water; extract with EtOAc.

    • Analyze via LC-MS/MS.[1]

    • Calculation: Determine the ratio of

      
      -Amide vs. 
      
      
      
      -Amide.
  • Validation Criteria: Expect the

    
     product to dominate (>70%) due to the higher pKa of the 
    
    
    
    aniline. This confirms the need for high-efficiency coupling reagents (e.g., HATU/HOAt) when working with the
    
    
    scaffold alone.
Protocol B: Microsomal Stability & Metabolite ID

Objective: Confirm the "Metabolic Shield" effect and lack of reactive metabolite formation.

  • Incubation:

    • Test Compound: 2-Fluoro-4-(pentafluorosulfur)aniline derivative (1 µM).

    • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Controls:

    • Positive: Testosterone (High clearance).

    • Comparator: 4-Trifluoromethyl analog.[2]

  • Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Centrifuge and inject supernatant into LC-HRMS (High Res).

  • Data Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Metabolite ID: Search specifically for defluorination (-19 Da) or oxidative defluorination.

    • Success Metric: The

      
       analog should show <10% degradation at 60 min and no evidence of S-F bond cleavage metabolites, whereas the 
      
      
      
      analog may show hydroxylation on the ring.

Synthesis & Derivatization Workflow

The synthesis of this building block requires handling specific fluorination reagents. Below is the logic flow for generating the scaffold and its downstream derivatives.

Synthesis_Workflow Precursor 2-Fluoro-4-nitroaniline Step1 1. Oxidative Halogenation (Introduce SF5) Precursor->Step1 Alternative Route Reagent SF5-Cl / SF5-Br (Radical Addition) Reagent->Step1 Step2 2. Reduction (Nitro -> Aniline) Step1->Step2 Product 2-Fluoro-4-(SF5)aniline Step2->Product Deriv_Amide Amide Coupling (Requires HATU) Product->Deriv_Amide N-Functionalization Deriv_SNAr SNAr Displacement (Targeting 2-F) Product->Deriv_SNAr Core Modification

Figure 2: Synthetic pathway and derivatization points. Note the dual reactivity: N-coupling and ortho-F displacement.

References

  • Sowaileh, M. F., et al. (2017). "The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery." ChemMedChem. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[3] Journal of Medicinal Chemistry. Link

  • Tokunaga, E., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[4] Molecules. Link

  • BenchChem Technical Support. "Stability of SF5-Functionalized Molecules: Acidic and Metabolic Profiling." BenchChem Protocols. Link

  • Panteleev, J., et al. (2015). "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Fluoro-4-(pentafluorosulfur)aniline

Author: BenchChem Technical Support Team. Date: February 2026


) Anilines

Executive Summary & Chemical Identity

2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) is a specialized fluorinated building block.[1] Unlike standard anilines, the presence of the pentafluorosulfanyl (


) group—often termed a "super-trifluoromethyl" group—imparts extreme thermal and chemical stability, lipophilicity, and electronegativity.

Effective disposal requires more than standard organic waste protocols. The robustness of the S-F bond means this compound resists degradation in standard wastewater treatment and requires high-temperature incineration with specific scrubbing capabilities to capture hydrogen fluoride (HF) and sulfur oxides (


).
Chemical Attribute Specification
CAS Number 1240257-25-3
Molecular Formula

Molecular Weight 237.16 g/mol
Physical State Solid / Low-melting Solid
Key Hazard Skin/Eye Irritant, Aquatic Toxicity, HF release upon combustion

Hazard Assessment & Disposal Logic

To ensure safety and regulatory compliance, you must understand the causality behind these disposal requirements.

The Stability Factor

The


 group is chemically inert to hydrolysis and resists metabolic degradation.
  • Why this matters: You cannot neutralize the

    
     moiety at the bench. Chemical deactivation (e.g., using bleach or acids) will only affect the aniline (amine) functionality. The fluorinated core remains intact.
    
  • The Risk: If disposed of in non-halogenated waste streams, incomplete combustion at lower incineration temperatures can release toxic fluorinated byproducts into the atmosphere.

The Aniline Toxicity Factor

Like most halogenated anilines, this compound is a potential methemoglobinemia inducer and aquatic toxin.

  • Why this matters: It must never enter aqueous waste streams (drains). Even trace amounts can disrupt aquatic ecosystems due to the compound's high lipophilicity (enhanced by the

    
     group).
    

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Deactivation & Segregation

Do not attempt to chemically destroy the


 group in the lab. Focus on stabilizing the amine.
  • Quenching (Reaction Mixtures):

    • If the material is unreacted in a reaction mixture containing acids or electrophiles, quench carefully with a mild base (e.g., saturated

      
      ) to neutralize the solution to pH 7–8.
      
    • Caution: Anilines can form salts with strong acids. While generally stable, ensure no strong oxidizers are present, as anilines oxidize readily.

  • Solvent Selection for Cleaning:

    • Dissolve solid residues in a combustible halogenated solvent (e.g., Dichloromethane).

    • Reasoning: This ensures the waste is routed to the correct high-temperature incinerator capable of handling high halogen loads.

  • Container Choice:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid metal containers if the waste is acidic, as fluoride ions (if any free HF is present from impurities) can corrode metal.

Phase 2: Waste Labeling

Your waste tag must be explicit to prevent downstream errors.

  • Primary Stream: Halogenated Organic Waste

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Chemical Constituents: List "2-Fluoro-4-(pentafluorosulfur)aniline" explicitly.

  • Critical Note on Tag: Add the comment: "Contains High Fluorine/Sulfur Content (

    
     Group). Requires Scrubber Incineration."
    

Decision Logic: Waste Stream Segregation

The following workflow illustrates the decision process for segregating this compound from general lab waste.

DisposalWorkflow Start Waste Generation: 2-Fluoro-4-(pentafluorosulfur)aniline StateCheck Physical State? Start->StateCheck SolidWaste Solid Residue/Powder StateCheck->SolidWaste LiquidWaste Solution/Reaction Mix StateCheck->LiquidWaste Action1 Dissolve in minimal DCM OR Double Bag as Hazardous Solid SolidWaste->Action1 SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, Ethyl Acetate) SolventCheck->NonHaloSolvent Action2 Segregate to HALOGENATED Waste HaloSolvent->Action2 Action3 DO NOT mix with General Organics (Mark as High Fluorine) NonHaloSolvent->Action3 Action1->Action2 Final High-Temp Incineration (>1100°C with HF Scrubbing) Action2->Final Action3->Action2 Re-classify as Halogenated

Figure 1: Segregation logic ensuring the compound reaches the correct incineration facility.

Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.

  • Containment:

    • Solids: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all wipes in the Halogenated Solid Waste bin.

References

  • Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-(pentafluorothio)aniline, 97%.[2] Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (

    
    ): Unique Properties and Stability. Retrieved January 28, 2026, from [Link]
    
  • National Institutes of Health (NIH). (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. PubMed. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 2-Fluoro-4-(pentafluorosulfur)aniline

[1][2]

Executive Safety Assessment: The "Super-Lipophilic" Hazard

Handling 2-Fluoro-4-(pentafluorosulfur)aniline requires a safety strategy that goes beyond standard organic synthesis protocols. While the pentafluorosulfanyl (


)extreme lipophilicity

The Core Hazard Mechanism:

  • Enhanced Permeation: The

    
     group significantly increases the octanol-water partition coefficient (LogP).[1] This allows the compound to penetrate standard nitrile gloves and human skin more rapidly than non-fluorinated anilines.[1]
    
  • Methemoglobinemia Risk: Like all anilines, this compound is a metabolic poison.[1] Once absorbed, it oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    ), inhibiting oxygen transport.[1] The fluorine substitution may alter metabolic rates, potentially delaying or intensifying onset.[1]
  • Thermal Decomposition: While stable at room temperature, combustion releases Hydrogen Fluoride (HF) and sulfur oxides (

    
    ), necessitating specific fire-safety protocols.[1]
    

Hazard Classification & Toxicology Matrix

Note: Data extrapolated from structural analogs (2-Fluoro-5-(pentafluorosulfur)aniline and 4-(pentafluorosulfanyl)aniline) due to close structural homology.[2][1]

Hazard CategoryGHS Classification (Conservative)Operational Implication
Acute Toxicity (Dermal) Category 3 (Toxic)Zero-skin-contact policy. Double-gloving is mandatory.[2][1]
Acute Toxicity (Oral) Category 3 or 4Do not eat/drink in the lab.[1] Wash hands immediately after doffing.[1]
Skin/Eye Irritation Category 2A / 2Causes severe irritation; potential for irreversible eye damage if untreated.[1]
Target Organ Tox (STOT) Category 3 (Resp) / RE 2Inhalation of dust/vapors can damage respiratory mucosa and blood systems.[1]

Personal Protective Equipment (PPE) Selection Guide

This protocol uses a Task-Based Risk Assessment (TBRA) approach.[1] Standard nitrile gloves are insufficient for prolonged handling due to the lipophilic nature of the

1
PPE Specification Table
PPE ComponentSpecificationScientific Rationale (Causality)
Primary Gloves Silver Shield / 4H (Laminate) The

group facilitates rapid permeation through elastomers.[2][1] Laminate offers the highest breakthrough time (>480 min).[1]
Secondary Gloves 5-8 mil Nitrile (Disposable) Worn over laminate gloves to provide dexterity and grip (laminates are slippery) and to protect the expensive inner glove from gross contamination.[1]
Respiratory P100/OV Cartridge (if outside hood)Particulate protection (P100) for the solid; Organic Vapor (OV) for any volatile amine odors.[1] Primary control is the Fume Hood.
Eye Protection Chemical Goggles (Not Safety Glasses)Aniline vapors/dust can bypass the gaps in safety glasses.[1] Goggles seal the ocular cavity against absorption.[1]
Body Protection Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids.[1] Tyvek provides a non-woven barrier against lipophilic dusts and liquids.[1]

Operational Workflow: Handling & Synthesis

The following workflow enforces a "Barrier-First" approach to prevent exposure during weighing and reaction setup.

Workflow Visualization (Graphviz)

HandlingProtocolStartStart: Handling RequestRiskCheckCheck Engineering Controls(Fume Hood > 100 fpm)Start->RiskCheckDonningDon PPE:1. Tyvek Coat2. Silver Shield Gloves3. Nitrile Outer GlovesRiskCheck->DonningWeighingWeighing (Inside Hood)Use Anti-Static Gun(Fluorinated solids are static-prone)Donning->WeighingSolubilizationSolubilization/ReactionKeep sash at lowest working heightWeighing->SolubilizationDeconDecontaminationWipe containers with MeOH/WaterSolubilization->DeconWasteWaste Segregation(Halogenated Organic)Decon->WasteDoffingDoffing Sequence:1. Outer Gloves2. Goggles3. Coat4. Inner GlovesWaste->DoffingWashWash Hands (Soap + Water)Check for cyanosis (blue lips/nails)Doffing->Wash

Figure 1: Step-by-step operational workflow ensuring barrier integrity from donning to doffing.[2][1]

Key Technical Nuances:
  • Static Management: Fluorinated anilines are often fluffy, static-prone solids.[2][1] Use an ionizing anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.[1]

  • Glassware: Use standard borosilicate.[1] The

    
     group is stable to glass, unlike some reactive fluorinating agents.[1]
    
  • Solvent Compatibility: Highly soluble in DCM, MeOH, and DMSO.[1] Avoid DMSO for cleaning spills on skin, as it acts as a carrier solvent, accelerating transdermal absorption.[1]

Emergency Response: Exposure & Spills[1][2]

Critical Warning: If thermal decomposition occurs (fire), the

aniline toxicity1
Exposure Response Logic (Graphviz)

EmergencyResponseExposureAccidental ExposureType_SkinSkin ContactExposure->Type_SkinType_EyeEye ContactExposure->Type_EyeType_InhaleInhalationExposure->Type_InhaleAction_Skin1. Drench 15 min2. Do NOT use DMSO/Alcohol3. Monitor for CyanosisType_Skin->Action_SkinAction_Eye1. Eye Wash 15 min2. Hold eyelids openType_Eye->Action_EyeAction_Inhale1. Fresh Air2. Oxygen if available3. 100% Hospital TransportType_Inhale->Action_InhaleMedicalMedical Alert:Suspect Methemoglobinemia(Treatment: Methylene Blue)Action_Skin->MedicalAction_Eye->MedicalAction_Inhale->Medical

Figure 2: Decision tree for immediate response to exposure events.[2][1]

Disposal & Deactivation

Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates) as this can trigger rapid oxidation of the aniline amine, potentially causing exothermic runaways.[1]

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid, Organic, N.O.S.[3] (Contains Fluorinated Aniline)."[1][3][4][5][6][7]

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with aqueous acidic waste streams to prevent accidental salt formation or precipitation.[1]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[1] Wet wipe with water/methanol mixture or use a HEPA vacuum.[1]

    • Liquid: Absorb with Vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]

References

  • Fisher Scientific. (2025).[1][8] Safety Data Sheet: Pentafluorosulfanyl aniline derivatives.[1] Retrieved from

  • Rowan Scientific. (2024).[1] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[1][9] Retrieved from

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: 2,3,4,5,6-Pentafluoroaniline (Analogous Hazard Data).[1] Retrieved from

  • Oakwood Chemical. (2024).[1] Safety Data Sheet: 2-Fluoro-5-(pentafluorosulfur)aniline.[2][1][5] Retrieved from

  • New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Aniline.[1] Retrieved from

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